4-(Benzyloxy)-3-(trifluoromethyl)aniline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-phenylmethoxy-3-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO/c15-14(16,17)12-8-11(18)6-7-13(12)19-9-10-4-2-1-3-5-10/h1-8H,9,18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UULCQZNHBGUYCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30568749 | |
| Record name | 4-(Benzyloxy)-3-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30568749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70338-47-5 | |
| Record name | 4-(Benzyloxy)-3-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30568749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 4-(Benzyloxy)-3-(trifluoromethyl)aniline: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract and Strategic Importance
4-(Benzyloxy)-3-(trifluoromethyl)aniline is a highly functionalized aromatic amine that serves as a critical building block in modern organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its strategic value is derived from the unique combination of three key structural motifs: a nucleophilic aniline core, a metabolically robust trifluoromethyl group, and a versatile benzyloxy protecting group. The primary amino group offers a reactive handle for a multitude of chemical transformations, including amide bond formation, diazotization, and participation in cyclization reactions to form heterocyclic systems.[1]
The trifluoromethyl (-CF3) substituent, positioned ortho to the amine, is a cornerstone of contemporary drug design.[1][2] Its strong electron-withdrawing nature and high lipophilicity are known to significantly enhance a molecule's metabolic stability, improve its cell membrane permeability, and increase its binding affinity to biological targets by modulating pKa and conformation.[1][2] The para-benzyloxy group not only influences the electronic properties of the aniline ring but also serves as a stable protecting group for the phenol functionality, which can be selectively removed under specific conditions to reveal a reactive hydroxyl group for further derivatization. This guide provides an in-depth analysis of the compound's properties, a robust protocol for its synthesis and characterization, and an exploration of its applications.
Physicochemical Properties
The fundamental properties of this compound are summarized below. This data is essential for reaction planning, purification, and analytical characterization.
| Property | Value | Source |
| Molecular Weight | 267.25 g/mol | [1][3] |
| Molecular Formula | C₁₄H₁₂F₃NO | [1][3][4] |
| IUPAC Name | 4-(phenylmethoxy)-3-(trifluoromethyl)aniline | [1][3] |
| CAS Number | 70338-47-5 | [1][3] |
| Synonyms | 4-phenylmethoxy-3-(trifluoromethyl)aniline, 4-(benzyloxy)-3-(trifluoromethyl)benzenamine | [3] |
Synthesis and Purification
The synthesis of this compound is not commonly detailed as a one-pot reaction in readily available literature. However, a logical and efficient pathway can be designed based on established organic chemistry principles, primarily involving a nucleophilic substitution to form the benzyl ether.
Synthetic Strategy and Rationale
The most direct approach involves the benzylation of a precursor phenol, specifically 4-amino-2-(trifluoromethyl)phenol. This strategy is advantageous as the starting material is commercially available, and the key transformation—a Williamson ether synthesis—is a high-yielding and reliable reaction. The phenolic hydroxyl group is significantly more acidic than the aniline N-H protons, allowing for selective deprotonation and subsequent reaction with a benzylating agent. A mild base like potassium carbonate (K₂CO₃) is sufficient to deprotonate the phenol without significantly affecting the aniline, thus eliminating the need for a protecting group strategy for the amine, which simplifies the overall process.
Synthesis Workflow Diagram
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Objective: To synthesize this compound via Williamson ether synthesis.
Materials:
-
4-Amino-2-(trifluoromethyl)phenol (1.0 eq)
-
Benzyl bromide (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetone, anhydrous
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-amino-2-(trifluoromethyl)phenol and anhydrous potassium carbonate.
-
Add anhydrous acetone to the flask to create a slurry (approx. 10 mL of solvent per gram of starting phenol).
-
Begin vigorous stirring and add benzyl bromide dropwise to the suspension at room temperature.
-
Heat the reaction mixture to reflux (approx. 56 °C for acetone) and maintain for 4-6 hours.
-
Causality: The elevated temperature ensures a sufficient reaction rate for the SN2 attack of the phenoxide on the benzyl bromide. Anhydrous conditions are critical to prevent hydrolysis of the benzylating agent.
-
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting phenol is consumed.
-
Cool the reaction mixture to room temperature and filter off the inorganic salts (K₂CO₃ and KBr byproduct). Wash the filter cake with a small amount of acetone.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude product.
-
Work-up: Dissolve the crude residue in ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove any unreacted acidic phenol), water, and brine.
-
Self-Validation: The washing steps ensure removal of impurities, and a neutral pH of the final aqueous wash indicates successful removal of the base.
-
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane (e.g., 5% to 20% ethyl acetate) as the eluent.
-
Combine the pure fractions (identified by TLC) and evaporate the solvent to afford this compound as a purified solid or oil.
Analytical Characterization
Confirming the identity and purity of the synthesized compound is paramount. The following techniques are standard for the structural elucidation of this compound.
-
¹H NMR (Proton NMR): The spectrum is expected to show distinct signals: a singlet for the two benzylic protons (-O-CH₂ -Ph) typically around 5.0-5.2 ppm; a broad singlet for the two amine protons (-NH₂ ) which may vary in chemical shift (e.g., 3.5-4.5 ppm); a multiplet for the five protons of the benzyl phenyl ring between 7.2-7.5 ppm; and a set of signals in the aromatic region (6.7-7.0 ppm) corresponding to the three protons on the substituted aniline ring.
-
¹⁹F NMR (Fluorine NMR): A single, sharp singlet is expected for the three equivalent fluorine atoms of the -CF₃ group, typically observed around -60 to -65 ppm (relative to CFCl₃). The absence of other fluorine signals is a strong indicator of purity.
-
¹³C NMR (Carbon NMR): The spectrum will show 14 distinct carbon signals, including the characteristic signal for the benzylic carbon (-O-C H₂-Ph) around 70 ppm and the quartet for the trifluoromethyl carbon (due to C-F coupling) around 124 ppm.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or another soft ionization technique should show a prominent molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (267.25 g/mol ).
Applications in Drug Development and Advanced Synthesis
This compound is a strategic precursor for synthesizing more complex molecular architectures, particularly those with therapeutic potential.
-
Scaffold for Heterocyclic Synthesis: The aniline moiety is an ideal nucleophile for constructing privileged heterocyclic scaffolds. It can be used in condensation reactions to form quinazolines, benzodiazepines, and other nitrogen-containing ring systems that are prevalent in a wide range of biologically active compounds.[1]
-
Introduction of the Trifluoromethyl Group: As a building block, this compound provides a reliable method for incorporating the trifluoromethyl group into a target molecule. This is a key strategy in medicinal chemistry to enhance drug-like properties.[2] For example, its structural analog, 4-Chloro-3-(trifluoromethyl)aniline, is a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs) and advanced agrochemicals.[5]
-
Pro-drug and Linker Strategies: The benzyloxy group can be deprotected via catalytic hydrogenation (e.g., H₂, Pd/C) to yield the corresponding phenol. This allows the compound to be used as an intermediate where the final step reveals a hydroxyl group, which can serve as a hydrogen bond donor in a drug-receptor interaction or as a handle for attaching linkers or other moieties. The parent scaffold, 4-benzyloxyaniline, has been utilized in the synthesis of antimycobacterial agents, highlighting the utility of this structural class in drug discovery.[6]
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally related compounds like 4-(trifluoromethoxy)aniline and other anilines provide a strong basis for safe handling protocols.
-
General Hazards: The compound should be treated as an irritant (Xi) and potentially toxic.[7] Anilines as a class can be harmful if inhaled, ingested, or absorbed through the skin.[8][9]
-
Personal Protective Equipment (PPE): Always handle this chemical in a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[8][10]
-
Handling Precautions: Avoid creating dust or aerosols. Prevent contact with skin and eyes. Wash hands thoroughly after handling.[11][12]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.
Conclusion
This compound stands out as a sophisticated and valuable synthetic intermediate. Its carefully arranged functional groups provide chemists with a powerful tool for the rational design of novel molecules. The trifluoromethyl group offers proven benefits for enhancing pharmacological profiles, while the aniline and protected phenol moieties provide versatile handles for synthetic elaboration. For researchers in drug discovery and materials science, a thorough understanding of this compound's properties and synthesis is key to unlocking its full potential in the development of next-generation chemical entities.
References
-
Title: this compound | C14H12F3NO | CID 15132959 Source: PubChem URL: [Link]
-
Title: Safety data sheet - 4-(Trifluoromethyl)aniline Source: CPAchem URL: [Link]
-
Title: Safety Data Sheet: 4-(Benzyloxy) aniline hydrochloride Source: Carl ROTH URL: [Link]
-
Title: Safety Data Sheet: 4-(Benzyloxy) aniline hydrochloride Source: Carl ROTH URL: [Link]
-
Title: this compound | 70338-47-5 Source: Appchem URL: [Link]
-
Title: One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na Source: The Royal Society of Chemistry URL: [Link]
-
Title: Applications of 4-Chloro-3-(trifluoromethyl)aniline in Modern Synthesis Source: Medium URL: [Link]
-
Title: Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives Source: Request PDF on ResearchGate URL: [Link]
-
Title: Synthesis of 4-benzyloxyaniline Source: PrepChem.com URL: [Link]
-
Title: Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines Source: MDPI URL: [Link]
-
Title: 4-Fluoro-3-(trifluoromethyl)aniline | C7H5F4N | CID 75377 Source: PubChem URL: [Link]
-
Title: Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities Source: Organic Chemistry Research URL: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. jelsciences.com [jelsciences.com]
- 3. This compound | C14H12F3NO | CID 15132959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. appchemical.com [appchemical.com]
- 5. nbinno.com [nbinno.com]
- 6. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound [m.chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. carlroth.com [carlroth.com]
- 11. cpachem.com [cpachem.com]
- 12. carlroth.com [carlroth.com]
4-(Benzyloxy)-3-(trifluoromethyl)aniline chemical properties
An In-Depth Technical Guide to 4-(Benzyloxy)-3-(trifluoromethyl)aniline: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of this compound, a key intermediate in the fields of medicinal chemistry, agrochemicals, and materials science. The unique molecular architecture, featuring a nucleophilic aniline, a strongly electron-withdrawing trifluoromethyl group, and a sterically significant benzyloxy moiety, imparts a distinct reactivity profile. This document details the compound's physicochemical properties, spectroscopic signature, established synthetic pathways, and chemical reactivity. Furthermore, it explores its applications as a strategic building block in modern drug design and discusses essential safety and handling protocols. This guide is intended for researchers, chemists, and professionals in drug development seeking to leverage the unique properties of this versatile compound.
Core Chemical & Physical Properties
This compound (CAS No. 70338-47-5) is a substituted aniline that serves as a valuable precursor in multi-step organic synthesis.[1][2] Its core properties are summarized below.
| Property | Value | Source |
| IUPAC Name | 4-(phenylmethoxy)-3-(trifluoromethyl)aniline | PubChem[1] |
| CAS Number | 70338-47-5 | PubChem[1], Benchchem[2] |
| Molecular Formula | C₁₄H₁₂F₃NO | PubChem[1], Benchchem[2] |
| Molecular Weight | 267.25 g/mol | PubChem[1], Benchchem[2] |
| InChI Key | UULCQZNHBGUYCE-UHFFFAOYSA-N | Benchchem[2] |
| Synonyms | 4-phenylmethoxy-3-(trifluoromethyl)aniline, 4-(benzyloxy)-3-(trifluoromethyl)benzenamine | PubChem[1] |
Predicted Spectroscopic Profile
While specific experimental spectra for this compound are not widely published, a reliable spectroscopic profile can be predicted based on its constituent functional groups. Experimental verification is recommended for all new batches.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals. The two protons of the benzylic ether (-OCH₂-) would appear as a singlet around 5.0-5.2 ppm. The aromatic protons of the benzyl group would resonate in the 7.3-7.5 ppm region. The protons on the substituted aniline ring would exhibit complex splitting patterns due to their environment, likely appearing between 6.5 and 7.2 ppm. The amine (-NH₂) protons typically present as a broad singlet, the chemical shift of which can vary with solvent and concentration.
-
¹³C NMR: The carbon spectrum will show a signal for the benzylic carbon around 70 ppm. A characteristic quartet, due to coupling with the three fluorine atoms, is expected for the trifluoromethyl (-CF₃) carbon. Aromatic carbons will appear in the typical 110-160 ppm range.
-
¹⁹F NMR: The fluorine NMR should display a single, strong singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.
-
IR Spectroscopy: Key vibrational frequencies would include N-H stretching for the primary amine (typically two bands around 3350-3500 cm⁻¹), C-O stretching for the aryl ether linkage (around 1230-1270 cm⁻¹), and strong C-F stretching bands for the trifluoromethyl group (in the 1100-1350 cm⁻¹ region).
-
Mass Spectrometry: The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at an m/z value corresponding to the molecular weight of 267.25.
Established Synthetic Pathways
The synthesis of this compound is typically achieved through multi-step sequences that offer high regiochemical control. A common and robust strategy involves a Williamson ether synthesis followed by the reduction of a nitro group.[2]
Primary Synthetic Route: Etherification and Nitro-Reduction
This pathway is favored due to the commercial availability of the starting material, 4-chloro-2-(trifluoromethyl)nitrobenzene.
-
Step 1: Williamson Ether Synthesis. The process begins with the nucleophilic aromatic substitution of the chlorine atom on 4-chloro-2-(trifluoromethyl)nitrobenzene with benzyl alcohol. The reaction is facilitated by a strong base, such as sodium hydride (NaH), which deprotonates the benzyl alcohol to form the more nucleophilic benzyl alkoxide. The presence of the strongly electron-withdrawing nitro and trifluoromethyl groups ortho and para to the chlorine atom activates the ring towards this substitution.
-
Step 2: Nitro Group Reduction. The resulting 4-(benzyloxy)-3-(trifluoromethyl)nitrobenzene intermediate is then reduced to the target aniline. This transformation is reliably achieved through several methods, most commonly catalytic hydrogenation using hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst. Alternative reducing agents include tin(II) chloride (SnCl₂) in acidic media or iron (Fe) powder in acetic acid.[2]
Caption: Primary synthetic workflow for this compound.
Detailed Experimental Protocol (Exemplary)
Step 1: Synthesis of 4-(benzyloxy)-3-(trifluoromethyl)nitrobenzene
-
To a solution of benzyl alcohol (1.1 equivalents) in anhydrous dimethylformamide (DMF) in a round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Stir the resulting mixture at room temperature for 30 minutes to ensure complete formation of the alkoxide.
-
Add a solution of 4-chloro-2-(trifluoromethyl)nitrobenzene (1.0 equivalent) in DMF dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench carefully by adding ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.
Step 2: Synthesis of this compound
-
Dissolve the 4-(benzyloxy)-3-(trifluoromethyl)nitrobenzene intermediate (1.0 equivalent) in ethanol or methanol in a hydrogenation vessel.
-
Add palladium on carbon (10% w/w, ~5 mol%) to the solution.
-
Pressurize the vessel with hydrogen gas (typically 50 psi or balloon pressure) and stir vigorously at room temperature.
-
Monitor the reaction by TLC or by monitoring hydrogen uptake.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the final product, this compound.
Reactivity and Electronic Profile
The chemical behavior of this compound is dictated by the interplay of its three functional groups.
-
Amino Group (-NH₂): A potent activating group that directs electrophiles to the ortho and para positions via resonance donation of its lone pair of electrons into the aromatic ring.
-
Benzyloxy Group (-OCH₂Ph): An activating, ortho, para-directing group due to the resonance donation from the ether oxygen. Its steric bulk can influence the regioselectivity of incoming electrophiles.
-
Trifluoromethyl Group (-CF₃): A strongly deactivating group due to its powerful inductive electron-withdrawing effect (-I effect). It directs incoming electrophiles to the meta position.[2]
The aniline's basicity is a balance of these effects. The electron-donating benzyloxy group increases the electron density on the nitrogen, enhancing basicity, while the electron-withdrawing trifluoromethyl group significantly decreases it.[2] In electrophilic aromatic substitution, the positions ortho to the powerfully activating amino group are the most likely sites for reaction, despite the deactivating influence of the -CF₃ group.
Caption: Competing electronic effects governing the reactivity of the aniline ring.
Applications in Research and Development
The strategic combination of functional groups makes this compound a highly valuable building block.
-
Medicinal Chemistry: The incorporation of a trifluoromethyl group is a widely used strategy in modern drug design to enhance metabolic stability, binding affinity, and lipophilicity.[2][3] This aniline serves as a precursor for synthesizing complex molecules for screening as potential therapeutic agents, particularly in oncology and inflammatory diseases where kinase inhibitors often feature substituted aniline cores.
-
Agrochemicals: Similar to pharmaceuticals, the -CF₃ group can significantly boost the biological activity of pesticides and herbicides.[4] This compound can be used to develop next-generation crop protection agents.
-
Materials Science: The rigid, fluorinated structure can be incorporated into polymers or organic electronic materials to tune properties such as thermal stability, solubility, and electronic characteristics.
Safety and Handling
A substance-specific Safety Data Sheet (SDS) must be consulted prior to handling this compound. Based on related substituted anilines, the following general precautions are advised:[5][6]
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[5]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[5]
-
Handling: Avoid inhalation of dust or vapors. Prevent contact with skin and eyes.[6] Do not ingest. Keep away from heat and sources of ignition.
-
Hazards: Substituted anilines are often classified as irritants to the skin and eyes and may be harmful if swallowed, inhaled, or absorbed through the skin.[7][8]
Conclusion
This compound is a specialty chemical of significant interest due to its unique substitution pattern. Its well-established synthetic routes and modulated reactivity make it an accessible and versatile intermediate. The presence of the trifluoromethyl and benzyloxy groups provides chemists with powerful tools to influence the steric and electronic properties of target molecules, solidifying its role as a valuable building block in the design of novel pharmaceuticals, agrochemicals, and advanced materials.
References
-
PubChem. (2023). This compound. National Center for Biotechnology Information. [Link]
-
PubChem. (2023). 4-Benzyloxyaniline. National Center for Biotechnology Information. [Link]
-
PubChem. (2023). 4-Fluoro-3-(trifluoromethyl)aniline. National Center for Biotechnology Information. [Link]
-
Carl ROTH. (2025). Safety Data Sheet: 4-(Benzyloxy) aniline hydrochloride. [Link]
-
Televisory. (n.d.). Applications of 4-Chloro-3-(trifluoromethyl)aniline in Modern Synthesis. [Link]
-
Ribeiro, F. M., et al. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 15(3), 339. [Link]
Sources
- 1. This compound | C14H12F3NO | CID 15132959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. jelsciences.com [jelsciences.com]
- 4. nbinno.com [nbinno.com]
- 5. fishersci.com [fishersci.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. 4-Benzyloxyaniline | C13H13NO | CID 22860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Fluoro-3-(trifluoromethyl)aniline | C7H5F4N | CID 75377 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Synthesis of 4-(Benzyloxy)-3-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This in-depth technical guide provides a detailed and scientifically-grounded pathway for the synthesis of 4-(benzyloxy)-3-(trifluoromethyl)aniline, a valuable building block in medicinal chemistry and materials science. While a direct, extensively documented synthesis is not prevalent in readily available literature, this guide outlines a robust and logical two-step approach commencing from the commercially accessible precursor, 4-amino-2-(trifluoromethyl)phenol. The core of this synthesis lies in a selective Williamson ether synthesis, a cornerstone of organic chemistry. This document offers a comprehensive exploration of the reaction mechanism, a meticulously detailed experimental protocol, and guidance on the purification and characterization of the final product. The causality behind experimental choices is elucidated to empower researchers with a deeper understanding of the synthesis.
Introduction: The Significance of Fluorinated Anilines
Aniline derivatives are fundamental scaffolds in the development of a vast array of pharmaceuticals and functional materials. The strategic incorporation of fluorine-containing moieties, such as the trifluoromethyl group (CF₃), can profoundly and often beneficially alter the physicochemical and biological properties of a molecule. The trifluoromethyl group is particularly valued in drug design for its ability to enhance metabolic stability, improve cell membrane permeability, and increase binding affinity to biological targets through favorable electrostatic interactions.
The target molecule, this compound, combines the advantageous properties of the trifluoromethyl group with a versatile aniline core and a benzyloxy group. The primary amino group serves as a key functional handle for a multitude of subsequent chemical transformations, including amide bond formation, diazotization, and transition metal-catalyzed cross-coupling reactions.[1] The benzyloxy group, while also offering a site for further modification, primarily acts as a protecting group for the phenolic hydroxyl, which can be deprotected if required. This trifunctional scaffold is therefore a highly desirable intermediate for the synthesis of complex molecular architectures with potential applications in drug discovery and materials science.
Proposed Synthetic Pathway: A Strategic Approach
The most logical and efficient synthetic route to this compound from readily available starting materials is a two-step sequence involving the benzylation of 4-amino-2-(trifluoromethyl)phenol.
Scheme 1: Proposed Synthesis of this compound
Caption: Proposed synthesis of this compound via Williamson ether synthesis.
This pathway is predicated on the principles of the Williamson ether synthesis, a reliable and well-established method for the formation of ethers from an alkoxide and an alkyl halide.[2][3]
Step 1: Selective O-Benzylation via Williamson Ether Synthesis
The cornerstone of this proposed synthesis is the selective O-alkylation of 4-amino-2-(trifluoromethyl)phenol with benzyl bromide. In the presence of a suitable base, the phenolic hydroxyl group is deprotonated to form a phenoxide ion. This phenoxide is a potent nucleophile that readily participates in an SN2 reaction with the electrophilic benzyl bromide to form the desired benzyl ether.
A critical aspect of this step is achieving selectivity for O-alkylation over N-alkylation of the aniline amino group. The higher acidity of the phenolic proton (pKa ≈ 10) compared to the anilinic protons (pKa ≈ 30) allows for selective deprotonation of the hydroxyl group using a moderately weak base such as potassium carbonate (K₂CO₃).[4] The resulting phenoxide is significantly more nucleophilic than the neutral amino group, thus favoring the desired O-alkylation pathway.
Mechanism of Selective O-Benzylation:
Caption: Mechanism of the Williamson ether synthesis for the formation of this compound.
The choice of solvent is also crucial for the success of this reaction. Acetone is a suitable polar aprotic solvent that can dissolve the reactants and facilitate the SN2 reaction without interfering with the nucleophile or electrophile. The reaction is typically carried out at reflux to ensure a reasonable reaction rate.
Step 2: Purification of the Final Product
Following the completion of the reaction, the crude product will likely contain unreacted starting materials, the benzyl bromide, and inorganic salts. A standard workup procedure involving extraction and washing will be necessary to remove the bulk of these impurities. Final purification is best achieved using column chromatography on silica gel. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, should provide good separation of the desired product from any remaining impurities.
Detailed Experimental Protocol
This protocol is a proposed method and may require optimization for specific laboratory conditions and scales.
Materials and Reagents:
| Reagent/Material | Grade | Supplier (Example) |
| 4-Amino-2-(trifluoromethyl)phenol | ≥98% | Sigma-Aldrich |
| Benzyl bromide | ≥98% | Sigma-Aldrich |
| Potassium carbonate (anhydrous) | ≥99% | Fisher Scientific |
| Acetone | ACS Grade | VWR Chemicals |
| Ethyl acetate | ACS Grade | VWR Chemicals |
| Hexanes | ACS Grade | VWR Chemicals |
| Deionized water | ||
| Brine (saturated NaCl solution) | ||
| Anhydrous magnesium sulfate | ||
| Silica gel (for column chromatography) | 230-400 mesh |
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-amino-2-(trifluoromethyl)phenol (1.77 g, 10.0 mmol), anhydrous potassium carbonate (2.76 g, 20.0 mmol), and acetone (100 mL).
-
Addition of Benzyl Bromide: Stir the suspension at room temperature for 15 minutes. To this mixture, add benzyl bromide (1.30 mL, 11.0 mmol) dropwise via a syringe.
-
Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 3:1 hexanes:ethyl acetate eluent system.
-
Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Filter the solid potassium carbonate and wash the solid with a small amount of acetone. Combine the filtrates and concentrate under reduced pressure to obtain a crude residue.
-
Extraction: Dissolve the residue in ethyl acetate (100 mL) and transfer to a separatory funnel. Wash the organic layer with deionized water (2 x 50 mL) and then with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of 5% to 20% ethyl acetate in hexanes as the eluent.
-
Characterization: Combine the fractions containing the pure product and concentrate under reduced pressure to obtain this compound as a solid. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Expected Data and Characterization
Physicochemical Properties (Predicted):
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₂F₃NO | [PubChem][5] |
| Molecular Weight | 267.25 g/mol | [PubChem][5] |
| Appearance | Off-white to pale yellow solid (predicted) | |
| Melting Point | Not reported; expected to be a solid at RT | |
| Solubility | Soluble in common organic solvents |
Spectroscopic Data (Predicted):
-
¹H NMR (CDCl₃, 400 MHz): Chemical shifts (δ) are predicted based on analogous structures.
-
δ 7.45-7.30 (m, 5H, Ar-H of benzyl group)
-
δ 7.15 (d, 1H, Ar-H)
-
δ 6.90 (dd, 1H, Ar-H)
-
δ 6.80 (d, 1H, Ar-H)
-
δ 5.10 (s, 2H, -OCH₂Ph)
-
δ 3.80 (br s, 2H, -NH₂)
-
-
¹³C NMR (CDCl₃, 100 MHz): Predicted chemical shifts.
-
δ 148.0, 140.0, 136.5, 128.8, 128.3, 127.5, 125.0 (q, J = 272 Hz, -CF₃), 122.0 (q, J ≈ 30 Hz), 116.0, 115.0, 112.0, 71.0 (-OCH₂Ph)
-
-
Mass Spectrometry (ESI+): m/z 268.0944 [M+H]⁺ (calculated for C₁₄H₁₃F₃NO⁺)
Conclusion
This technical guide presents a well-reasoned and detailed synthetic pathway for this compound. By leveraging the principles of selective O-alkylation through a Williamson ether synthesis, this approach offers a reliable method for accessing this valuable fluorinated building block. The provided experimental protocol serves as a robust starting point for researchers, and the discussion of the underlying chemical principles is intended to facilitate optimization and adaptation for various research and development needs. The successful synthesis and characterization of this compound will undoubtedly contribute to the advancement of projects in medicinal chemistry and materials science.
References
- Google Patents. (n.d.). Preparation method of 3-chloro-4-(3-fluorobenzyloxy) aniline. (CN106631715A).
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]
-
Chem Help ASAP. (2019, October 25). in the chemical literature: Williamson ether synthesis [Video]. YouTube. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
Sources
4-(Benzyloxy)-3-(trifluoromethyl)aniline: A Comprehensive Technical Guide for Advanced Research
An In-depth Examination of a Key Building Block in Modern Medicinal Chemistry and Materials Science
Abstract
This technical guide provides a comprehensive overview of 4-(benzyloxy)-3-(trifluoromethyl)aniline, a critical building block in contemporary organic synthesis. The document elucidates its chemical identity, physicochemical properties, and strategic importance in the design and development of novel pharmaceuticals and functional materials. Detailed synthetic protocols, mechanistic insights, and advanced analytical characterization are presented to equip researchers, scientists, and drug development professionals with the requisite knowledge for its effective utilization. This guide emphasizes the synergistic interplay between the benzyloxy and trifluoromethyl moieties, which imparts unique and advantageous characteristics to the molecule, rendering it a highly sought-after intermediate in various fields of chemical research.
Introduction: The Strategic Importance of a Multifunctional Building Block
Aromatic amines are foundational components in a vast array of synthetic applications, serving as precursors to dyes, polymers, and agrochemicals.[1] In the realm of medicinal chemistry, their versatility is particularly pronounced, with the aniline substructure forming the core of numerous biologically active compounds and approved pharmaceuticals.[1] this compound has emerged as a particularly valuable synthetic intermediate due to the strategic placement of its functional groups.[1] The primary amino group offers a reactive site for cyclization and condensation reactions, while the benzyloxy and trifluoromethyl substituents provide a means to modulate the pharmacological and physicochemical properties of the resulting molecules.[1]
The Trifluoromethyl Group: A Cornerstone of Modern Drug Design
The incorporation of a trifluoromethyl (-CF3) group is a widely adopted strategy in contemporary drug design, owing to its profound and beneficial impact on a molecule's properties.[1][2] Key advantages imparted by the -CF3 group include:
-
Enhanced Metabolic Stability: The exceptional strength of the carbon-fluorine bond renders the trifluoromethyl group resistant to metabolic degradation, thereby increasing the in vivo half-life and bioavailability of drug candidates.[1]
-
Increased Lipophilicity: The lipophilic nature of the -CF3 group can significantly improve a molecule's ability to permeate cell membranes, a critical factor for orally administered therapeutics.[1]
-
Modulation of Basicity and Binding Affinity: The strong electron-withdrawing nature of the trifluoromethyl group can decrease the basicity of the nearby amino group, which can be crucial for optimizing interactions with biological targets.[1] This can lead to more selective and potent binding to enzymes and receptors.[1]
The Benzyloxy Group: A Versatile Protecting Group and Modulating Moiety
The benzyloxy group serves a dual purpose in the design of synthetic pathways and the final molecular architecture. It can function as a robust protecting group for the phenolic hydroxyl functionality, which can be readily removed under specific conditions. Additionally, its presence can influence the overall steric and electronic properties of the molecule, contributing to its interaction with biological targets.
This guide will delve into the synthesis, properties, and applications of this compound, providing a detailed resource for researchers leveraging this key intermediate in their synthetic endeavors.
Chemical Identity and Physicochemical Properties
A thorough understanding of the fundamental properties of this compound is essential for its effective handling, reaction optimization, and analytical characterization.
IUPAC Name and Structural Information
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 4-(phenylmethoxy)-3-(trifluoromethyl)aniline .[3]
Table 1: Chemical Identifiers and Structural Information
| Identifier | Value | Source |
| IUPAC Name | 4-(phenylmethoxy)-3-(trifluoromethyl)aniline | PubChem[3] |
| CAS Number | 70338-47-5 | PubChem[3] |
| Molecular Formula | C14H12F3NO | PubChem[3] |
| Molecular Weight | 267.25 g/mol | PubChem[3] |
| Canonical SMILES | C1=CC=C(C=C1)COC2=C(C=C(C=C2)N)C(F)(F)F | PubChem[3] |
| InChI Key | UULCQZNHBGUYCE-UHFFFAOYSA-N | PubChem[3] |
Physicochemical Data
The physicochemical properties of this compound are critical for predicting its behavior in various solvents and reaction conditions.
Table 2: Computed Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 267.25 g/mol | PubChem[3] |
| XLogP3 | 3.6 | PubChem[3] |
| Hydrogen Bond Donor Count | 1 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[3] |
| Rotatable Bond Count | 3 | PubChem[3] |
| Exact Mass | 267.08709849 Da | PubChem[3] |
| Monoisotopic Mass | 267.08709849 Da | PubChem[3] |
| Topological Polar Surface Area | 35.3 Ų | PubChem[3] |
| Heavy Atom Count | 19 | PubChem[3] |
Synthesis Methodologies
The synthesis of this compound typically involves a multi-step process. A general and illustrative synthetic workflow is presented below. This protocol is intended as a foundational guide; specific reaction conditions may require optimization based on laboratory-specific equipment and reagent purity.
Illustrative Synthetic Workflow
The synthesis often commences from a readily available substituted nitrobenzene, followed by benzylation and subsequent reduction of the nitro group to the desired aniline.
Caption: A generalized synthetic workflow for this compound.
Detailed Experimental Protocol: A Representative Synthesis
This protocol provides a step-by-step methodology for the synthesis of this compound. Caution: This procedure should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.
Step 1: Benzylation of a Substituted Phenol
-
To a solution of the starting phenol (e.g., 4-hydroxy-2-(trifluoromethyl)aniline, protected at the amine) in a suitable solvent such as acetone or DMF, add a base (e.g., potassium carbonate).
-
Stir the mixture at room temperature for a designated period.
-
Add benzyl bromide dropwise to the reaction mixture.
-
Heat the reaction to reflux and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the benzylated intermediate.
Step 2: Reduction of the Nitro Group (if applicable)
This step is necessary if the starting material contains a nitro group that needs to be converted to an amine.
-
Dissolve the nitro-intermediate in a suitable solvent system (e.g., ethanol and water).
-
Add a reducing agent, such as iron powder and a catalytic amount of ammonium chloride.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, filter the hot reaction mixture through a pad of celite and wash with the solvent.
-
Concentrate the filtrate under reduced pressure.
-
Extract the product with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to afford pure this compound.
Applications in Drug Discovery and Medicinal Chemistry
The unique structural features of this compound make it a valuable precursor in the synthesis of a wide range of biologically active molecules.[1] Its utility is particularly evident in the construction of heterocyclic scaffolds, which are prevalent in many approved drugs.[1]
Precursor to Kinase Inhibitors
Many kinase inhibitors, a class of drugs used in cancer therapy, feature substituted aniline moieties. The this compound scaffold can be elaborated to generate potent and selective inhibitors of various kinases involved in cell signaling pathways. The trifluoromethyl group can enhance binding affinity and improve metabolic stability, while the benzyloxy group can be a site for further functionalization or can be deprotected to reveal a phenol for additional interactions within the kinase active site.
Sources
A Technical Guide to the Spectral Characteristics of 4-(Benzyloxy)-3-(trifluoromethyl)aniline
Introduction: The Structural and Electronic Landscape of 4-(Benzyloxy)-3-(trifluoromethyl)aniline
This compound (CAS No. 70338-47-5) is a substituted aniline with a molecular formula of C₁₄H₁₂F₃NO and a molecular weight of 267.25 g/mol .[1][2] Its structure is characterized by an aniline core substituted with a benzyloxy group at the 4-position and a trifluoromethyl group at the 3-position. The interplay of these substituents—the electron-donating benzyloxy group and the strongly electron-withdrawing trifluoromethyl group—creates a unique electronic environment that influences its reactivity and is reflected in its spectral data.[2]
This guide will systematically deconstruct the predicted spectral data, providing researchers with the necessary insights to identify and characterize this molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Based on the analysis of related compounds, we can predict the ¹H and ¹³C NMR spectra of this compound with a high degree of confidence.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both the aniline and benzyl rings, the benzylic methylene protons, and the amine protons. The solvent used for analysis (e.g., CDCl₃ or DMSO-d₆) will influence the chemical shift of the amine protons.
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| H-2 | ~6.9 - 7.1 | d | J ≈ 2 Hz |
| H-5 | ~6.8 - 7.0 | dd | J ≈ 8, 2 Hz |
| H-6 | ~6.7 - 6.9 | d | J ≈ 8 Hz |
| Benzyl-H (ortho, meta, para) | ~7.2 - 7.5 | m | - |
| -CH₂- | ~5.0 - 5.2 | s | - |
| -NH₂ | ~3.5 - 4.5 (broad) | s | - |
Causality Behind Predictions:
-
The aromatic protons on the aniline ring (H-2, H-5, H-6) are expected to be in the upfield region of the aromatic spectrum due to the electron-donating effect of the benzyloxy and amino groups. The trifluoromethyl group will deshield the adjacent proton (H-2).
-
The protons of the benzyl group will appear as a complex multiplet in the typical aromatic region.
-
The benzylic methylene protons (-CH₂-) will appear as a singlet, as there are no adjacent protons to couple with.
-
The amine protons (-NH₂) will appear as a broad singlet, and its chemical shift is highly dependent on solvent and concentration.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The presence of the trifluoromethyl group will be evident from the characteristic quartet splitting of the carbon to which it is attached, due to C-F coupling.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C-1 | ~145 - 150 |
| C-2 | ~115 - 120 |
| C-3 | ~120 - 125 (q, J ≈ 30 Hz) |
| C-4 | ~150 - 155 |
| C-5 | ~110 - 115 |
| C-6 | ~115 - 120 |
| -CF₃ | ~120 - 125 (q, J ≈ 270 Hz) |
| Benzyl C (ipso) | ~135 - 140 |
| Benzyl C (o, m, p) | ~125 - 130 |
| -CH₂- | ~70 - 75 |
Expert Insights:
The interpretation of the ¹³C NMR spectrum is aided by considering the substituent effects. The carbon attached to the trifluoromethyl group (C-3) will show a characteristic quartet with a large coupling constant, a hallmark of the CF₃ group. The benzyloxy ether linkage will shift the C-4 to a downfield position.
Infrared (IR) Spectroscopy: Unveiling Functional Groups
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the primary amine, the C-O bond of the ether, and the C-F bonds of the trifluoromethyl group.
Experimental Protocol for FTIR Spectroscopy:
-
Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, for a liquid or dissolved sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Background Spectrum: Record a background spectrum of the empty sample holder or the pure solvent.
-
Sample Spectrum: Record the spectrum of the sample.
-
Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to yield the final IR spectrum.
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Mode |
| N-H | 3300 - 3500 | Symmetric and asymmetric stretching |
| C-H (aromatic) | 3000 - 3100 | Stretching |
| C-H (aliphatic) | 2850 - 3000 | Stretching |
| C=C (aromatic) | 1450 - 1600 | Stretching |
| C-N | 1250 - 1350 | Stretching |
| C-O (ether) | 1200 - 1300 | Asymmetric stretching |
| C-F | 1000 - 1400 | Stretching |
Trustworthiness of Predictions:
The predicted IR absorption ranges are based on well-established correlation tables and data from structurally similar anilines and benzyl ethers. The N-H stretching region is particularly diagnostic for primary amines, which typically show two bands corresponding to symmetric and asymmetric stretching vibrations.[1]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for its identification and structural elucidation.
Experimental Protocol for Mass Spectrometry:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.
-
Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum.
Predicted Mass Spectrum:
-
Molecular Ion (M⁺): The mass spectrum is expected to show a molecular ion peak at an m/z of 267, corresponding to the molecular weight of the compound.[1]
-
Major Fragmentation Pathways: The fragmentation of this compound is likely to proceed through several key pathways:
-
Loss of the benzyl group: Cleavage of the benzylic C-O bond would result in a stable benzyl cation (C₇H₇⁺) at m/z 91, which is often a prominent peak in the mass spectra of benzyl-containing compounds.
-
Formation of a tropylium ion: The benzyl cation can rearrange to the highly stable tropylium ion, also at m/z 91.
-
Loss of the trifluoromethyl group: Cleavage of the C-CF₃ bond could lead to a fragment at m/z 198.
-
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Predicted Fragment |
| 267 | [M]⁺ |
| 198 | [M - CF₃]⁺ |
| 91 | [C₇H₇]⁺ (benzyl/tropylium ion) |
Conclusion: A Predictive Spectroscopic Profile
This technical guide provides a comprehensive, albeit predictive, overview of the NMR, IR, and MS spectral data for this compound. By leveraging established spectroscopic principles and data from analogous compounds, researchers and drug development professionals can confidently use this information for the identification and characterization of this important chemical entity. The provided experimental protocols offer a standardized approach to acquiring high-quality spectral data.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Thompson, H. W., & Hambly, A. N. (1957). Vibrational band intensities in substituted anilines. Transactions of the Faraday Society, 53, 809-816. Retrieved from [Link]
Sources
commercial availability of 4-(Benzyloxy)-3-(trifluoromethyl)aniline
An In-Depth Technical Guide to 4-(Benzyloxy)-3-(trifluoromethyl)aniline: Commercial Availability and Applications
Introduction
This compound is a highly functionalized aromatic amine that serves as a critical building block in modern medicinal chemistry and drug discovery. Its unique molecular architecture, featuring a benzyloxy group for potential metabolic modulation or as a synthetic handle, and a trifluoromethyl group to enhance metabolic stability and binding affinity, makes it a valuable intermediate for the synthesis of complex therapeutic agents.[1][2][3][4] This guide provides a comprehensive overview of its commercial availability, synthesis, applications, and analytical characterization for researchers, scientists, and drug development professionals.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design.
| Property | Value | Source |
| IUPAC Name | 4-(phenylmethoxy)-3-(trifluoromethyl)aniline | [5] |
| Synonyms | 4-(Benzyloxy)-3-(trifluoromethyl)benzenamine | [5] |
| CAS Number | 70338-47-5 | [5] |
| Molecular Formula | C₁₄H₁₂F₃NO | [5][6] |
| Molecular Weight | 267.25 g/mol | [5][6] |
| Appearance | Typically an off-white to yellow solid | Varies by supplier |
| Storage | Keep in dark place, inert atmosphere, room temperature | [6] |
Commercial Availability
This compound is available from several chemical suppliers, catering to both research and development and bulk manufacturing needs. Purity levels are typically high to meet the stringent requirements of pharmaceutical synthesis.
| Supplier | Purity/Specification | Available Quantities |
| BLDpharm | ≥98% | Gram to Kilogram scale |
| Benchchem | ≥97% | Gram to Kilogram scale |
| ChemicalBook | Varies by listed supplier | Gram to Kilogram scale |
| Hunan Huateng Pharmaceutical Co., Ltd. | Custom purity available | Gram to Kilogram scale |
Note: Availability and specifications are subject to change. It is recommended to contact suppliers directly for the most current information.
Synthesis and Manufacturing Insights
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The most common synthetic routes leverage commercially available precursors and established chemical transformations.[1]
Primary Synthetic Pathway: Williamson Ether Synthesis and Nitro Reduction
A robust and widely used method starts with 4-chloro-2-(trifluoromethyl)nitrobenzene.[1]
-
Step 1: Williamson Ether Synthesis. The precursor is reacted with benzyl alcohol in the presence of a strong base, such as sodium hydride (NaH), to form the benzyloxy ether. The electron-withdrawing nature of the nitro and trifluoromethyl groups activates the chlorine atom for nucleophilic aromatic substitution.
-
Step 2: Nitro Group Reduction. The resulting 4-(benzyloxy)-3-(trifluoromethyl)nitrobenzene is then reduced to the target aniline. This is commonly achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. Alternative reducing agents like iron powder in acetic acid or tin(II) chloride can also be employed.[1]
Caption: Primary synthesis route for this compound.
Alternative Synthetic Pathway
Another viable route begins with 4-amino-2-(trifluoromethyl)phenol. This precursor undergoes a direct Williamson ether synthesis by reacting with benzyl bromide or benzyl chloride in the presence of a base like potassium carbonate (K₂CO₃) to yield the final product.[1]
Modern synthetic approaches, such as the Buchwald-Hartwig amination, could also be adapted. This would involve a palladium-catalyzed cross-coupling of an aryl halide (e.g., 1-bromo-4-(benzyloxy)-3-(trifluoromethyl)benzene) with an ammonia source.[1]
Role in Drug Discovery and Development
The strategic incorporation of this compound into drug candidates is driven by the synergistic effects of its key functional groups.
The Trifluoromethyl (CF₃) Group
The CF₃ group is a cornerstone of modern medicinal chemistry for several reasons:[4]
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to metabolic degradation by cytochrome P450 enzymes. This can significantly increase a drug's half-life and bioavailability.[1][4]
-
Increased Lipophilicity: The trifluoromethyl group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance its absorption.[1][4]
-
Modulation of Basicity: As a potent electron-withdrawing group, the CF₃ group decreases the basicity of the aniline nitrogen. This modulation is critical for fine-tuning the pKa of a drug candidate to optimize its interaction with biological targets and improve its pharmacokinetic profile.[1]
The Benzyloxy Group
The benzyloxy group also plays a crucial role:
-
Protective Group and Synthetic Handle: It can serve as a protecting group for the phenol functionality during synthesis and can be easily removed later if a free hydroxyl group is desired.
-
Binding Interactions: The benzyl moiety can engage in favorable pi-stacking or hydrophobic interactions within the binding pocket of a target protein, thereby increasing potency.
-
Pharmacokinetic Modulation: The bulky nature of the benzyloxy group can influence the overall shape and solubility of the molecule, impacting its absorption, distribution, metabolism, and excretion (ADME) properties.
Caption: Role as a building block in drug development.
This compound is a precursor for a range of therapeutic agents, particularly in oncology and agrochemical research where trifluoromethylated anilines are common pharmacophores.[2][7]
Analytical and Quality Control Methods
Ensuring the purity and identity of this compound is paramount for its use in regulated industries. A combination of chromatographic and spectroscopic techniques is typically employed.
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for determining the purity of the compound and quantifying any impurities.
-
Protocol Outline:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (often with 0.1% formic acid or trifluoroacetic acid to improve peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the chromophore absorbs strongly (e.g., 254 nm).
-
Sample Preparation: The sample is accurately weighed and dissolved in a suitable solvent, such as acetonitrile, to a known concentration.
-
Analysis: The retention time of the main peak is compared to a reference standard, and the area percentage of the peak is used to calculate purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is used to confirm the identity and molecular weight of the compound and to detect volatile impurities.[8]
-
Protocol Outline:
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID) is typically used.[8]
-
Carrier Gas: Helium.[8]
-
Temperature Program: A temperature gradient is used to separate compounds based on their boiling points.
-
Ionization: Electron Ionization (EI) at 70 eV.[8]
-
Analysis: The resulting mass spectrum provides a fragmentation pattern that serves as a molecular fingerprint, and the molecular ion peak confirms the compound's mass.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for unambiguous structure elucidation, confirming the connectivity of atoms within the molecule.
Safety and Handling
As with many aniline derivatives, this compound requires careful handling. While a specific safety data sheet (SDS) should always be consulted, general hazards associated with similar compounds include:[9][10]
-
Health Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[9]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[9][11]
-
Handling: Use only outdoors or in a well-ventilated area. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[9][10]
-
Storage: Store in a well-ventilated place. Keep the container tightly closed in a dry place.[9][10]
Conclusion
This compound is a commercially available and synthetically accessible building block of significant value to the pharmaceutical and life sciences industries. Its well-defined physicochemical properties, combined with the beneficial effects of its trifluoromethyl and benzyloxy moieties, make it an indispensable tool for the design and synthesis of novel, effective, and metabolically robust therapeutic agents. A comprehensive understanding of its synthesis, handling, and analytical characterization is essential for leveraging its full potential in research and development.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Carl ROTH. Safety Data Sheet: 4-(Benzyloxy) aniline hydrochloride. [Link]
-
Carl ROTH. Safety Data Sheet: 4-(Benzyloxy) aniline hydrochloride. [Link]
-
China 4 Trifluoromethoxy aniline Manufacturers Factory Suppliers. [Link]
-
CPAchem. Safety data sheet according to 1907/2006/EC, Article 31. [Link]
-
Request PDF. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. [Link]
- Google Patents. CN106631715A - Preparation method of 3-chloro-4-(3-fluorobenzyloxy) aniline.
-
PrepChem.com. Synthesis of 4-benzyloxyaniline. [Link]
-
The Royal Society of Chemistry. One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. [Link]
-
Pharmaffiliates. 4-(Trifluoromethyl)aniline | CAS No : 455-14-1. [Link]
-
Wikipedia. 3-(Trifluoromethyl)aniline. [Link]
-
The Versatility of Anilines in Chemical Synthesis: A Look at 4-Nitro-3-(trifluoromethyl)aniline. [Link]
-
MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
TSI Journals. GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in 4-(trifluoromethoxy aniline), a key intermediate of Riluzole. [Link]
-
National Institutes of Health. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. [Link]
- Google Patents. CN103709045A - Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride.
Sources
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound | C14H12F3NO | CID 15132959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 70338-47-5|this compound|BLD Pharm [bldpharm.com]
- 7. nbinno.com [nbinno.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. carlroth.com [carlroth.com]
- 11. merckmillipore.com [merckmillipore.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 4-(Benzyloxy)-3-(trifluoromethyl)aniline
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance the pharmacological properties of drug candidates. The trifluoromethyl group (-CF3), in particular, is prized for its ability to improve metabolic stability, increase lipophilicity, and enhance binding affinity to biological targets.[1][2] 4-(Benzyloxy)-3-(trifluoromethyl)aniline emerges as a critical starting material in the synthesis of a diverse array of kinase inhibitors, compounds that are at the forefront of targeted cancer therapy.[3][4] Its unique trifluoromethyl and benzyloxy functionalities make it an ideal precursor for constructing complex heterocyclic systems that form the core of many potent kinase inhibitors.[1] This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.
The aniline moiety of this compound provides a reactive handle for various coupling and cyclization reactions, while the benzyloxy group can be strategically retained or cleaved to modulate the final compound's properties.[1][5] This application note will focus on the synthesis of diarylurea-based kinase inhibitors, a prominent class of compounds that includes clinically successful drugs like Sorafenib and Regorafenib.
Core Synthetic Strategies and Mechanistic Insights
The primary synthetic transformations involving this compound in the context of kinase inhibitor synthesis revolve around the formation of a diarylurea linkage. This can be achieved through several reliable methods, each with its own advantages.
Urea Formation via Isocyanate Coupling
The reaction of an amine with an isocyanate is a classic and highly efficient method for the synthesis of unsymmetrical ureas.[6] In the context of synthesizing Sorafenib and Regorafenib analogs, this compound can be reacted with a corresponding isocyanate intermediate.
Catalytic Cycle of Urea Formation:
The reaction proceeds through a nucleophilic addition mechanism where the lone pair of electrons on the aniline nitrogen attacks the electrophilic carbon of the isocyanate group. A subsequent proton transfer results in the formation of the stable urea linkage.
Figure 1: General workflow for diarylurea synthesis via isocyanate coupling.
Phosgene-Free Urea Synthesis
Due to the high toxicity of phosgene and isocyanates, alternative, safer methods for urea synthesis have been developed. One such method involves the reaction of the aniline with a carbamate, such as phenyl carbamate, in the presence of a base.[6] This approach avoids the handling of hazardous reagents while still providing good yields of the desired diarylurea product.[6][7]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for key synthetic transformations.
Protocol 1: Synthesis of a Sorafenib Analog via Isocyanate Coupling
This protocol describes the synthesis of a diarylurea kinase inhibitor structurally related to Sorafenib.
Materials:
-
This compound
-
4-chloro-3-(trifluoromethyl)phenyl isocyanate
-
Dichloromethane (DCM), anhydrous
-
Nitrogen or Argon gas
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To an oven-dried, round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.
-
Solvent Addition: Add anhydrous dichloromethane via syringe to dissolve the aniline.
-
Reagent Addition: Slowly add a solution of 4-chloro-3-(trifluoromethyl)phenyl isocyanate (1.05 eq) in anhydrous DCM to the stirred aniline solution at 0 °C (ice bath).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired diarylurea.
| Parameter | Condition | Rationale |
| Solvent | Anhydrous Dichloromethane | Provides a non-reactive medium and ensures solubility of reactants. Anhydrous conditions prevent unwanted side reactions of the isocyanate with water. |
| Temperature | 0 °C to Room Temperature | Initial cooling helps to control the exothermic reaction. Stirring at room temperature allows the reaction to proceed to completion. |
| Stoichiometry | Slight excess of isocyanate | Ensures complete consumption of the starting aniline. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents moisture from entering the reaction, which would lead to the formation of undesired byproducts from the isocyanate. |
Protocol 2: Phosgene-Free Synthesis of a Regorafenib Analog
This protocol outlines a safer alternative for the synthesis of diarylurea kinase inhibitors, avoiding the use of phosgene or isocyanates.[7]
Materials:
-
This compound
-
Phenyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate[7]
-
Pyridine, anhydrous
-
Nitrogen or Argon gas
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate/oil bath
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve phenyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate (1.0 eq) in anhydrous pyridine.
-
Inert Atmosphere: Purge the system with nitrogen or argon.
-
Reagent Addition: Add this compound (1.1 eq) to the solution.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the pyridine under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the target diarylurea compound.
| Parameter | Condition | Rationale |
| Solvent | Anhydrous Pyridine | Acts as both a solvent and a base to facilitate the reaction. |
| Temperature | 80-90 °C | Provides the necessary activation energy for the reaction to proceed at a reasonable rate. |
| Stoichiometry | Slight excess of aniline | Drives the reaction towards the formation of the product. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation and other unwanted side reactions at elevated temperatures. |
Advanced Synthetic Strategies: Cross-Coupling Reactions
For the synthesis of more complex kinase inhibitors, this compound can be further functionalized using powerful cross-coupling reactions such as the Buchwald-Hartwig amination and Suzuki coupling. These reactions allow for the formation of C-N and C-C bonds, respectively, enabling the construction of diverse molecular scaffolds.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[8][9][10] This reaction is invaluable for coupling anilines with aryl halides or triflates.
General Reaction Scheme:
Figure 2: General scheme for Buchwald-Hartwig amination.
Suzuki Coupling
The Suzuki coupling reaction is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate, forming a carbon-carbon bond.[11][12][13][14][15] This reaction can be used to introduce further aryl or heteroaryl substituents onto the aniline ring, provided it is first converted to a suitable halide or triflate.
Structure-Activity Relationship (SAR) Insights
The structural features of this compound contribute significantly to the biological activity of the resulting kinase inhibitors.
-
Trifluoromethyl Group: This electron-withdrawing group can enhance the binding affinity of the inhibitor to the target kinase through favorable interactions within the ATP-binding pocket.[2][16][17] It also blocks a potential site of metabolism, thereby increasing the metabolic stability of the compound.[2]
-
Benzyloxy Group: The benzyloxy group can participate in hydrophobic interactions within the kinase active site.[5] Its removal (debenzylation) can also provide a handle for further functionalization or to unmask a phenol, which can act as a hydrogen bond donor.
-
Aniline Moiety: The primary amino group is the key reactive site for the construction of the core inhibitor scaffold, typically a diarylurea or a related heterocyclic system.
Conclusion
This compound is a highly valuable and versatile building block in the synthesis of kinase inhibitors. Its unique substitution pattern allows for the strategic incorporation of a trifluoromethyl group, which often imparts favorable pharmacological properties. The synthetic protocols and strategies outlined in this application note provide a solid foundation for researchers to design and synthesize novel kinase inhibitors for targeted therapies. The ability to employ both classical urea formation reactions and modern cross-coupling techniques underscores the broad utility of this starting material in contemporary drug discovery.
References
- Bankston, D., Dumas, J., Natero, R., et al. (2002). A scaleable synthesis of BAY 43-9006: A potent raf kinase inhibitor for the treatment of cancer. Org. Proc. Res. Dev., 6(6), 777-781.
- Convenient Synthesis of Sorafenib and Its Derivatives. (2011).
- Application Notes & Protocols for Buchwald-Hartwig Amination using RuPhos with Functionalized Anilines. (n.d.). BenchChem.
- Sorafenib synthesis. (n.d.). ChemicalBook.
- Application Notes and Protocols: Experimental Protocol for Buchwald-Hartwig Amin
- Application Notes and Protocols: Buchwald-Hartwig Amination for C-N Bond Form
- An In-depth Technical Guide to the Synthesis and Crystallization of Regorafenib Monohydr
- Synthesis of Sorafenib and Regorafenib. (2023).
- A practical and efficient method for synthesis of sorafenib and regorafenib. (2023).
- Application Notes and Protocols for Suzuki Coupling Reactions of 3-Chloro-5-(4-fluorophenyl)aniline. (n.d.). BenchChem.
- Regorafenib synthesis. (n.d.). ChemicalBook.
- Preparation method of regorafenib. (2018).
- Process for the preparation of regorafenib and its crystalline forms. (2017).
- Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2)
- This compound. (n.d.). BenchChem.
- A Comparative Study of Halogenated Anilines in Suzuki Coupling: A Guide for Researchers. (n.d.). BenchChem.
- Research on the Synthesis Pathways of FDA-Approved Small Molecule Kinase Inhibitors (2019-2020) - Part Two. (2026).
- Micellar Suzuki Cross-Coupling between Thiophene and Aniline in W
- Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
- Micellar Suzuki Cross-Coupling between Thiophene and Aniline in W
- Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. (2021).
- Buchwald-Hartwig amination reaction of chlorobenzene with aniline... (n.d.).
- Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): Structure-activity relationships and strategies for the elimination of reactive metabolite formation. (2025).
- Kinase Inhibitors in Multitargeted Cancer Therapy. (2025).
- Design and structure-activity relationship of a new class of potent VEGF receptor tyrosine kinase inhibitors. (n.d.). PubMed.
- Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-(Benzyloxy)pyridin-3-amine. (n.d.). BenchChem.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. (n.d.). PubMed Central.
- This compound. (n.d.). PubChem.
- Combining Kinase Inhibitors for Selective Target Inhibition and Rational Polypharmacology. (2023). bioRxiv.
- Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. (2023). MDPI.
- Synthesis of novel 1,4-benzoxazin-3-one derivatives as inhibitors against tyrosine kinases. (2009). PubMed.
- Mapping multiple routes for effective kinase inhibition in cancer. (2022). FEBS Network.
- 4-Methoxy-3-(trifluoromethyl)aniline. (n.d.). Ossila.
- Structure–Activity Relationships and Molecular Modeling of Sphingosine Kinase Inhibitors. (n.d.).
- Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021).
- Benzimidazole inhibitors of the protein kinase CHK2: Clarification of the binding mode by flexible side chain docking and protein–ligand crystallography. (n.d.). PubMed Central.
- Inhibitors of src tyrosine kinase: the preparation and structure-activity relationship of 4-anilino-3-cyanoquinolines and 4-anilinoquinazolines. (n.d.). PubMed.
- 4-Cyano-3-(trifluoromethyl)aniline. (n.d.). Grokipedia.
- Bicyclic compounds as ring-constrained inhibitors of protein-tyrosine kinase p56lck. (1993). PubMed.
- Design and synthesis of 4-anilinoquinazolines as Raf kinase inhibitors. Part 1. Selective B-Raf/B-RafV600E and potent EGFR/VEGFR2 inhibitory 4-(3-hydroxyanilino)-6-(1H-1,2,3-triazol-4-yl)quinazolines. (2021). PubMed.
- Benzimidazole derivatives as kinase inhibitors. (n.d.). PubMed.
- 4-(Trifluoromethyl)aniline. (n.d.). Chem-Impex.
- Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. (2022). NIH.
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Research on the Synthesis Pathways of FDA-Approved Small Molecule Kinase Inhibitors (2019-2020) - Part Two - Oreate AI Blog [oreateai.com]
- 4. researchgate.net [researchgate.net]
- 5. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. boa.unimib.it [boa.unimib.it]
- 15. researchgate.net [researchgate.net]
- 16. Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: Williamson Ether Synthesis of 4-(Benzyloxy)-3-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Benzyloxy)-3-(trifluoromethyl)aniline is a valuable intermediate in the synthesis of various pharmaceuticals and specialty chemicals.[1] Its structure, featuring a benzyloxy group ortho to a trifluoromethyl group on an aniline ring, makes it a key building block for creating complex molecules with desired biological activities. The Williamson ether synthesis is a robust and widely used method for the formation of ethers, making it an ideal choice for the preparation of this compound.[2][3] This reaction involves the nucleophilic substitution of a halide by an alkoxide, in this case, the formation of an aryl benzyl ether.[2][4]
This guide provides a detailed protocol for the synthesis of this compound via the Williamson ether synthesis, starting from 4-amino-2-(trifluoromethyl)phenol and benzyl bromide. It includes a discussion of the underlying mechanism, experimental procedures, safety precautions, and expected outcomes to assist researchers in successfully performing this synthesis.
Reaction Principle and Mechanism
The Williamson ether synthesis proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[2][4] In this specific application, the phenolic hydroxyl group of 4-amino-2-(trifluoromethyl)phenol is first deprotonated by a base to form a more nucleophilic phenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl bromide. The bromide ion is displaced as the leaving group, resulting in the formation of the desired ether, this compound.
The choice of a primary halide, such as benzyl bromide, is crucial for the success of the SN2 reaction, as it minimizes the competing elimination reaction (E2).[4][5] The phenoxide, while a strong nucleophile, is also basic, and using a secondary or tertiary halide would favor the formation of an alkene byproduct.[3][4]
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Grade | Supplier | Notes |
| 4-Amino-2-(trifluoromethyl)phenol | ≥98% | Commercially Available | Store in a cool, dry place, protected from light and moisture.[1] |
| Benzyl Bromide | ≥98% | Commercially Available | Lachrymator and corrosive. Handle in a well-ventilated fume hood.[6][7] |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Commercially Available | Acts as the base to deprotonate the phenol. |
| Acetone | Anhydrous | Commercially Available | A suitable polar aprotic solvent for this reaction. |
| Dichloromethane (DCM) | ACS Grade | Commercially Available | For extraction. |
| Saturated Sodium Bicarbonate Solution | Prepared in-house | For washing the organic layer. | |
| Brine (Saturated NaCl solution) | Prepared in-house | For washing the organic layer. | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Commercially Available | For drying the organic layer. |
Equipment
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Thin-layer chromatography (TLC) plates and chamber
-
UV lamp for TLC visualization
Experimental Protocol
The following is a detailed, step-by-step procedure for the synthesis of this compound.
Reaction Setup and Execution
-
Preparation: In a 250 mL round-bottom flask, combine 4-amino-2-(trifluoromethyl)phenol (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetone (10-15 volumes).
-
Addition of Benzyl Bromide: While stirring the mixture at room temperature, add benzyl bromide (1.1 eq) dropwise over 5-10 minutes.
-
Reaction: Heat the reaction mixture to reflux (approximately 56°C for acetone) and maintain this temperature for 4-6 hours. The progress of the reaction should be monitored by TLC.
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting phenol), cool the mixture to room temperature.
-
Filtration: Filter the reaction mixture to remove the inorganic salts (potassium carbonate and potassium bromide). Wash the solid residue with a small amount of acetone.
-
Solvent Removal: Combine the filtrate and the washings, and remove the acetone under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting crude residue in dichloromethane (DCM). Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification
The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent system like an ethanol/water mixture.[8][9]
Reaction Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
Benzyl Bromide: Benzyl bromide is a lachrymator and is corrosive.[7] It should be handled with extreme care in a well-ventilated chemical fume hood.[6][10] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6] In case of contact, wash the affected area immediately with copious amounts of water.[11]
-
4-Amino-2-(trifluoromethyl)phenol: This compound may be harmful if swallowed, inhaled, or absorbed through the skin.[1] Handle with appropriate PPE.
-
Solvents: Acetone and dichloromethane are flammable and volatile.[6] Ensure all heating is done using a heating mantle or oil bath, and avoid open flames.
Expected Results and Characterization
The Williamson ether synthesis of this compound is expected to proceed with a good yield, typically in the range of 70-90%, depending on the purity of the starting materials and the reaction conditions.
The final product should be characterized to confirm its identity and purity. The following techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the presence of both the aniline and benzyl moieties.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N-H stretches of the amine and the C-O stretch of the ether.
-
Melting Point: To assess the purity of the final product.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or no product formation | Incomplete deprotonation of the phenol. | Ensure anhydrous conditions and use a sufficient excess of a strong enough base. |
| Low reactivity of benzyl bromide. | Check the purity of the benzyl bromide. | |
| Presence of starting material | Insufficient reaction time or temperature. | Increase the reaction time or temperature and monitor by TLC. |
| Formation of side products | Presence of moisture. | Use anhydrous solvents and reagents. |
| Elimination reaction competing with substitution. | Ensure the use of a primary halide (benzyl bromide). |
Conclusion
The Williamson ether synthesis is a reliable and efficient method for the preparation of this compound. By following the detailed protocol and safety guidelines outlined in this application note, researchers can successfully synthesize this important chemical intermediate. Careful control of reaction conditions and thorough purification are key to obtaining a high yield of the pure product.
References
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
BYJU'S. Williamson Ether Synthesis reaction. Retrieved from [Link]
-
Wikipedia. Williamson ether synthesis. Retrieved from [Link]
-
Khan Academy. Williamson ether synthesis. Retrieved from [Link]
-
Chemistry Steps. The Williamson Ether Synthesis. Retrieved from [Link]
-
TradeIndia. 4-Amino-2-(trifluoromethyl) phenol. Retrieved from [Link]
-
INCHEM. ICSC 1225 - BENZYL BROMIDE. Retrieved from [Link]
-
ResearchGate. (PDF) Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. Retrieved from [Link]
-
Organic Chemistry Portal. Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]
-
University of Massachusetts. The Williamson Ether Synthesis. Retrieved from [Link]
-
Journal of Chemical Education. The synthesis of substituted benzyl phenyl ethers: An undergraduate organic chemistry experiment. Retrieved from [Link]
-
Reddit. Purify and dry aniline?. Retrieved from [Link]
-
ChemRxiv. Green Synthesis: Novel method for Substituted Anilines from its Benzyl Azides. Retrieved from [Link]
-
ResearchGate. Solvent‐Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. Retrieved from [Link]
-
ResearchGate. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives | Request PDF. Retrieved from [Link]
-
Taylor & Francis. Williamson ether synthesis – Knowledge and References. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, September 3). 14.3: The Williamson Ether Synthesis. Retrieved from [Link]
- Google Patents. CN106631715A - Preparation method of 3-chloro-4-(3-fluorobenzyloxy) aniline.
-
The Royal Society of Chemistry. One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Retrieved from [Link]
-
PrepChem.com. Synthesis of 4-benzyloxyaniline. Retrieved from [Link]
-
PubChem. 2-Amino-4-((trifluoromethyl)sulfinyl)phenol. Retrieved from [Link]
-
YouTube. (2018, August 29). Williamson Ether Synthesis. Retrieved from [Link]
-
Cenmed. 4-Amino-2-(trifluoromethyl)phenol (C007B-507210). Retrieved from [Link]
- Google Patents. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
-
ACS Publications. A new method for synthesis of trifluoromethyl-substituted phenols and anilines. Retrieved from [Link]
-
European Patent Office. Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Patent 0004447. Retrieved from [Link]
- Google Patents. Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile.
Sources
- 1. 4-Amino-2-(trifluoromethyl) phenol Supplier in Mumbai, 4-Amino-2-(trifluoromethyl) phenol Trader, Maharashtra [chemicalmanufacturers.in]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. westliberty.edu [westliberty.edu]
- 7. ICSC 1225 - BENZYL BROMIDE [inchem.org]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. synquestlabs.com [synquestlabs.com]
- 11. WERCS Studio - Application Error [assets.thermofisher.com]
Application Notes and Protocols for N-Alkylation of 4-(Benzyloxy)-3-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of N-Alkylated 4-(Benzyloxy)-3-(trifluoromethyl)aniline Scaffolds
The this compound moiety is a critical pharmacophore found in a variety of biologically active molecules. The strategic placement of the electron-withdrawing trifluoromethyl group and the bulky, lipophilic benzyloxy group significantly influences the pharmacokinetic and pharmacodynamic properties of drug candidates. N-alkylation of this core structure provides a versatile entry point for introducing a diverse range of substituents, enabling the fine-tuning of properties such as solubility, metabolic stability, and target binding affinity.
However, the N-alkylation of this particular aniline presents a notable challenge. The potent electron-withdrawing nature of the trifluoromethyl group substantially decreases the electron density on the aniline ring and, by extension, the nucleophilicity of the nitrogen atom.[1] This reduced reactivity can lead to sluggish or incomplete reactions under standard alkylation conditions.[1] This guide provides a detailed exploration of robust and efficient protocols for the successful N-alkylation of this compound, focusing on methodologies that overcome the inherent challenges of this electron-deficient substrate.
Strategic Approaches to N-Alkylation
Two primary strategies have proven highly effective for the N-alkylation of electron-deficient anilines: Reductive Amination and Direct Alkylation with Alkyl Halides . The choice between these methods will often depend on the nature of the desired alkyl group and the availability of starting materials (aldehyde/ketone vs. alkyl halide).
Method 1: Reductive Amination
Reductive amination is a powerful and widely used method for forming carbon-nitrogen bonds, particularly for less nucleophilic amines.[2] The reaction proceeds in two key stages: the initial formation of an imine or iminium ion from the aniline and a carbonyl compound (aldehyde or ketone), followed by its immediate reduction to the corresponding amine. This one-pot process is highly efficient and often avoids the issue of overalkylation that can plague direct alkylation methods.[2]
Mechanistic Rationale
The success of reductive amination with electron-deficient anilines hinges on driving the initial imine formation. The reduced nucleophilicity of this compound makes this step challenging. The use of an acid co-solvent or catalyst, such as trifluoroacetic acid (TFA) or acetic acid (AcOH), is often crucial. The acid protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to attack by the weakly nucleophilic aniline. The resulting iminium ion is then readily reduced by a mild hydride source.
Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is a particularly effective reducing agent for this transformation. It is mild enough to not reduce the starting aldehyde or ketone, yet reactive enough to efficiently reduce the iminium ion intermediate.[3] More potent reducing systems, such as those involving borane complexes (e.g., BH₃·THF) or sodium borohydride in the presence of a Lewis acid (e.g., TMSCl), have also been developed for particularly challenging substrates.[4][5]
Visualizing the Mechanism: Reductive Amination
Caption: Workflow for N-alkylation via reductive amination.
Comparative Table of Reductive Amination Conditions
| Reducing System | Acid/Additive | Solvent | Temperature | Key Advantages | References |
| NaBH(OAc)₃ (STAB) | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | -15 °C to RT | High selectivity, mild conditions, broad functional group tolerance. Particularly effective for electron-deficient anilines. | [3] |
| NaBH(OAc)₃ (STAB) | Acetic Acid (AcOH) | Dichloromethane (DCM) | Room Temperature | Standard, widely used conditions. May be less effective for highly deactivated anilines. | [3] |
| BH₃·THF | Acetic Acid (AcOH) | Dichloromethane (DCM) | Room Temperature | Robust for ketones and challenging substrates. | [2][4] |
| NaBH₄ / TMSCl | N,N-Dimethylformamide (DMF) | Room Temperature | Rapid reaction times (10-25 minutes for full conversion). | [4][5] | |
| Re₂O₇ / Silane | Dichloromethane (DCM) | Room Temperature | Catalytic system offering excellent regioselective mono-alkylation. |
Detailed Protocol: Reductive Amination using STAB and TFA
This protocol is adapted from methodologies proven effective for electron-deficient anilines.[3]
Materials:
-
This compound
-
Aldehyde or ketone (1.1 equivalents)
-
Sodium triacetoxyborohydride (STAB) (1.5 equivalents)
-
Trifluoroacetic acid (TFA) (10-12 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and standard glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DCM.
-
Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA) (10-12 equivalents) to the stirred solution. Note: This step is exothermic.
-
Carbonyl Addition: Add the aldehyde or ketone (1.1 equivalents) to the reaction mixture. Stir for 10-15 minutes at 0 °C to allow for pre-formation of the iminium ion.
-
Reducing Agent Addition: While maintaining the temperature at 0 °C, add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise over 15-20 minutes. Caution: Gas evolution (hydrogen) may occur.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aniline is consumed.
-
Work-up: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases and the pH of the aqueous layer is basic (pH > 8).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2-3 times).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure N-alkylated product.
Method 2: Direct N-Alkylation with Alkyl Halides
Direct N-alkylation is a classical and straightforward approach involving the reaction of the aniline with an alkyl halide (e.g., bromide or iodide) in the presence of a base.[6] For an electron-deficient substrate like this compound, this reaction requires forcing conditions and careful selection of the base to be effective.
Mechanistic Rationale
This reaction follows a standard Sₙ2 mechanism, where the nitrogen atom of the aniline acts as a nucleophile and attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. A base is essential to deprotonate the aniline, thereby increasing its nucleophilicity, and to neutralize the hydrohalic acid (e.g., HBr, HI) byproduct, which would otherwise protonate the starting aniline and halt the reaction.[1] The primary challenge is the low nucleophilicity of the aniline nitrogen. To overcome this, stronger bases and/or higher temperatures are often required. A common side reaction is dialkylation, which can be minimized by using the aniline as the limiting reagent or by employing bulky bases.
Visualizing the Mechanism: Direct N-Alkylation
Sources
Application Note & Protocol: Strategic Synthesis of 4-(Benzyloxy)-3-(trifluoromethyl)aniline Derivatives
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the synthesis of 4-(benzyloxy)-3-(trifluoromethyl)aniline, a pivotal structural motif in contemporary medicinal chemistry. We present a detailed, field-proven protocol, underpinned by a discussion of the strategic choices and mechanistic principles that ensure a robust and reproducible synthesis. This application note is designed to equip researchers with the practical knowledge and theoretical understanding necessary for the successful preparation of this valuable synthetic intermediate.
Introduction: The Strategic Importance in Drug Design
The this compound scaffold is a highly sought-after building block in the pharmaceutical industry. The trifluoromethyl (-CF3) group is a key pharmacophore, known to enhance metabolic stability, increase lipophilicity, and improve binding affinity by participating in favorable electrostatic interactions with biological targets.[1][2] The aniline moiety serves as a versatile synthetic handle for the construction of more complex molecular architectures, such as quinazolines and thienopyrimidines, which are prevalent in a wide array of biologically active compounds.[3] The benzyloxy group functions as a protecting group for the phenolic hydroxyl, which can be unmasked in later synthetic stages to reveal a crucial site for further functionalization or interaction with a biological target.
Retrosynthetic Analysis and Synthetic Strategy
A logical and efficient retrosynthetic approach to this compound begins with commercially available and cost-effective starting materials. The chosen strategy involves a three-step sequence: trifluoromethylation of a substituted phenol, benzylation of the resulting phenolic hydroxyl group, and finally, reduction of a nitro group to the target aniline. This pathway offers high overall yields and straightforward purification at each stage.
Sources
Application Notes and Protocols: 4-(Benzyloxy)-3-(trifluoromethyl)aniline as a Versatile Building Block for Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of 4-(Benzyloxy)-3-(trifluoromethyl)aniline in Heterocyclic Chemistry
This compound is a highly valuable and strategically designed building block in modern organic and medicinal chemistry. Its utility stems from the unique interplay of its three key structural features: a nucleophilic primary amine, a bulky, protecting benzyloxy group, and a strongly electron-withdrawing trifluoromethyl group. This combination of functionalities allows for a diverse range of chemical transformations and imparts desirable physicochemical properties to the resulting heterocyclic scaffolds.
The primary amino group serves as a reactive handle for a multitude of cyclization and condensation reactions, forming the cornerstone of various heterocyclic ring systems. The benzyloxy group not only protects the phenolic hydroxyl that would otherwise exist but also offers a route for late-stage deprotection to unveil a phenol, a common pharmacophore. The trifluoromethyl (CF₃) group is a prized substituent in drug design, known to enhance metabolic stability, increase lipophilicity, and modulate the basicity of the aniline nitrogen, thereby influencing biological activity and pharmacokinetic profiles.[1]
These attributes make this compound an ideal starting material for the synthesis of a wide array of biologically relevant heterocycles, including quinolines, pyrazoles, quinazolines, and benzimidazoles. This document provides detailed application notes and representative protocols for the synthesis of these important heterocyclic systems, emphasizing the rationale behind the experimental choices and providing expected outcomes.
I. Synthesis of Substituted Quinolines via Doebner-von Miller Reaction
The Doebner-von Miller reaction is a robust and widely used method for the synthesis of quinolines, involving the reaction of an aniline with an α,β-unsaturated carbonyl compound under acidic conditions.[2] The electron-deficient nature of this compound makes it a suitable substrate for this reaction, leading to the formation of quinolines with a unique substitution pattern.
Reaction Scheme:
Detailed Experimental Protocol: Synthesis of 7-(Benzyloxy)-2-methyl-8-(trifluoromethyl)quinoline
Materials:
-
This compound (1.0 eq)
-
Crotonaldehyde (2.5 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Nitrobenzene
-
Ethanol
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add concentrated hydrochloric acid dropwise at 0 °C with stirring.
-
Add nitrobenzene (as both solvent and oxidizing agent) to the reaction mixture.
-
Slowly add crotonaldehyde (2.5 eq) to the mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 120-130 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 7-(benzyloxy)-2-methyl-8-(trifluoromethyl)quinoline.
Rationale for Experimental Choices:
-
Acid Catalyst (HCl): The acidic medium is crucial for activating the carbonyl group of the α,β-unsaturated aldehyde, facilitating the initial Michael addition of the aniline. It also promotes the subsequent cyclization and dehydration steps.
-
Nitrobenzene: In the classical Doebner-von Miller reaction, an oxidizing agent is required to aromatize the initially formed dihydroquinoline intermediate. Nitrobenzene serves this purpose effectively and can also act as a high-boiling solvent.
-
Excess Crotonaldehyde: Using an excess of the α,β-unsaturated carbonyl compound ensures the complete consumption of the aniline and can also participate in the oxidation of the dihydroquinoline intermediate.
Expected Results:
The final product, 7-(benzyloxy)-2-methyl-8-(trifluoromethyl)quinoline, is expected to be a solid. The structure can be confirmed by spectroscopic methods.
Table 1: Spectroscopic Data for a Structurally Similar Compound
| Analysis | Expected Chemical Shifts/Peaks |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 8.14 (d, J=8.4 Hz, 1H), 7.85 (s, 1H), 7.71 (d, J=8.4 Hz, 1H), 7.64 (t, J=7.2 Hz, 1H), 7.36-7.52 (m, 6H), 7.29 (d, J=8.4 Hz, 2H), 6.79 (d, J=8.0 Hz, 2H), 4.02 (s, 2H).[3] |
| ¹³C NMR (101 MHz, CDCl₃) | δ (ppm): 160.63, 146.79, 140.54, 138.97, 137.03, 131.92, 131.59, 130.74, 129.41, 129.38, 128.86, 128.42, 128.37, 127.52, 127.18, 126.71, 38.66.[3] |
| Mass Spec. (EI, m/z) | Expected molecular ion peak corresponding to the calculated mass of the product. |
Note: The provided NMR data is for a closely related analog and serves as a reference for the expected spectral features.
Workflow Diagram:
Caption: Workflow for the Doebner-von Miller synthesis of quinolines.
II. Synthesis of Substituted Pyrazoles via Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis and related cyclocondensation reactions are fundamental methods for constructing the pyrazole ring system. A common approach involves the reaction of a hydrazine (which can be generated in situ from an aniline) with a 1,3-dicarbonyl compound. For this compound, this would first involve diazotization followed by reduction to the corresponding hydrazine, which is then reacted with a suitable 1,3-dicarbonyl compound.
Reaction Scheme:
Detailed Experimental Protocol: Synthesis of 1-(4-(Benzyloxy)-3-(trifluoromethyl)phenyl)-3-methyl-1H-pyrazol-5(4H)-one
Step 1: Synthesis of (4-(Benzyloxy)-3-(trifluoromethyl)phenyl)hydrazine
-
Dissolve this compound (1.0 eq) in a mixture of concentrated HCl and water at 0 °C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, keeping the temperature below 5 °C. Stir for 30 minutes.
-
In a separate flask, prepare a solution of tin(II) chloride (3.0 eq) in concentrated HCl.
-
Slowly add the diazonium salt solution to the tin(II) chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Basify the reaction mixture with a concentrated sodium hydroxide solution until a precipitate forms.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude hydrazine.
Step 2: Cyclocondensation with Ethyl Acetoacetate
-
Dissolve the crude (4-(benzyloxy)-3-(trifluoromethyl)phenyl)hydrazine (1.0 eq) in ethanol.
-
Add ethyl acetoacetate (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Cool the reaction mixture to room temperature, and collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the desired pyrazolone.
Rationale for Experimental Choices:
-
Diazotization and Reduction: The conversion of the aniline to a hydrazine is a necessary first step as hydrazines are the direct precursors in this pyrazole synthesis. The use of sodium nitrite in acidic medium generates the diazonium salt, which is then reduced by tin(II) chloride.
-
Ethyl Acetoacetate: This 1,3-dicarbonyl compound provides the three-carbon backbone for the pyrazole ring. The regioselectivity of the cyclization is generally high.
Workflow Diagram:
Caption: Two-step workflow for the Knorr pyrazole synthesis.
III. Synthesis of Substituted Quinazolines
Quinazolines are another important class of nitrogen-containing heterocycles with a wide range of biological activities. A common synthetic route involves the condensation of a 2-aminobenzonitrile or a 2-aminobenzamide with a suitable one-carbon synthon. Starting from this compound, this would require an initial functionalization to introduce a cyano or amido group at the ortho position to the amino group. A more direct approach is the reaction with an ortho-ester in the presence of an acid catalyst.
Reaction Scheme:
Detailed Experimental Protocol: Synthesis of 7-(Benzyloxy)-8-(trifluoromethyl)quinazolin-4(3H)-one
-
A mixture of this compound (1.0 eq) and triethyl orthoformate (3.0 eq) is heated at 140-150 °C for 2 hours.
-
After cooling, the excess triethyl orthoformate is removed under reduced pressure.
-
The resulting intermediate is then dissolved in a solution of formamide.
-
The mixture is heated to 180-190 °C for 4-6 hours.
-
The reaction mixture is cooled to room temperature and poured into water.
-
The precipitate is collected by filtration, washed with water, and recrystallized from ethanol to give the desired quinazolinone.
Rationale for Experimental Choices:
-
Triethyl Orthoformate: This reagent acts as a one-carbon synthon, reacting with the aniline to form an intermediate that can then cyclize.
-
Formamide: In the second step, formamide serves as both a solvent and a source of the second nitrogen atom in the quinazoline ring.
Workflow Diagram:
Caption: Workflow for the synthesis of quinazolinones.
IV. Synthesis of Substituted Benzimidazoles
Benzimidazoles are a prominent heterocyclic scaffold in medicinal chemistry. A straightforward synthesis involves the condensation of an ortho-phenylenediamine with a carboxylic acid or its derivative. To utilize this compound, it must first be converted to the corresponding ortho-phenylenediamine by nitration followed by reduction.
Reaction Scheme:
Detailed Experimental Protocol: Synthesis of 6-(Benzyloxy)-2-methyl-7-(trifluoromethyl)-1H-benzo[d]imidazole
Step 1: Nitration of this compound
-
To a solution of this compound (1.0 eq) in concentrated sulfuric acid at 0 °C, add a mixture of concentrated sulfuric acid and nitric acid dropwise.
-
Stir the reaction mixture at 0 °C for 1-2 hours.
-
Pour the reaction mixture onto ice and neutralize with a concentrated ammonium hydroxide solution.
-
Filter the precipitate, wash with water, and dry to obtain the nitro-aniline derivative.
Step 2: Reduction of the Nitro Group
-
Dissolve the nitro-aniline derivative from Step 1 in ethanol.
-
Add a reducing agent such as tin(II) chloride dihydrate (3.0 eq) and heat the mixture to reflux for 2-3 hours.
-
Cool the reaction, basify with sodium hydroxide solution, and extract with ethyl acetate.
-
Dry the organic layer and concentrate to obtain the crude ortho-phenylenediamine.
Step 3: Cyclization with Acetic Acid
-
Dissolve the crude ortho-phenylenediamine in 4M hydrochloric acid.
-
Add glacial acetic acid (excess) and heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture and neutralize with ammonium hydroxide.
-
Collect the precipitate by filtration, wash with water, and recrystallize from ethanol to obtain the desired benzimidazole.
Rationale for Experimental Choices:
-
Nitration and Reduction: The introduction of a nitro group ortho to the amino group, followed by its reduction, is a standard method to generate the required ortho-phenylenediamine precursor.
-
Acetic Acid: In the final step, acetic acid serves as both the reactant (providing the C2-methyl group) and the solvent for the cyclocondensation reaction.
Workflow Diagram:
Caption: Three-step workflow for the synthesis of benzimidazoles.
Conclusion
This compound is a powerful and versatile building block for the synthesis of a diverse range of medicinally important heterocyclic compounds. The protocols and rationale provided herein offer a guide for researchers to harness the unique reactivity of this starting material. The strategic incorporation of the benzyloxy and trifluoromethyl groups provides a pathway to novel heterocyclic derivatives with potentially enhanced biological activity and favorable pharmacokinetic properties, making it a valuable tool in the arsenal of drug discovery and development professionals.
References
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Wikipedia. (2023, December 1). Doebner–Miller reaction. Retrieved from [Link]
-
Wikipedia. (2023, November 28). Friedländer synthesis. Retrieved from [Link]
- Alkhaibari, I. S., et al. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Molecules, 26(17), 5183.
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0033731). Retrieved from [Link]
-
ORBi. (n.d.). SYNTHESIS AND RADIOLIGAND BINDING ASSAYS OF 6, 7 OR 8 BENZYLOXY ANALOGS OF 1-(3,4-DIMETHOXYBENZYL) - ORBi. Retrieved from [Link]
- Fujisaka, A., et al. (2022). SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE. HETEROCYCLES, 104(3), 572-584.
- Raj Kc, H., et al. (2021). 4-[4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl]benzoic acid derivatives as potent anti-gram-positive bacterial agents. European Journal of Medicinal Chemistry, 219, 113402.
-
PubMed. (2021). 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. Retrieved from [Link]
-
Wikipedia. (2020, September 24). Skraup reaction. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]
-
MDPI. (n.d.). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. Retrieved from [Link]
-
Wikipedia. (2020, September 24). Skraup reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Retrieved from [Link]
-
Beilstein Journals. (2020, May 28). Synthesis and properties of quinazoline-based versatile exciplex-forming compounds. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Quinazoline derivatives: synthesis and bioactivities. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Recent achievements in the synthesis of benzimidazole derivatives. Retrieved from [Link]
-
MDPI. (2023, December 19). Novel Class of Benzimidazoles: Synthesis, Characterization and Pharmaceutical Evaluation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Different catalytic approaches of Friedländer synthesis of quinolines. Retrieved from [Link]
-
MDPI. (2022, November 7). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of Novel Pyrimido[4,5-b] Quinolines Containing Benzyloxy and 1,2,3-Triazole Moieties by DABCO as a Basic Catalyst. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-[(7-Fluoroquinazolin-4-yl)oxy]aniline. Retrieved from [Link]
-
World Journal of Pharmaceutical Research. (2024, March 25). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]
-
Name Reaction. (n.d.). Doebner-von Miller Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). The synthesis of 6-benzyloxy-7-methoxyquinoline-3-carboxamide derivatives 23–27. Retrieved from [Link]
-
FAO AGRIS. (n.d.). A convenient synthesis of trifluoromethyl-substituted quinolino[8,7-h]quinolines and quinolino[7,8-h]quinolines. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles via condensation of diamines or amino(thio)phenols with CF3CN. Retrieved from [Link]
-
ResearchGate. (2015, September 10). Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses. Retrieved from [Link]
-
Semantic Scholar. (2022, December 2). Synthesis of Novel Pyrimido[4,5‑b] Quinolines Containing Benzyloxy and 1,2,3-Triazole Moieties by DABCO as a Basic Catalyst. Retrieved from [Link]
-
Connect Journals. (n.d.). SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS. Retrieved from [Link]
-
SlideShare. (n.d.). Doebner-Miller reaction and applications. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) Synthesis of Quinolines, 6 through nucleophile‐triggered 6‐endo.... Retrieved from [Link]
-
Institute of Molecular and Translational Medicine. (2021, November 8). Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. Retrieved from [Link]
Sources
Application Note: Palladium-Catalyzed Cross-Coupling Strategies with 4-(Benzyloxy)-3-(trifluoromethyl)aniline
Abstract
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for leveraging palladium-catalyzed cross-coupling reactions with 4-(benzyloxy)-3-(trifluoromethyl)aniline. This aniline derivative is a valuable building block in medicinal chemistry, where the trifluoromethyl group enhances metabolic stability and binding affinity, and the aniline moiety serves as a key synthetic handle.[1][2] This note focuses on two high-utility transformations: the direct N-arylation via Buchwald-Hartwig amination and a two-step sequence for C-C bond formation via a Sandmeyer/Suzuki-Miyaura coupling strategy. We delve into the mechanistic rationale behind catalyst selection, ligand choice, and reaction conditions, providing field-proven protocols to empower your research.
Introduction: The Strategic Value of this compound
The unique substitution pattern of this compound makes it a highly strategic starting material in the synthesis of complex organic molecules.[1]
-
Trifluoromethyl (CF₃) Group: This potent electron-withdrawing group is a bioisostere for other functionalities and is prized in drug design for its ability to improve metabolic stability, increase lipophilicity, and enhance binding interactions with biological targets.[1][3]
-
Aniline (-NH₂) Moiety: The primary amino group is a versatile nucleophile and a precursor to a wide array of functional groups. It is a key pharmacophoric element, often involved in hydrogen bonding within enzyme active sites, and serves as the primary reactive site for C-N bond-forming reactions like the Buchwald-Hartwig amination.[4][5]
-
Benzyloxy (-OBn) Group: This moiety serves as a stable protecting group for the phenol, which can be readily removed under standard hydrogenolysis conditions. Its steric bulk can also influence the regioselectivity of certain reactions.
Palladium-catalyzed cross-coupling reactions are the premier tools for elaborating this scaffold, offering mild, efficient, and functional-group-tolerant pathways to novel derivatives.[6]
Key Methodologies and Mechanistic Considerations
Buchwald-Hartwig Amination: Direct C-N Bond Formation
The Buchwald-Hartwig amination is the most direct method for functionalizing the aniline nitrogen, enabling the synthesis of diarylamines by coupling the N-H bond with an aryl halide or triflate.[4][7][8]
Mechanistic Insight: The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[9][10] The key steps are (1) Oxidative Addition of the aryl halide to the active LPd(0) catalyst, (2) Amine Coordination and Deprotonation by a base to form a palladium-amido complex, and (3) Reductive Elimination to form the C-N bond and regenerate the Pd(0) catalyst.[11]
For an electron-deficient substrate like this compound, the choice of ligand and base is critical. The electron-withdrawing CF₃ group decreases the nucleophilicity of the aniline nitrogen. Therefore, a strong, non-nucleophilic base (e.g., NaOtBu) is required to facilitate deprotonation.[9] Furthermore, a sterically hindered, electron-rich phosphine ligand (e.g., XPhos, RuPhos) is essential. These ligands promote the formation of the active monoligated Pd(0) species, accelerate the rate-limiting oxidative addition step, and facilitate the final reductive elimination.[12][13]
Caption: Figure 1: Catalytic Cycle of Buchwald-Hartwig Amination.
Suzuki-Miyaura Coupling: A Two-Step Strategy for C-C Bonds
To achieve C-C bond formation at the aniline's original position, a two-step synthetic sequence is necessary. The amino group must first be converted into a suitable leaving group, typically a halide, via the Sandmeyer reaction.[14] This newly installed halide can then readily participate in a Suzuki-Miyaura cross-coupling reaction.
Step 1: Sandmeyer Reaction. This classic transformation converts an aryl amine into an aryl diazonium salt, which is then displaced by a nucleophile, such as a halide from a copper(I) salt.[14][15] Recent advances have even enabled Sandmeyer-type trifluoromethylations.[16][17][18] For our purposes, converting the aniline to an aryl bromide or iodide provides an excellent electrophile for subsequent coupling.
Step 2: Suzuki-Miyaura Coupling. This reaction is one of the most powerful methods for forming C-C bonds, coupling an organohalide with an organoboron species (e.g., a boronic acid or ester).[19][20] The catalytic cycle involves (1) Oxidative Addition of the aryl halide to Pd(0), (2) Transmetalation where the organic group from the boron reagent is transferred to the palladium(II) center (this step is base-activated), and (3) Reductive Elimination to form the biaryl product and regenerate the Pd(0) catalyst.[20][21][22]
The electron-withdrawing CF₃ group on the aryl halide generated from our substrate is beneficial, as it accelerates the rate-determining oxidative addition step.[23][24][25]
Caption: Figure 2: Two-step workflow for C-C bond formation.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and phosphine ligands can be air-sensitive and/or toxic; handle under an inert atmosphere where specified. Bases like NaOtBu are corrosive and moisture-sensitive.
Protocol 1: Buchwald-Hartwig Amination of this compound with 4-Bromotoluene
Objective: To synthesize N-(4-methylphenyl)-4-(benzyloxy)-3-(trifluoromethyl)aniline.
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| 4-(Benzyloxy)-3-(CF₃)aniline | 281.25 | 281 mg | 1.0 | 1.0 |
| 4-Bromotoluene | 171.04 | 205 mg | 1.2 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 18.3 mg | 0.02 | 0.02 |
| XPhos | 476.60 | 28.6 mg | 0.06 | 0.06 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 135 mg | 1.4 | 1.4 |
| Anhydrous Toluene | - | 5 mL | - | - |
Equipment: 25 mL Schlenk flask, magnetic stir bar, magnetic stirrer/hotplate, inert gas line (Argon or Nitrogen), standard glassware for workup and purification.
Procedure:
-
Setup: In a glovebox, add the Pd₂(dba)₃, XPhos, and NaOtBu to the Schlenk flask.
-
Remove the flask from the glovebox, and add this compound and anhydrous toluene under a positive flow of inert gas.
-
Add the 4-bromotoluene via syringe.
-
Reaction: Seal the flask and heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove palladium solids.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Protocol 2: Suzuki-Miyaura Coupling via Sandmeyer Intermediate
Part A: Sandmeyer Bromination of this compound
Objective: To synthesize 4-(benzyloxy)-1-bromo-2-(trifluoromethyl)benzene.
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| 4-(Benzyloxy)-3-(CF₃)aniline | 281.25 | 1.41 g | 5.0 | 1.0 |
| Hydrobromic Acid (48% aq.) | 80.91 | 5.7 mL | 50.0 | 10.0 |
| Sodium Nitrite (NaNO₂) | 69.00 | 380 mg | 5.5 | 1.1 |
| Copper(I) Bromide (CuBr) | 143.45 | 860 mg | 6.0 | 1.2 |
| Water | 18.02 | 10 mL | - | - |
Procedure:
-
Diazotization: Cool a stirred suspension of the aniline in 48% HBr to 0 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in 2 mL of water dropwise, keeping the internal temperature below 5 °C. Stir for 30 minutes at 0 °C after the addition is complete.
-
Sandmeyer Reaction: In a separate flask, dissolve CuBr in 48% HBr (2 mL) at 60 °C and then cool to room temperature.
-
Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution will occur.
-
After the addition, warm the mixture to 60 °C and stir for 1 hour.
-
Work-up: Cool the reaction to room temperature and extract with diethyl ether (3 x 25 mL). Wash the combined organic layers with 1 M NaOH, water, and brine. Dry over Na₂SO₄, filter, and concentrate to yield the crude aryl bromide, which can be purified by chromatography if necessary.
Part B: Suzuki-Miyaura Coupling with Phenylboronic Acid
Objective: To synthesize 4-(benzyloxy)-2-(trifluoromethyl)biphenyl.
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| Aryl Bromide (from Part A) | 345.14 | 345 mg | 1.0 | 1.0 |
| Phenylboronic Acid | 121.93 | 146 mg | 1.2 | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 35 mg | 0.03 | 0.03 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 276 mg | 2.0 | 2.0 |
| 1,4-Dioxane / Water (4:1) | - | 5 mL | - | - |
Procedure:
-
Setup: To a Schlenk flask, add the aryl bromide, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Reaction: Heat the mixture to 90 °C and stir vigorously for 4-12 hours. Monitor progress by TLC or LC-MS.[26]
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water and brine.[19]
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently anhydrous/deoxygenated conditions; Poor quality base or reagents. | Use a fresh batch of catalyst/ligand; Ensure proper inert atmosphere technique; Use freshly opened/dried solvents and reagents. |
| Formation of Side Products | Buchwald-Hartwig: Hydrodehalogenation of aryl halide. Suzuki: Protodeborylation of boronic acid. | B-H: Ensure a strong base and bulky ligand are used.[8] Suzuki: Use a stronger base (e.g., Cs₂CO₃) or different solvent system; minimize reaction time. |
| Complex Mixture | Reaction temperature too high, leading to decomposition; Incorrect stoichiometry. | Optimize temperature by running the reaction at a lower temperature for a longer time; Carefully re-check reagent calculations. |
References
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
-
Vantourout, J. C., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
-
Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry. [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
-
How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (n.d.). Chemical Insights. [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples. (n.d.). NROChemistry. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2023). YouTube. [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. (2010). Journal of Organometallic Chemistry. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (2010). ResearchGate. [Link]
-
Sandmeyer Trifluoromethylation. (2014). Synfacts. [Link]
-
The trifluoromethylating Sandmeyer reaction: a method for transforming C-N into C-CF(3). (2014). Angewandte Chemie International Edition in English. [Link]
-
Sandmeyer reaction. (n.d.). Wikipedia. [Link]
-
Copper-Promoted Sandmeyer Trifluoromethylation Reaction. (2013). Journal of the American Chemical Society. [Link]
-
Recent trends in the chemistry of Sandmeyer reaction: a review. (2021). Journal of the Iranian Chemical Society. [Link]
-
Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. (2015). ResearchGate. [Link]
- Synthetic Methods for Primary Anilines. (2023). Books.
-
Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. (2014). Accounts of Chemical Research. [Link]
-
Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. (2009). PubMed Central. [Link]
-
Base‐free Suzuki‐Miyaura Coupling of (Z)‐Trifluoromethyl Alkenyltriflates. (2020). ChemistrySelect. [Link]
-
Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. (2009). The Journal of Organic Chemistry. [Link]
-
The Buchwald–Hartwig Amination After 25 Years. (2019). University of Groningen research portal. [Link]
-
Sterically Demanding, Sulfonated, Triarylphosphines: Application to Palladium-Catalyzed Cross-Coupling, Steric and Electronic Properties, and Coordination Chemistry. (2012). Organometallics. [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2016). Chemical Reviews. [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (2023). ChemRxiv. [Link]
-
Cross-Coupling of Aryl Trifluoromethyl Sulfones with Arylboronates by Cooperative Palladium/Rhodium Catalysis. (2020). Sci-Hub. [Link]
-
Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. (2000). The Journal of Organic Chemistry. [Link]
-
Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. (2017). ResearchGate. [Link]
-
One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. (2020). The Royal Society of Chemistry. [Link]
-
Synthesis of 4-benzyloxyaniline. (n.d.). PrepChem.com. [Link]
Sources
- 1. This compound | 70338-47-5 | Benchchem [benchchem.com]
- 2. 4-(Trifluoromethoxy)aniline: Synthesis and Applications in Therapeutics_Chemicalbook [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. books.rsc.org [books.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 15. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 17. The trifluoromethylating Sandmeyer reaction: a method for transforming C-N into C-CF(3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Yoneda Labs [yonedalabs.com]
- 22. m.youtube.com [m.youtube.com]
- 23. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Sci-Hub. Cross-Coupling of Aryl Trifluoromethyl Sulfones with Arylboronates by Cooperative Palladium/Rhodium Catalysis / Organic Letters, 2019 [sci-hub.box]
- 26. pdf.benchchem.com [pdf.benchchem.com]
Scale-Up Synthesis of 4-(Benzyloxy)-3-(trifluoromethyl)aniline: An Application Note and Protocol
Introduction
4-(Benzyloxy)-3-(trifluoromethyl)aniline is a pivotal building block in contemporary drug discovery and development. Its unique molecular architecture, featuring a benzyloxy group for potential metabolic modulation and a trifluoromethyl moiety to enhance properties like lipophilicity and metabolic stability, makes it a sought-after intermediate in the synthesis of various pharmacologically active agents.[1] This document provides a comprehensive guide for the scale-up synthesis of this compound, detailing a robust and reproducible protocol suitable for laboratory and pilot-plant settings. The causality behind experimental choices, safety considerations, and analytical validation are emphasized to ensure the highest degree of scientific integrity and practical utility for researchers, scientists, and drug development professionals.
Synthetic Strategy: A Two-Step Approach
The synthesis of this compound is most effectively achieved through a two-step process commencing from the commercially available starting material, 4-amino-2-(trifluoromethyl)phenol. This strategy involves:
-
O-Benzylation: A Williamson ether synthesis to introduce the benzyl protecting group onto the phenolic hydroxyl.
-
Purification: Isolation and purification of the final product to meet stringent quality requirements.
This approach is favored for its high yields, operational simplicity, and the use of readily available and cost-effective reagents, making it amenable to large-scale production.
Visualizing the Synthesis Workflow
The overall synthetic workflow is depicted below, illustrating the key transformation and reagents involved.
Caption: Reaction scheme for the synthesis of this compound.
Detailed Experimental Protocol
This section provides a step-by-step methodology for the gram-scale synthesis of the target compound. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| 4-Amino-2-(trifluoromethyl)phenol | ≥98% | Commercially Available | Starting material.[2] |
| Benzyl Bromide | ≥98% | Commercially Available | Alkylating agent. Handle with care, lachrymator. |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Commercially Available | Base. |
| Acetone | Anhydrous | Commercially Available | Solvent. |
| Ethyl Acetate | ACS Grade | Commercially Available | Extraction solvent. |
| Brine (Saturated NaCl solution) | - | Prepared in-house | For aqueous washes. |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Commercially Available | Drying agent. |
Equipment
-
Three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet.
-
Heating mantle with a temperature controller.
-
Separatory funnel.
-
Rotary evaporator.
-
Standard laboratory glassware.
Step-by-Step Procedure
1. Reaction Setup:
-
To a 1 L three-neck round-bottom flask, add 4-amino-2-(trifluoromethyl)phenol (50.0 g, 0.282 mol).
-
Add anhydrous potassium carbonate (78.0 g, 0.564 mol, 2.0 equivalents).
-
Add anhydrous acetone (500 mL).
-
Commence stirring under a nitrogen atmosphere.
2. O-Benzylation:
-
Slowly add benzyl bromide (40.2 mL, 0.338 mol, 1.2 equivalents) to the stirred suspension at room temperature.
-
Heat the reaction mixture to reflux (approximately 56 °C) and maintain for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
3. Work-up and Extraction:
-
After completion, cool the reaction mixture to room temperature.
-
Filter the solid potassium salts and wash the filter cake with acetone.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude residue.
-
Dissolve the residue in ethyl acetate (300 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 200 mL) and brine (1 x 200 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
4. Purification and Isolation:
-
Filter off the sodium sulfate and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) to afford this compound as a solid.
-
Dry the purified product under vacuum.
Expected Yield and Characterization
| Parameter | Expected Value |
| Yield | 80-90% |
| Appearance | Off-white to pale yellow solid |
| Purity (HPLC) | ≥99% |
| Melting Point | 59-62 °C[2] |
Characterization Data:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.45-7.30 (m, 5H, Ar-H), 6.90 (d, J = 2.8 Hz, 1H, Ar-H), 6.80 (dd, J = 8.4, 2.8 Hz, 1H, Ar-H), 6.70 (d, J = 8.4 Hz, 1H, Ar-H), 5.05 (s, 2H, OCH₂Ph), 3.70 (br s, 2H, NH₂).
-
¹³C NMR (CDCl₃, 101 MHz): δ 148.1, 140.0, 137.2, 128.7, 128.2, 127.5, 122.8 (q, J = 272.7 Hz), 119.4 (q, J = 30.3 Hz), 116.3, 115.5, 112.8, 70.9.
-
Mass Spectrometry (ESI+): m/z 268.1 [M+H]⁺.
Safety and Handling Precautions
The synthesis of this compound involves the use of hazardous chemicals and should only be performed by trained personnel in a well-ventilated laboratory.
-
3-(Trifluoromethyl)aniline and its derivatives: These compounds can be toxic if swallowed, inhaled, or absorbed through the skin.[3][4] Always handle them in a fume hood and wear appropriate PPE, including gloves, safety glasses, and a lab coat.[5] In case of exposure, seek immediate medical attention.[4]
-
Benzyl Bromide: This reagent is a lachrymator and is corrosive. Handle with extreme care in a fume hood.
-
Solvents: Acetone and ethyl acetate are flammable. Keep away from ignition sources.[3]
Refer to the Material Safety Data Sheets (MSDS) for all reagents before commencing any work.[3][4]
Process Optimization and Scale-Up Considerations
For scaling up this synthesis, several factors should be considered to ensure safety, efficiency, and reproducibility.
-
Reaction Solvent: While acetone is effective at the lab scale, for larger scales, solvents with higher boiling points such as methyl ethyl ketone (MEK) or N,N-dimethylformamide (DMF) could be considered to improve reaction kinetics, though DMF can be difficult to remove.[1][6]
-
Base: Potassium carbonate is a cost-effective and efficient base. Other inorganic bases like sodium carbonate or cesium carbonate can also be used.[7]
-
Temperature Control: On a larger scale, exothermic events during the addition of benzyl bromide may be more pronounced. A jacketed reactor with efficient cooling is recommended for temperature control.
-
Purification: For multi-kilogram scale, recrystallization might be less practical. Column chromatography or distillation under reduced pressure could be explored as alternative purification methods.
Logical Flow of the Experimental Process
The following diagram outlines the logical progression of the experimental protocol, from initial setup to final product analysis.
Caption: Workflow diagram for the synthesis and analysis of this compound.
Conclusion
This application note provides a detailed and validated protocol for the scale-up synthesis of this compound. By following the outlined procedures and considering the safety and scale-up recommendations, researchers and drug development professionals can confidently produce this valuable intermediate with high yield and purity. The provided rationale for experimental choices and the comprehensive characterization data serve as a reliable resource for the scientific community.
References
-
Request PDF. (n.d.). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Retrieved from [Link]
-
Chemical Communications (RSC Publishing). (2025). Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives. Retrieved from [Link]
-
Sdfine. (n.d.). 3-(TRIFLUOROMETHYL)ANILINE. Retrieved from [Link]
- Google Patents. (n.d.). CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline.
- Google Patents. (n.d.). WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.
-
JoVE. (2015). Video: Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Retrieved from [Link]
-
TradeIndia. (n.d.). 4-Amino-2-(trifluoromethyl) phenol. Retrieved from [Link]
- Google Patents. (n.d.). CN102001955A - Method for synthesizing 4-benzyloxy aniline hydrochloride.
- Google Patents. (n.d.). CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
- Google Patents. (n.d.). CN106631715A - Preparation method of 3-chloro-4-(3-fluorobenzyloxy) aniline.
- Google Patents. (n.d.). US6333434B1 - Preparation of trifluoromethylanilines.
-
The Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Retrieved from [Link]
- Google Patents. (n.d.). (trifluoromethyl) phenol and derivatives of 4- (trifluoromethylphenyl) -2- (tetrahydropyranyl) ether and process for their preparation.
-
EASTFINE. (2025). The Essential Role of 4-Amino-2-(trifluoromethyl)benzonitrile in Pharmaceutical Manufacturing. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-benzyloxyaniline. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 4-Amino-2-(trifluoromethyl) phenol Supplier in Mumbai, 4-Amino-2-(trifluoromethyl) phenol Trader, Maharashtra [chemicalmanufacturers.in]
- 3. fishersci.com [fishersci.com]
- 4. abdurrahmanince.net [abdurrahmanince.net]
- 5. merckmillipore.com [merckmillipore.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. prepchem.com [prepchem.com]
Troubleshooting & Optimization
Technical Support Center: Column Chromatography Purification of 4-(Benzyloxy)-3-(trifluoromethyl)aniline
Welcome to the technical support guide for the purification of 4-(benzyloxy)-3-(trifluoromethyl)aniline. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during the chromatographic purification of this specific intermediate. Our approach moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your separations.
The unique structure of this compound—featuring a basic amino group, a lipophilic benzyloxy moiety, and a potent electron-withdrawing trifluoromethyl group—presents a distinct set of purification challenges.[1] This guide provides targeted, experience-driven solutions in a direct question-and-answer format.
Part 1: Pre-Chromatography & Method Development FAQs
This section addresses the critical preparatory steps that form the foundation of a successful separation. Proper method development using Thin-Layer Chromatography (TLC) is non-negotiable and will prevent significant issues on the column.
Q1: What are the most common impurities I should expect to see in my crude this compound?
A1: Impurities are typically remnants of the synthetic route used.[1] Based on common synthetic pathways, you should anticipate:
-
Unreacted Starting Materials:
-
4-Amino-2-(trifluoromethyl)phenol: If a Williamson ether synthesis was performed as the final step. This impurity is significantly more polar than the product.
-
Benzyl bromide or Benzyl chloride: These are non-polar and will elute very quickly.
-
4-Chloro-2-(trifluoromethyl)nitrobenzene: If starting from this precursor.
-
-
Reaction Byproducts:
-
4-(Benzyloxy)-3-(trifluoromethyl)nitrobenzene: A common intermediate that is less polar than the final aniline product.
-
Dibenzylated amine: Over-alkylation at the nitrogen can occur, though it is less common. This byproduct would be significantly less polar than the desired product.
-
-
Degradation Products:
-
Oxidized Species: Aromatic amines are susceptible to air oxidation, which can form colored polymeric materials that either remain at the baseline or streak during chromatography.[2]
-
Q2: How do I select the right stationary phase? Is standard silica gel appropriate?
A2: For most applications, standard, slightly acidic silica gel (60 Å, 230-400 mesh) is a cost-effective and suitable choice. However, the basicity of the aniline nitrogen can lead to strong interactions with acidic silanol groups on the silica surface, causing significant peak tailing.[3]
-
When to Use Standard Silica: If your TLC analysis (see Q3) shows a clean, round spot with minimal tailing, standard silica is adequate.
-
When to Consider Alternatives: If severe tailing is observed, you have two primary options:
-
Deactivate the Silica: You can use a mobile phase containing a small percentage (0.1-1%) of a basic modifier like triethylamine (TEA) or ammonium hydroxide.[3][4] The modifier competitively binds to the acidic sites on the silica, allowing the aniline to travel through the column more symmetrically.
-
Use an Alternative Stationary Phase: For very sensitive compounds, neutral alumina or a reversed-phase C18 silica can be used, though this requires developing a completely different mobile phase system (e.g., water/acetonitrile or water/methanol).[4][5]
-
Q3: What is the best practice for developing an effective mobile phase system using TLC?
A3: The goal is to find a solvent system where your target compound has an Rf value between 0.25 and 0.35 . This range provides the optimal balance between retention and elution time, leading to the best separation from impurities.
Step-by-Step Protocol: TLC Method Development
-
Prepare Stock Solutions: Dissolve your crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of ~10 mg/mL. Prepare dilute solutions of your starting materials if available.
-
Initial Solvent Screening: Start with a mid-polarity system. A common choice for compounds like this is a mixture of a non-polar solvent (Hexanes or Heptane) and a more polar solvent (Ethyl Acetate, abbreviated EtOAc).
-
Spot your crude material on three separate TLC plates.
-
Run the plates in three different Hexane:EtOAc ratios: e.g., 9:1, 7:3, and 1:1.
-
-
Analyze and Optimize:
-
If the Rf is too high (>0.5) in all systems, the mobile phase is too polar. Decrease the proportion of ethyl acetate.
-
If the Rf is too low (<0.1) or the spot remains on the baseline, the mobile phase is not polar enough. Increase the proportion of ethyl acetate.[4]
-
Fine-tune the ratio until the desired Rf of ~0.3 is achieved.
-
-
Check for Tailing: Observe the shape of the spot for the product. If it is a "comet" instead of a circle, add 0.5% triethylamine to your optimized mobile phase and re-run the TLC. This will almost always result in a more symmetrical spot.
-
Visualize: Use a UV lamp (254 nm) to visualize the spots.[6] Circle them with a pencil. Staining with potassium permanganate can also help identify oxidizable impurities.
Part 2: Troubleshooting Guide for Active Separations
This section tackles the common problems encountered during the column chromatography run itself.
Q4: My compound is streaking down the column and the fractions are all mixed. What went wrong?
A4: This is a classic sign of overloading the column or poor sample loading technique.
-
Sample Overload: A common rule of thumb is to load no more than 1 g of crude material for every 25-50 g of silica gel. Exceeding this ratio saturates the stationary phase, preventing proper equilibration and leading to broad, overlapping bands.
-
Poor Solubility during Loading: If the compound precipitates at the top of the column during loading, it will continuously dissolve and re-deposit as the mobile phase runs through, causing severe streaking.[7] To fix this, use a "dry loading" technique.
Protocol: Dry Loading the Sample
-
Dissolve your crude material in a minimal amount of a low-boiling-point solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (typically 2-3 times the mass of your crude product) to this solution.
-
Carefully remove the solvent under reduced pressure (using a rotary evaporator) until you have a dry, free-flowing powder.[7]
-
Gently and evenly add this powder to the top of your packed column.
-
This ensures your compound is pre-adsorbed onto a solid support and will elute cleanly as a tight band.
Q5: My chromatogram shows severe peak tailing, even though I'm using a modifier like TEA. What else could be the cause?
A5: While interactions with silica are the primary cause of tailing for amines, other factors can contribute:[3]
-
Column Channeling: Poorly packed columns can have channels or cracks in the silica bed, leading to a non-uniform solvent front and distorted bands. Ensure your column is packed as a uniform slurry and never allowed to run dry.[8]
-
Mixed Solvents in Loading: Dissolving your sample in a solvent that is significantly stronger (more polar) than your mobile phase will cause localized band broadening and tailing. Always use the mobile phase or a weaker solvent for loading.
-
Co-eluting Impurity: An impurity with a very similar Rf may be hidden under the "tail" of your main peak. Careful analysis of fractions by TLC or LC-MS is required to diagnose this.
Q6: I am seeing a yellow/brown band forming at the top of the column that doesn't move. Is this my product?
A6: This is unlikely to be your product. It is almost certainly the on-column oxidation of the aniline.[2] The acidic surface of silica gel can catalyze the oxidation of aromatic amines, especially if they remain on the column for extended periods.
-
Mitigation:
-
Work quickly. Do not leave the compound on the column overnight.
-
Use a mobile phase containing a basic modifier (TEA) to reduce the silica's acidity.
-
If the problem persists, consider flushing the crude material through a short "plug" of basic or neutral alumina before the main silica gel purification to remove highly polar, colored impurities.
-
Part 3: Data Tables & Visual Guides
Table 1: Common Solvents and Properties for Normal Phase Chromatography
This table provides a reference for selecting and modifying your mobile phase. The polarity index is a relative measure of a solvent's polarity.
| Solvent | Polarity Index | Boiling Point (°C) | Notes |
| Hexanes/Heptane | 0.1 | 69 / 98 | Standard non-polar phase. |
| Dichloromethane (DCM) | 3.1 | 40 | Good for dissolving crude samples; can be used as a more polar component than hexanes. |
| Diethyl Ether | 2.8 | 35 | Use with caution due to high volatility and peroxide formation. |
| Ethyl Acetate (EtOAc) | 4.4 | 77 | Excellent, versatile polar component. Balances well with hexanes. |
| Acetone | 5.1 | 56 | A strong polar solvent, useful for flushing the column after a run. |
| Triethylamine (TEA) | 1.9 | 89 | Basic additive used at 0.1-1% to prevent amine tailing. |
Diagram 1: Workflow for Method Development
This diagram illustrates the logical flow from initial analysis to running the preparative column.
Caption: Logical workflow from TLC analysis to preparative column chromatography.
Diagram 2: Troubleshooting Decision Tree
This diagram provides a quick reference for diagnosing and solving common chromatography problems.
Caption: Decision tree for troubleshooting common column chromatography issues.
References
- SIELC Technologies. (n.d.). Separation of o-(Trifluoromethyl)aniline on Newcrom R1 HPLC column.
- BenchChem. (2025). Technical Support Center: Refinement of Analytical Methods for Aromatic Amine Detection.
- BenchChem. (n.d.). This compound | 70338-47-5.
- BenchChem. (2025). Technical Support Center: Purification of Polar Aromatic Amines.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
- Dong, M. W. (2020). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International.
- Kadrowski, B. (2020). TLC of Analgesics Experiment Part 3, Visualizing Spots. YouTube.
- JoVE. (2025). Purification of Organic Compounds by Flash Column Chromatography.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chromatography [chem.rochester.edu]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. youtube.com [youtube.com]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 8. orgsyn.org [orgsyn.org]
Technical Support Center: Synthesis of 4-(Benzyloxy)-3-(trifluoromethyl)aniline
Welcome to the technical support center for the synthesis of 4-(Benzyloxy)-3-(trifluoromethyl)aniline. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during this multi-step synthesis. We will explore the underlying chemical principles, troubleshoot common side reactions, and provide validated protocols to enhance your success rate, yield, and purity.
The synthesis of this compound is a nuanced process, typically approached via two primary routes, each with its own set of potential complications. The most common challenges revolve around chemoselectivity during the benzylation step and the preservation of the benzyl ether during the reduction of the nitro group.
Caption: Common synthetic routes to the target compound.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common high-level issues encountered during the synthesis.
Q1: My overall yield is extremely low. Where should I start troubleshooting? A: Low overall yield typically points to one of two critical issues:
-
Inefficient Benzylation: If you are using Route B (starting with 4-amino-2-(trifluoromethyl)phenol), the primary cause of low yield is often a lack of chemoselectivity, leading to the formation of N-benzylated and N,O-dibenzylated side products instead of the desired O-benzylated product. Refer to the Troubleshooting Guide for Benzylation below.
-
Loss of Protecting Group: If you are following Route A, the most common pitfall is the cleavage (hydrogenolysis) of the benzyl ether during the nitro reduction step. This unintended deprotection yields 4-amino-2-(trifluoromethyl)phenol as a major byproduct. See the Troubleshooting Guide for Nitro Reduction for mitigation strategies.
Q2: After my benzylation reaction on 4-amino-2-(trifluoromethyl)phenol, my TLC plate shows three new spots close together. What are they? A: This is a classic sign of a non-selective reaction. Assuming your desired product is one of the spots, the other two are almost certainly the N-benzylated isomer and the N,O-dibenzylated byproduct. The relative polarity, and thus Rf value, can help in preliminary identification, but confirmation with LC-MS or NMR is necessary.
Q3: I tried reducing the nitro group of 4-(benzyloxy)-3-(trifluoromethyl)nitrobenzene with H₂ and Pd/C, but I mostly recovered 4-amino-2-(trifluoromethyl)phenol. What happened? A: You have experienced a common and predictable side reaction: catalytic hydrogenolysis. Palladium on carbon (Pd/C) is a highly effective catalyst not only for nitro group reduction but also for the cleavage of benzyl ethers.[1][2] The conditions required to reduce the nitro group are often harsh enough to simultaneously remove your O-benzyl protecting group. To avoid this, you must use a reduction method that is chemoselective for the nitro group. Catalytic transfer hydrogenation (CTH) is a much safer alternative.[3][4][5]
Part 2: Troubleshooting Guide: Benzylation Step
The direct benzylation of 4-amino-2-(trifluoromethyl)phenol is challenging due to the presence of two nucleophilic sites: the amino (-NH₂) group and the hydroxyl (-OH) group.
The Core Problem: N- vs. O-Alkylation
The nitrogen of the aniline is generally more nucleophilic than the oxygen of the phenol. Direct reaction with an alkylating agent like benzyl bromide will often favor N-alkylation. The key to achieving selective O-alkylation is to significantly enhance the nucleophilicity of the oxygen atom by converting the phenol into a phenoxide using a suitable base. The resulting phenoxide is a far superior nucleophile to the aniline nitrogen, effectively directing the benzylation to the oxygen.[6][7]
Caption: Competing pathways in the benzylation reaction.
Troubleshooting & Optimization Table: Benzylation
| Observation | Potential Cause | Recommended Action | Scientific Rationale |
| Major N-benzylated product observed | Insufficient or incorrect base. | Use at least 1.1 equivalents of a base like powdered K₂CO₃ or NaH in an aprotic solvent (Acetone, DMF). | K₂CO₃ or NaH are strong enough to deprotonate the phenol (pKa ≈ 8-10) but not the aniline N-H. This generates the highly nucleophilic phenoxide, which outcompetes the neutral amino group for the benzyl bromide.[6][7] |
| Significant amount of starting material remains | 1. Incomplete reaction. 2. Inactive alkylating agent. | 1. Increase reaction time or gently heat (e.g., to 50-60 °C). 2. Use fresh, high-purity benzyl bromide. | 1. Alkylation kinetics can be slow at room temperature. 2. Old benzyl bromide can hydrolyze or degrade, reducing its effective concentration. |
| N,O-dibenzylated product is major byproduct | 1. Excess benzyl bromide used. 2. Reaction temperature too high or time too long. | 1. Use a stoichiometric amount of benzyl bromide (1.0-1.05 equivalents). 2. Run the reaction at a lower temperature and monitor carefully by TLC to stop once the mono-O-alkylated product is maximized. | Once the desired O-benzylated product is formed, its amino group can still act as a nucleophile. Excess electrophile and prolonged, harsh conditions will drive the secondary N-alkylation reaction. |
Validated Protocol: Selective O-Benzylation
-
To a stirred solution of 4-amino-2-(trifluoromethyl)phenol (1.0 eq) in anhydrous acetone or DMF (10 mL/mmol), add finely powdered anhydrous potassium carbonate (K₂CO₃, 1.5 eq).
-
Stir the suspension at room temperature for 30 minutes to facilitate phenoxide formation.
-
Add benzyl bromide (1.05 eq) dropwise over 15 minutes.
-
Heat the mixture to 50-55 °C and stir under an inert atmosphere (N₂ or Ar).
-
Monitor the reaction progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate) every hour. The reaction is typically complete in 4-8 hours.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to isolate the pure this compound.
Part 3: Troubleshooting Guide: Nitro Reduction Step
This step is critical when starting from 4-(benzyloxy)-3-(trifluoromethyl)nitrobenzene (Route A). The primary challenge is the selective reduction of the nitro group without cleaving the acid- and reduction-sensitive benzyl ether.
The Core Problem: Hydrogenolysis of the Benzyl Ether
The O-CH₂-Ph bond is susceptible to cleavage by catalytic hydrogenation, a reaction known as hydrogenolysis.[8] Catalysts like Pd/C, PtO₂, and Raney Ni are highly active for this transformation. The process involves oxidative addition of the C-O bond to the metal surface followed by hydrogenolysis, releasing toluene and the free phenol.
Caption: Desired nitro reduction vs. side reaction of debenzylation.
Troubleshooting & Optimization Table: Nitro Reduction
| Observation | Potential Cause | Recommended Action | Scientific Rationale |
| Significant debenzylation (loss of benzyl group) | Use of standard catalytic hydrogenation (H₂, Pd/C). | Switch to a catalytic transfer hydrogenation (CTH) system. A common, effective system is hydrazine hydrate with a catalyst like Fe/C or even carefully controlled Pd/C at room temperature.[4][5][9] Alternatively, use classical metal/acid reductions (e.g., Fe/NH₄Cl, SnCl₂/HCl). | CTH provides a localized source of hydrogen on the catalyst surface, which can be more selective for the easily reducible nitro group over the benzyl ether under mild conditions.[3] Metal/acid reductions operate via electron transfer mechanisms and do not typically cleave benzyl ethers.[10] |
| Incomplete reduction (azo/azoxy impurities detected) | 1. Insufficient reducing agent. 2. Inactive catalyst. 3. Reaction not driven to completion. | 1. Use a larger excess of the hydrogen donor (e.g., 3-5 equivalents of hydrazine hydrate). 2. Ensure the catalyst is fresh and active. 3. Increase reaction time or temperature moderately and monitor by TLC/LC-MS. | Nitro reduction proceeds through nitroso and hydroxylamine intermediates. If the reaction stalls, these intermediates can condense to form dimeric azo (-N=N-) and azoxy (-N=N⁺-O⁻) impurities. Driving the reaction to completion quickly minimizes their formation.[11] |
| Reaction is sluggish or does not start | Poor catalyst activity or inappropriate solvent. | For CTH, ethanol or methanol are typically effective solvents. Ensure the catalyst is well-dispersed. If using Fe/C, adding a small amount of acid (e.g., FeCl₃) can sometimes initiate the reaction. | The solvent must facilitate the interaction between the substrate, hydrogen donor, and the heterogeneous catalyst surface. Catalyst activation is key for reaction initiation. |
Validated Protocol: Catalytic Transfer Hydrogenation (CTH)
-
In a round-bottom flask, suspend 4-(benzyloxy)-3-(trifluoromethyl)nitrobenzene (1.0 eq) and 10% Pd/C (5-10 mol%) in methanol (15 mL/mmol).[5]
-
Stir the suspension vigorously.
-
Carefully add hydrazine hydrate (4.0-5.0 eq) dropwise at room temperature. Caution: The reaction can be exothermic. An ice bath may be necessary to maintain the temperature below 40 °C.
-
After the addition is complete, allow the reaction to stir at room temperature. The reaction is often complete within 1-3 hours.
-
Monitor the reaction by TLC. Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The Pd/C catalyst may be pyrophoric; do not allow the filter cake to dry completely in the air. Quench with water.
-
Wash the Celite® pad with additional methanol.
-
Concentrate the combined filtrate under reduced pressure.
-
The resulting crude product can be purified by recrystallization or column chromatography if necessary.
References
-
Boruah, M., et al. (2020). Iron‐catalyzed transfer hydrogenation of nitroarenes with hydrazines or NaBH4. Applied Organometallic Chemistry. [Link]
-
Al-Shakban, M., et al. (2020). Transfer hydrogenation of nitroarenes with hydrazine at near-room temperature catalysed by a MoO2 catalyst. Green Chemistry. [Link]
-
Yoo, W., et al. (2012). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Molecules. [Link]
-
Reddy, P. L., et al. (2017). Chemoselective Hydrazine-mediated Transfer Hydrogenation of Nitroarenes by Co3 O4 Nanoparticles Immobilized on an Al/Si-mixed Oxide Support. Chemistry – An Asian Journal. [Link]
-
TradeIndia. (n.d.). 4-Amino-2-(trifluoromethyl) phenol. Product Information. [Link]
-
Wang, R., & Xu, J. (2010). Selective alkylation of aminophenols. ARKIVOC. [Link]
-
S. S. Y. Hung, et al. (n.d.). Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine over Supported Palladium Catalysts. Engelhard Corporation Presentation. [Link]
- Google Patents. (2008). Preparation process of 4-amino-2-trifluoromethyl benzonitrile. CN1810775B.
-
SiliCycle. (2011). Selective Debenzylation of Benzyl Protected Groups with SiliaCat Pd(0) under Mild Conditions. Application Note. [Link]
-
Schlosser, M. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. [Link]
-
PubChem. (n.d.). This compound. Compound Summary. [Link]
-
Molbase. (n.d.). Synthetic Routes to 4-Amino-2-(trifluoromethyl)benzonitrile: An Overview. Technical Article. [Link]
-
Makaryan, I. A., et al. (2020). Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2. ResearchGate. [Link]
-
Stahly, G. P., & Bell, D. R. (1989). A new method for synthesis of trifluoromethyl-substituted phenols and anilines. The Journal of Organic Chemistry. [Link]
-
PrepChem. (n.d.). Synthesis of 4-benzyloxyaniline. Reaction Details. [Link]
-
Le, C., et al. (2019). Selective C–F Functionalization of Unactivated Trifluoromethylarenes. Journal of the American Chemical Society. [Link]
-
Guntreddi, T., & Singh, K. N. (2017). Palladium Catalyzed Arylation and Benzylation of Nitroarenes using Aryl Sulfonates and Benzyl Acetates. Organic Letters. [Link]
-
de Visser, S. P., et al. (2022). Three cycles in the MoO2 -catalyzed reduction of nitrobenzenes to anilines with pinacol. A computational study towards the valor. ChemRxiv. [Link]
-
Singh, T., et al. (2013). Chemoselective N-benzoylation of aminophenols employing benzoylisothiocyanates. Arabian Journal of Chemistry. [Link]
-
Huang, X., & Liu, T. (2018). Recent Development of Catalytic Trifluoromethoxylation Reactions. Current Organic Chemistry. [Link]
Sources
- 1. nacatsoc.org [nacatsoc.org]
- 2. qualitas1998.net [qualitas1998.net]
- 3. researchgate.net [researchgate.net]
- 4. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. quod.lib.umich.edu [quod.lib.umich.edu]
- 8. benchchem.com [benchchem.com]
- 9. Chemoselective Hydrazine-mediated Transfer Hydrogenation of Nitroarenes by Co3 O4 Nanoparticles Immobilized on an Al/Si-mixed Oxide Support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chemrxiv.org [chemrxiv.org]
Technical Support Center: Optimization of Buchwald-Hartwig Amination for Substituted Anilines
Welcome to the Technical Support Center for the Buchwald-Hartwig amination. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of coupling substituted anilines with aryl halides. The following troubleshooting guide and frequently asked questions (FAQs) are structured to provide not just solutions, but a deeper understanding of the reaction's mechanics, enabling you to make informed decisions in your experimental design.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental failures you might encounter when working with substituted anilines.
Issue 1: Low to No Yield of the Desired Arylamine
You've set up your Buchwald-Hartwig reaction with a substituted aniline and an aryl halide, but the reaction is sluggish or fails to produce the desired product.
Possible Cause 1: Inefficient Catalyst Activation or Decomposition.
The active catalyst in the Buchwald-Hartwig amination is a Pd(0) species. If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, its reduction to Pd(0) might be inefficient. Conversely, the active catalyst can be sensitive to oxygen, leading to deactivation.
Solutions:
-
Inert Atmosphere is Critical: Ensure that your reaction is set up under a rigorously inert atmosphere (argon or nitrogen). All solvents and liquid reagents should be thoroughly degassed prior to use.
-
Consider Modern Precatalysts: Employing well-defined Pd(II) precatalysts, often called palladacycles (e.g., G3 or G4 precatalysts), can lead to more reliable formation of the active Pd(0) catalyst. These are often more effective than traditional sources like Pd(OAc)₂ or Pd₂(dba)₃.
-
Pre-activation Step: In some cases, pre-stirring the palladium source, ligand, and base in the solvent for a short period before adding the aniline and aryl halide can facilitate the formation of the active catalyst.
Possible Cause 2: Suboptimal Ligand Choice for the Substituted Aniline.
The electronic and steric properties of the phosphine ligand are paramount for a successful reaction. The choice of ligand is highly dependent on the nature of both the aniline and the aryl halide. For substituted anilines, especially those that are electron-deficient or sterically hindered, a generic ligand may not be effective.
Solutions:
-
Electron-Deficient Anilines: These anilines are less nucleophilic and can be challenging substrates. They often require more electron-rich and bulky ligands to promote the reaction. Ligands such as XPhos or BrettPhos are often good starting points.
-
Sterically Hindered Anilines: For anilines with bulky ortho substituents, ligands with significant steric bulk are necessary to facilitate both the oxidative addition and reductive elimination steps. Custom carbazolyl-derived P,N-ligands have shown excellent performance in the coupling of highly congested anilines.
-
Ligand Screening: When working with a new or challenging substituted aniline, it is highly recommended to perform a screen of several different classes of ligands to identify the optimal one for your specific system.
Possible Cause 3: Inappropriate Base Selection.
The base plays a crucial role in the catalytic cycle by deprotonating the aniline to form the more nucleophilic amide. However, the strength and nature of the base must be compatible with the functional groups on your substrates.
Solutions:
-
Strong Bases for General Use: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used and are often very effective.
-
Weaker Bases for Sensitive Substrates: If your substituted aniline or aryl halide contains base-sensitive functional groups (e.g., esters, nitro groups), weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) should be considered. These reactions may require higher temperatures to achieve reasonable rates.
-
Soluble Organic Bases: In some cases, a soluble organic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be advantageous, especially in flow chemistry applications, as it avoids the formation of insoluble inorganic salts that can cause reactor clogging.
Issue 2: Significant Formation of Side Products
Instead of your desired product, you observe the formation of hydrodehalogenated arene, diarylation products, or other unexpected byproducts.
Possible Cause 1: Hydrodehalogenation.
This side reaction, where the aryl halide is reduced to the corresponding arene, can compete with the desired amination. It often arises from a competing pathway involving a palladium-hydride species.
Solutions:
-
Optimize the Base: The choice of base can significantly influence the extent of hydrodehalogenation. Weaker bases like K₃PO₄ or Cs₂CO₃ are sometimes less prone to promoting this side reaction compared to strong alkoxide bases.
-
Ligand Effects: Employing bulky, electron-rich phosphine ligands can favor the desired C-N bond formation over the reductive dehalogenation pathway.
-
Protecting the Amine: In some instances, the free amino group of the aniline can contribute to dehalogenation. While not ideal, protecting the aniline with a group like Boc may suppress this side reaction.
-
Solvent and Temperature: Aprotic solvents such as toluene or dioxane may be preferable to more polar aprotic solvents like DMF. Lowering the reaction temperature can also disfavor the dehalogenation pathway.
Possible Cause 2: Diarylation of the Aniline.
For primary anilines, a common side product is the diarylated amine. This occurs when the initial product (a secondary amine) undergoes a second Buchwald-Hartwig amination.
Solutions:
-
Control Stoichiometry: Using a slight excess of the aniline relative to the aryl halide can help to minimize diarylation.
-
Ligand Choice: Certain ligands, such as BrettPhos, have been developed to be particularly effective for the selective monoarylation of primary amines.
-
Lower Reaction Temperature and Time: As the secondary amine product is often more reactive than the starting primary aniline, stopping the reaction as soon as the starting material is consumed can prevent over-arylation.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the setup and optimization of Buchwald-Hartwig reactions with substituted anilines.
Q1: How do I choose the right starting palladium precatalyst?
A1: Modern palladacycle precatalysts (e.g., G3 and G4) are generally recommended for their reliability and efficiency in generating the active Pd(0) species. They are often superior to older sources like Pd(OAc)₂ or Pd₂(dba)₃, which can have more complex activation pathways.
Q2: What is the best general-purpose solvent for these reactions?
A2: Toluene and dioxane are the most commonly used and generally effective solvents for Buchwald-Hartwig aminations. However, the optimal solvent can be substrate-dependent. It is important to use anhydrous and degassed solvents to prevent catalyst deactivation. For some systems, ethereal solvents like THF or CPME can also be effective. Chlorinated solvents and coordinating solvents like acetonitrile or pyridine should generally be avoided as they can inhibit the catalyst.
Q3: My substituted aniline is a solid. What is the best way to add it to the reaction?
A3: If your aniline is a stable solid, it can be weighed out and added to the reaction vessel along with the other solid components under an inert atmosphere. If you are concerned about its stability or handling, you can prepare a stock solution in the reaction solvent (anhydrous and degassed) and add it via syringe.
Q4: How critical is the reaction temperature?
A4: The reaction temperature is a critical parameter. Many Buchwald-Hartwig reactions are run at elevated temperatures (e.g., 80-110 °C) to ensure a reasonable reaction rate. However, for highly active catalyst systems or reactive substrates, reactions can sometimes be run at room temperature. If you are observing side reactions or decomposition, lowering the temperature may be beneficial. Conversely, if the reaction is sluggish, a modest increase in temperature can sometimes be sufficient to drive it to completion.
Q5: I am working with an aryl chloride, which is known to be less reactive. What are the key considerations?
A5: Aryl chlorides are indeed more challenging substrates than the corresponding bromides or iodides due to the strength of the C-Cl bond. Successful coupling of aryl chlorides typically requires the use of bulky, electron-rich phosphine ligands, such as the Buchwald biarylphosphine ligands (e.g., XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. Higher reaction temperatures and catalyst loadings may also be necessary.
Experimental Protocols
Protocol 1: General Procedure for Screening Ligands for a Substituted Aniline
This protocol is designed for high-throughput screening in 96-well plates to efficiently identify the optimal ligand for a new aniline substrate.
Materials:
-
96-well plate with glass vials
-
Aryl halide (e.g., 4-bromotoluene)
-
Substituted aniline
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
A selection of phosphine ligands (e.g., XPhos, RuPhos, BrettPhos, DavePhos, XantPhos)
-
Base (e.g., NaOtBu)
-
Anhydrous, degassed solvent (e.g., toluene)
-
Internal standard for GC or LC-MS analysis (e.g., dodecane)
Procedure:
-
Plate Preparation: In a glovebox, add a magnetic stir bar to each vial in the 96-well plate.
-
Reagent Dispensing:
-
To each vial, add the aryl halide (e.g., 0.1 mmol).
-
Add the substituted aniline (e.g., 0.12 mmol).
-
Add the base (e.g., 0.14 mmol).
-
Prepare stock solutions of the palladium precatalyst and each ligand. Add the appropriate amounts to each well to achieve the desired catalyst loading (e.g., 1-2 mol% Pd, 2-4 mol% ligand).
-
-
Solvent Addition: Add the anhydrous, degassed solvent containing the internal standard to each vial to bring the final concentration to a consistent value (e.g., 0.2 M).
-
Reaction: Seal the 96-well plate and place it on a magnetic stirring hotplate. Heat the reaction to the desired temperature (e.g., 100 °C) and stir for a set time (e.g., 12-24 hours).
-
Workup and Analysis:
-
Cool the plate to room temperature.
-
Quench each reaction with a small amount of water.
-
Dilute each well with a suitable solvent (e.g., ethyl acetate).
-
Analyze the contents of each well by GC or LC-MS to determine the yield of the desired product.
-
Protocol 2: Preparative Scale Reaction with an Electron-Deficient Aniline
This protocol is a starting point for a larger-scale synthesis once optimal conditions have been identified.
Materials:
-
Aryl bromide (1.0 equiv)
-
Electron-deficient aniline (e.g., 4-nitroaniline) (1.2 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3) (2 mol%)
-
Base (e.g., K₃PO₄) (2.0 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, electron-deficient aniline, palladium precatalyst, and base.
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent Addition: Add the anhydrous, degassed toluene via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the progress of the reaction by TLC, GC, or LC-MS.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove insoluble salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Ligand Screening for the Coupling of 4-Bromoanisole with 3-Chloroaniline
| Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| P(o-tol)₃ | NaOtBu | Toluene | 100 | <5 |
| DPPF | NaOtBu | Toluene | 100 | 35 |
| XPhos | NaOtBu | Toluene | 100 | 92 |
| RuPhos | NaOtBu | Toluene | 100 | 88 |
| BrettPhos | NaOtBu | Toluene | 100 | 95 |
| XantPhos | Cs₂CO₃ | Dioxane | 110 | 75 |
Yields determined by GC analysis using an internal standard.
Visualizations
Caption: A decision-making workflow for the optimization of a Buchwald-Hartwig amination reaction.
References
-
Meiries, S., Le Duc, G., Chartoire, A., Collado, A., Speck, K., Arachchige, K. S. A., Slawin, A. M. Z., & Nolan, S. P. (2013). Large yet Flexible N-Heterocyclic Carbene Ligands for Palladium Catalysis. Chemistry – A European Journal, 19(51), 17358–17368. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 55(38), 11472-11487. [Link]
-
Jørgensen, M., & Hartwig, J. F. (2015). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 80(15), 7589–7598. [Link]
-
Cook, A., Clément, R., & Newman, S. G. (2021). Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination. Nature Protocols, 16(2), 1152–1169. [Link]
-
Do, H.-Q., & Daugulis, O. (2012). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. ACS Catalysis, 2(7), 1391–1395. [Link]
-
Newman, S. G., et al. (2021). Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination. Nature Protocols, 16(2), 1152-1169. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2020). Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. Organic Process Research & Development, 24(3), 426–432. [Link]
-
Reddy, T. S., et al. (2021). Palladium-Catalyzed Highly Regioselective Buchwald-Hartwig Amination of 5-Substituted-1,2,3-triiodobenzene: Facile Synthesis of 2,3-Diiodinated N-Arylanilines as Potential Anti-Inflammatory Candidates. ChemistrySelect, 6(1), 113-118. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
University of Nottingham. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Retrieved from [Link]
-
Volyniuk, D., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18018–18029. [Link]
-
Viciosa, M. T., et al. (2020). Buchwald–Hartwig cross-coupling of amides (transamidation) by selective N–C(O) cleavage mediated by air- and moisture-stable [Pd(NHC)(allyl)Cl] precatalysts: catalyst evaluation and mechanism. Catalysis Science & Technology, 10(19), 6543-6555. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
- Sharma, S., & Kumar, A. (2023). Chapter 3: Synthetic Methods for Primary Anilines.
Technical Support Center: Purification of 4-(Benzyloxy)-3-(trifluoromethyl)aniline
Abstract: This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of 4-(Benzyloxy)-3-(trifluoromethyl)aniline. Structured in a practical question-and-answer format, this document addresses common impurities, analytical challenges, and step-by-step purification protocols. Key methodologies, including acid-base extraction, column chromatography, and recrystallization, are detailed with an emphasis on the underlying chemical principles to empower users to overcome experimental hurdles.
I. Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the synthesis and purification of this compound, a key intermediate in pharmaceutical development.[1]
Q1: What are the most likely impurities in my crude this compound?
A1: Impurities typically arise from the synthetic route employed.[2][3] Two common synthetic pathways are:
-
Williamson Ether Synthesis: Benzylation of 4-amino-2-(trifluoromethyl)phenol.
-
Nitro Reduction: Reduction of 4-(benzyloxy)-3-(trifluoromethyl)nitrobenzene.[4]
Based on these routes, you can expect the following process-related impurities:
-
Unreacted Starting Materials: 4-amino-2-(trifluoromethyl)phenol or 4-(benzyloxy)-3-(trifluoromethyl)nitrobenzene.[4][5]
-
Reagents: Residual benzyl bromide (or chloride) and the base used (e.g., K₂CO₃).
-
Byproducts of Benzylation: Potential for N-benzylation or over-alkylation at the amine.
-
Byproducts of Reduction: Incomplete reduction can leave the starting nitro compound.[6] Side-products from reducing agents like SnCl₂ or Fe/HCl may also be present.
-
Degradation Products: Debenzylation can occur, leading to the formation of 4-amino-2-(trifluoromethyl)phenol. The benzyl ether group is generally stable in basic and mildly acidic conditions but can be cleaved by strong acids or catalytic hydrogenation.[7][8][9]
Q2: My crude product is a dark oil. What does this indicate and how should I proceed?
A2: Freshly purified anilines are often colorless or pale yellow oils/solids.[10] A dark color, typically red-brown, indicates the presence of oxidized impurities, which are common for aromatic amines exposed to air.[10]
Your first step should be an acid-base extraction. This technique is highly effective for separating the basic aniline product from neutral organic impurities and many colored, polymeric byproducts.[11][12][13]
Q3: Which analytical techniques are best for assessing the purity of my final product?
A3: A combination of chromatographic and spectroscopic methods is essential for robust purity analysis.[14][15]
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity assessment. A reverse-phase method (e.g., C18 column) with a mobile phase like acetonitrile/water is a good starting point.[14][16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are invaluable for confirming the structure of the target compound and identifying organic impurities.
-
Mass Spectrometry (MS): Coupled with GC or LC (GC-MS, LC-MS), this technique confirms the molecular weight of your product and helps identify unknown impurities.[14]
-
Thin-Layer Chromatography (TLC): An indispensable tool for rapid, qualitative monitoring of reaction progress and column chromatography fractions.
II. Troubleshooting Purification Challenges
This section provides solutions to specific problems you may encounter during the purification workflow.
Problem 1: Poor Separation During Silica Gel Column Chromatography
Symptom: The product co-elutes with impurities, or significant tailing/streaking is observed on TLC and the column.
Cause: Aromatic amines are basic and interact strongly with the acidic silanol groups on the surface of standard silica gel.[17] This acid-base interaction leads to poor chromatographic performance.
Solutions:
-
Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to compete with your product for the acidic sites on the silica.
-
Recommended Modifier: Add 0.5-1% triethylamine (Et₃N) or ammonia (in methanol) to your mobile phase (e.g., Hexane/Ethyl Acetate).[17] Always perform a small-scale TLC test first to determine the optimal concentration.
-
-
Use a Deactivated Stationary Phase:
-
Amine-Functionalized Silica: This specialized stationary phase is designed for the purification of basic compounds and can provide excellent separation without mobile phase modifiers.[17]
-
Basic Alumina: Alumina can be used as an alternative to silica gel. Neutral or basic grade alumina is recommended.
-
Workflow: General Purification Strategy
The following diagram outlines a general workflow for purifying crude this compound.
Caption: A general workflow for the purification of this compound.
Problem 2: Product Loss or Degradation During Acid-Base Extraction
Symptom: Low recovery of the product after the extraction and basification sequence.
Cause:
-
Incomplete Protonation/Deprotonation: The pKa of the aniline is crucial. If the pH of the acidic wash is not low enough (pH < 2), the amine will not be fully protonated and will remain in the organic layer. Conversely, if the aqueous layer is not made sufficiently basic (pH > 10) during the back-extraction, the free amine will not be fully regenerated.
-
Emulsion Formation: The presence of finely divided solids or surfactants can lead to stable emulsions at the aqueous-organic interface, trapping the product.
-
Hydrolysis of Benzyl Ether: While generally stable, prolonged exposure to very strong acids can cause some cleavage of the benzyl ether protecting group.[8]
Solutions:
-
pH Monitoring: Use pH paper or a pH meter to verify the pH at each step. For the acid wash, 1M HCl is typically sufficient. For basification, use 1M or 2M NaOH until the pH is strongly basic.[18]
-
Breaking Emulsions: Add a small amount of brine (saturated NaCl solution) to the separatory funnel and swirl gently. This increases the ionic strength of the aqueous phase and often helps break emulsions. If necessary, the mixture can be filtered through a pad of Celite.
-
Gentle Conditions: Avoid using excessively concentrated acids or bases, and do not let the mixture sit in strong acid for extended periods.
Problem 3: The Purified Product Fails to Solidify or Crystallize
Symptom: The product remains a persistent oil even after chromatography and removal of all solvent under high vacuum.
Cause: The presence of even small amounts of impurities can significantly inhibit crystallization by disrupting the crystal lattice. Residual solvents can also act as plasticizers.
Solutions:
-
High-Purity is Key: Ensure the product is of very high purity (>98% by HPLC) before attempting crystallization. If necessary, repeat the column chromatography.
-
Recrystallization Solvent Screening: A systematic approach is best. Use a small amount of the oil in several different vials and test various solvent systems. A good system is one where the compound is soluble in the hot solvent but sparingly soluble at room temperature or upon cooling.
-
Recommended Solvent Systems to Screen:
-
Heptane/Ethyl Acetate
-
Cyclohexane/Toluene
-
Isopropanol/Water[19]
-
-
-
Induce Crystallization:
-
Scratching: Use a glass rod to scratch the inside surface of the flask below the level of the solution. The microscopic imperfections in the glass can provide nucleation sites.
-
Seeding: If a small crystal of the pure compound is available, add it to the supersaturated solution to initiate crystallization.
-
Troubleshooting Decision Tree
This diagram provides a logical path for troubleshooting common purification issues.
Caption: A decision tree for troubleshooting the purification of an aromatic amine.
III. Detailed Experimental Protocols
Protocol 1: Acid-Base Extraction
This protocol is designed to separate the basic aniline product from neutral organic impurities.
-
Dissolution: Dissolve the crude product (1.0 eq) in a suitable organic solvent (e.g., Ethyl Acetate, Dichloromethane) at a concentration of approximately 0.1-0.2 M.
-
Acidic Wash: Transfer the organic solution to a separatory funnel and extract with 1M HCl (aq) (2 x 1 volume). Combine the acidic aqueous layers. The target amine is now in the aqueous phase as a hydrochloride salt.[11][13]
-
Neutral Wash (Optional): Wash the organic layer with brine, dry it over anhydrous Na₂SO₄, and concentrate it to recover any neutral impurities.
-
Basification: Cool the combined acidic aqueous layers in an ice bath. Slowly add 2M NaOH (aq) with swirling until the pH is >10 (verify with pH paper). A precipitate or cloudiness may appear as the free amine is generated.[18]
-
Back-Extraction: Extract the basified aqueous layer with the original organic solvent (3 x 1 volume).
-
Drying and Concentration: Combine the organic layers from the back-extraction, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified amine.
Protocol 2: Flash Column Chromatography with Triethylamine
This protocol is for separating the target aniline from impurities of similar polarity.
-
TLC Analysis: Determine an appropriate solvent system using TLC (e.g., Hexane/Ethyl Acetate). The target compound should have an Rf of ~0.2-0.3.
-
Eluent Preparation: Prepare the mobile phase identified in step 1 and add 0.5-1.0% triethylamine (Et₃N) by volume.
-
Column Packing: Pack a silica gel column using the prepared eluent. Never pack the column with a dry stationary phase.
-
Sample Loading: Dissolve the crude amine in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column.
-
Elution: Run the column, collecting fractions and monitoring them by TLC.
-
Isolation: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure. Co-evaporation with a solvent like dichloromethane can help remove the last traces of triethylamine.
IV. Quantitative Data Summary
The following table summarizes typical solvent systems for chromatography. The optimal ratio must be determined empirically via TLC.
| Technique | Stationary Phase | Mobile Phase System | Modifier | Notes |
| TLC/Flash Chromatography | Silica Gel (SiO₂) | Hexane / Ethyl Acetate | 0.5-1% Triethylamine | Standard choice for moderately polar compounds. Modifier prevents tailing.[17] |
| TLC/Flash Chromatography | Silica Gel (SiO₂) | Dichloromethane / Methanol | 0.5-1% Triethylamine | For more polar impurities that do not move in Hexane/EtOAc. |
| HPLC (Reverse Phase) | C18 (ODS) | Acetonitrile / Water | 0.1% Formic Acid or TFA | Standard analytical method for purity determination.[16] |
V. References
-
Lou, G. Y., & Wu, C. Y. (1989). Mobile phase effects on the separations of substituted anilines with a beta-cyclodextrin-bonded column. Journal of Chromatography A, 464(1), 137-145. Available at: [Link]
-
Veeprho Life Sciences. (n.d.). Aniline Impurities and Related Compound. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
Bayer Aktiengesellschaft. (2001). Process for the purification of aromatic amines. U.S. Patent No. US8455691B2. Retrieved from
-
Organic Chemistry Bodner Research Web. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
Reddit r/Chempros. (2022). Amine workup. Retrieved from [Link]
-
Gesson, J.-P., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Scientific Reports, 12(1), 3073. Available at: [Link]
-
Engineering Ideas Clinic, University of Toronto. (n.d.). What is an Acid and Base Extraction? Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]
-
ResearchGate. (n.d.). Chromatogram of anilines on BeImC8-Sil. Retrieved from [Link]
-
Bayer Aktiengesellschaft. (2001). Preparation of trifluoromethylanilines. U.S. Patent No. US6333434B1. Retrieved from
-
Biotage. (2023). Is there an easy way to purify organic amines? Retrieved from [Link]
-
MH Chem. (2022). How to purify Amine? [Video]. YouTube. Retrieved from [Link]
-
Zhejiang Yongtai Technology Co., Ltd. (2014). Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride. Chinese Patent No. CN103709045A. Retrieved from
-
ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Aniline on Newcrom R1 HPLC column. Retrieved from [Link]
-
Ataman Kimya. (n.d.). ANILINE. Retrieved from [Link]
-
Intertek. (n.d.). Pharmaceutical Impurity Testing and Identification. Retrieved from [Link]
-
Chang, C. M., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Journal of Food and Drug Analysis, 29(4), 633-644. Available at: [Link]
-
NETZSCH Analyzing & Testing. (2020). The Importance of Purity Determination of Pharmaceuticals. Retrieved from [Link]
-
Chennaiah, M. (2023). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. International Journal of Research and Analytical Reviews, 10(2), 899-905. Available at: [Link]
-
Pharmaffiliates. (2025). High-Purity Pharmaceutical Intermediates & Impurity Standards. Retrieved from [Link]
-
Scribd. (n.d.). Aniline. Retrieved from [Link]
-
University of Alberta. (n.d.). Column chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). Deprotection of benzyl in ether substrates. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Column Chromatography. Retrieved from [Link]
-
Wikipedia. (n.d.). Aniline. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 4-benzyloxyaniline. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl). Retrieved from [Link]
-
ResearchGate. (n.d.). An Unexpected Incident with 4-Trifluoromethylaniline. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Jiangsu Suzhou Research Institute of Chemical Industry. (2008). Preparation process of 4-amino-2-trifluoromethyl benzonitrile. Chinese Patent No. CN1810775B. Retrieved from
-
Jiangsu Suzhou Research Institute of Chemical Industry. (2006). Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile. Chinese Patent No. CN1810775A. Retrieved from
-
PubChem. (n.d.). 3-(Trifluoromethyl)aniline. Retrieved from [Link]
-
Acta Crystallographica Section E. (2010). 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene. Available at: [Link]
-
Xu, D., Xu, Z., & Li, S. (1998). Preparation of m-(trifluoromethyl) aniline. Chinese Journal of Modern Applied Pharmacy, (2), 33-35. Available at: [Link]
-
Organic & Biomolecular Chemistry. (2022). Recent advances in the electrochemical reduction of C–F bonds. Available at: [Link]
-
Stauffer Chemical Company. (1979). Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates. European Patent No. EP0004447A2. Retrieved from
-
National Institutes of Health. (2019). Selective C–F Functionalization of Unactivated Trifluoromethylarenes. Available at: [Link]
-
PubChem. (n.d.). m-(Trifluoromethyl)nitrobenzene. Retrieved from [Link]
-
PubChem. (n.d.). 4-(Trifluoromethyl)phenol. Retrieved from [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. veeprho.com [veeprho.com]
- 3. Pharmaceutical Impurity Testing and Identification [intertek.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US8455691B2 - Process for the purification of aromatic amines - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. uwindsor.ca [uwindsor.ca]
- 10. Aniline - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 13. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 14. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 15. ijrar.org [ijrar.org]
- 16. Separation of Aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 17. biotage.com [biotage.com]
- 18. youtube.com [youtube.com]
- 19. CN103709045A - Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride - Google Patents [patents.google.com]
Trifluoromethylated Anilines Synthesis Core: A Technical Support Center
Welcome to the technical support hub for the synthesis of trifluoromethylated anilines. This resource, designed for researchers, chemists, and professionals in drug development, provides in-depth troubleshooting guides and frequently asked questions to navigate the complexities of introducing the trifluoromethyl group to the aniline scaffold. Here, we move beyond simple protocols to explain the underlying chemical principles, ensuring you can not only solve immediate experimental issues but also proactively design more robust synthetic strategies.
FAQs: Common Challenges in Trifluoromethylated Aniline Synthesis
This section addresses the most pressing questions and obstacles encountered during the synthesis of these valuable compounds.
Q1: My trifluoromethylation reaction shows low or no conversion. What are the likely causes and how can I fix it?
A1: Low conversion is a frequent issue stemming from several factors related to the reagents, catalyst, or reaction conditions. A systematic approach is key to identifying the root cause.
Underlying Causality: The success of C-H trifluoromethylation often hinges on the efficient generation of the trifluoromethyl radical (•CF₃) and its subsequent reaction with the aniline substrate.[1][2] Catalyst deactivation, improper radical initiation, or competing side reactions can stifle this process.
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting low reaction conversion.
Detailed Actionable Steps:
-
Reagent Integrity :
-
Trifluoromethylating Source : Reagents like Togni's[3][4] and Langlois'[5][6] reagents are mainstays. Togni's reagents, being hypervalent iodine compounds, can be sensitive to moisture and light.[7][8] Langlois' reagent (CF₃SO₂Na) is more stable but requires an oxidant to generate the •CF₃ radical.[5][9] Ensure they are stored correctly and, if possible, use a freshly opened bottle or recrystallize/purify older stock.
-
Aniline Substrate : Ensure the aniline is pure. Impurities can sometimes interfere with the catalyst.[10] For example, extraneous nucleophiles could quench reactive intermediates.
-
Solvent and Base : Use anhydrous solvents, especially for reactions sensitive to moisture. Ensure the base is appropriate for the chosen method (e.g., K₂CO₃, Cs₂CO₃, or an organic base) and is dry.
-
-
Catalyst System (for catalyzed reactions) :
-
Photoredox Catalysis : For light-mediated reactions, ensure your light source is emitting at the correct wavelength and intensity for the chosen photocatalyst (e.g., Iridium[1][11] or Eosin Y[1] complexes). Degassing the reaction mixture thoroughly is critical, as oxygen can quench the excited state of the photocatalyst.[1]
-
-
Reaction Conditions :
-
Atmosphere : Many trifluoromethylation reactions are sensitive to oxygen. Ensure the reaction is set up under an inert atmosphere (Nitrogen or Argon).
-
Temperature : While many modern methods operate at room temperature, some reactions, particularly Ullmann-type couplings, may require elevated temperatures to proceed efficiently.[15]
-
Q2: My reaction is producing a mixture of regioisomers (ortho, meta, para). How can I improve selectivity?
A2: Achieving high regioselectivity is a common hurdle, governed by the interplay between the electronic nature of the aniline and the reaction mechanism.
Underlying Causality:
-
Radical Trifluoromethylation : The •CF₃ radical is generally considered electrophilic.[2] In electron-rich anilines, this typically directs substitution to the ortho and para positions. The selectivity can be poor if the electronic bias is not strong or if steric hindrance at the ortho position is minimal.
-
Directed C-H Functionalization : To overcome poor intrinsic selectivity, chemists often employ directing groups. A common strategy involves temporarily installing a group on the aniline nitrogen (e.g., a picolinamide) that coordinates to the metal catalyst, delivering the trifluoromethyl group specifically to the ortho position.[5]
Strategies for Enhancing Regioselectivity:
| Strategy | Mechanism | Target Position | Key Considerations |
| Use of Directing Groups | The catalyst is brought into proximity of a specific C-H bond via coordination. | Primarily ortho | Requires extra synthetic steps for installation and removal of the directing group. |
| Photoredox/Copper Dual Catalysis | A Cu(III)-CF₃ intermediate is proposed to undergo intramolecular trifluoromethylation. | Primarily ortho | Offers a direct approach without pre-functionalization of the nitrogen.[1][16] |
| Blocking Groups | A bulky group is placed at a reactive position (e.g., para) to sterically hinder reaction and favor other sites. | ortho or meta | Requires a substrate that can be selectively functionalized with a removable blocking group. |
| Sandmeyer-type Reaction | Diazotization of a specific amino group followed by CuCF₃-mediated substitution. | Position of the original amino group | A classical but powerful method for unambiguously installing a CF₃ group.[17][18] |
Example Protocol: Picolinamide-Directed ortho-Trifluoromethylation [5]
-
Amide Formation : Couple the starting aniline with picolinic acid to form the N-aryl picolinamide directing group.
-
C-H Trifluoromethylation : Subject the picolinamide-protected aniline to the trifluoromethylation conditions, typically involving a copper catalyst and a CF₃ source like Langlois' reagent.
-
Deprotection : Hydrolyze the picolinamide group to reveal the free ortho-trifluoromethylated aniline.
Q3: I am observing significant byproduct formation, such as aniline polymerization or decomposition. What is happening and how can I prevent it?
A3: Aniline derivatives are susceptible to oxidation, which can lead to polymerization and the formation of colored byproducts, a common issue in radical reactions.
Underlying Causality: Anilines can be easily oxidized to their corresponding radical cations. These reactive intermediates can then couple with each other, leading to dimers and polymers. This is particularly problematic under strongly oxidizing conditions required for generating the •CF₃ radical from sources like CF₃SO₂Na.
Mitigation Strategies:
-
Protect the Amino Group : Converting the aniline to an amide or carbamate (e.g., acetanilide) makes the nitrogen less electron-donating and less prone to oxidation. The protecting group can be removed after the trifluoromethylation step.
-
Control Oxidant Stoichiometry : Carefully control the amount of oxidant used. Use only the stoichiometric amount required to generate the trifluoromethyl radical. An excess of oxidant will promote aniline decomposition.
-
Reaction Temperature : Running the reaction at lower temperatures can often slow down the rate of decomposition relative to the desired trifluoromethylation.
-
Use of Additives : In some cases, additives can suppress side reactions. For instance, in N-trifluoromethylation of nitrosoarenes, hydroquinone was found to be crucial in preventing byproduct formation.[19]
Q4: The purification of my trifluoromethylated aniline is difficult. What are the best practices?
A4: Purification can be challenging due to the similar polarity of starting materials, products, and byproducts, as well as the potential for the product to be volatile.
Recommended Purification Workflow:
Caption: A general workflow for the purification of trifluoromethylated anilines.
Detailed Purification Tips:
-
Aqueous Workup : Begin with an aqueous wash (e.g., saturated NaHCO₃ solution) to remove acidic reagents and byproducts.
-
Flash Column Chromatography : This is the most common method.
-
Solvent System : A non-polar/polar gradient system like Hexanes/Ethyl Acetate is standard. The high lipophilicity of the CF₃ group often means products will have a higher Rf than their non-fluorinated analogues.
-
Tailing : Anilines are basic and can tail on silica gel. To prevent this, you can either:
-
Add a small amount of a basic modifier like triethylamine (~1%) to your eluent.
-
Use deactivated silica or alumina.
-
-
-
Distillation : For low-boiling liquid products, distillation under reduced pressure can be an effective purification method.[20]
-
Recrystallization : If your product is a solid, recrystallization from a suitable solvent system is an excellent way to achieve high purity.
References
-
Chakraborty, N., Barik, D., Das, B., & Patel, B. K. (2020). Dual Cu/photoredox‐catalyzed ortho‐trifluoromethylation of aniline derivatives. Chemistry – An Asian Journal, 15(18), 2734-2738. [Link]
-
Wu, Z., et al. (2018). Nickel-Catalyzed Direct C–H Trifluoromethylation of Free Anilines with Togni's Reagent. Organic Letters, 20(15), 4353-4357. [Link]
-
Ma, J., et al. (2014). Visible-light-driven trifluoromethylation of aniline derivatives using Ir(ppy)3 as a photocatalyst and Togni reagent. Chemical Communications, 50(79), 11625-11627. [Link]
-
Shen, Y., et al. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Journal of Visualized Experiments, (107), e53582. [Link]
-
Wikipedia. Trifluoromethylation. [Link]
-
Wang, F., et al. (2019). Visible-Light Mediated ortho-Trifluoromethylation of Aniline Derivatives. The Journal of Organic Chemistry, 84(20), 13278-13286. [Link]
-
Troshin, K., & Nevado, C. (2023). Trifluoromethylarylation of alkenes using anilines. Chemical Science, 14(43), 12051-12057. [Link]
-
Fujiwara, Y., et al. (2012). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 109(24), 9225-9230. [Link]
-
Li, X., et al. (2022). Application of Langlois' reagent (NaSO2CF3) in C–H functionalisation. Organic & Biomolecular Chemistry, 20(12), 2415-2429. [Link]
-
Poissy, J., et al. (2017). CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na. Beilstein Journal of Organic Chemistry, 13, 2174-2200. [Link]
-
Wikipedia. Togni reagent II. [Link]
-
Tlahuext-Aca, A., et al. (2017). N-Trifluoromethylation of Nitrosoarenes with Sodium Triflinate. Organic Letters, 19(9), 2298-2301. [Link]
-
Cheung, C. W., & Hu, X. (2025). Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives. Chemical Communications. [Link]
-
Das, S., & Patra, A. (2021). Recent Development of Trifluoromethyl Reagents: A Review. ChemistrySelect, 6(1), 1-22. [Link]
-
Shinde, S. S., et al. (2020). Rapid and Efficient Synthesis of [11C]Trifluoromethylarenes from Primary Aromatic Amines and [11C]CuCF3. Molecules, 25(15), 3436. [Link]
-
Wang, F., et al. (2022). General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents. Journal of the American Chemical Society, 144(4), 1736-1747. [Link]
-
Hansen, M. J., et al. (2026). N N Coupling and Rearrangement of Arylamines with N-Nitrosoaromatics: Synthesis of Unsymmetric Azobenzenes. The Journal of Organic Chemistry. [Link]
-
Pluta, R., et al. (2012). An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline. Synthesis, 44(22), 3595-3597. [Link]
-
Ghorai, S., et al. (2019). Iron-catalyzed ortho trifluoromethylation of anilines via picolinamide assisted photoinduced C–H functionalization. Organic & Biomolecular Chemistry, 17(23), 5751-5755. [Link]
-
Borbás, A., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics, 40(21), 3559-3566. [Link]
-
Rueda-Zubiaurre, A., et al. (2016). Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench-Stable Precursor (Me4N)SCF3. Angewandte Chemie International Edition, 55(26), 7435-7439. [Link]
-
Hu, D., et al. (2021). Recent advances in the application of Langlois' reagent in olefin difunctionalization. Organic & Biomolecular Chemistry, 19(34), 7276-7288. [Link]
-
Nicewicz, D. A., & MacMillan, D. W. C. (2008). Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis. Journal of the American Chemical Society, 130(51), 17290-17291. [Link]
-
Organic Chemistry Portal. Synthesis of α-trifluoromethyl amines. [Link]
-
Cole, D. E., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. ACS Catalysis, 10(20), 11897-11904. [Link]
-
Barata-Vallejo, S., & Postigo, A. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. The Journal of Organic Chemistry, 88(17), 12228-12239. [Link]
-
Wikipedia. Ullmann condensation. [Link]
-
Kantchev, E. A. B., & O'Brien, C. J. (2013). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ChemInform, 44(33). [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
- Google Patents. (1981).
- Google Patents. (2001).
-
Royal Society of Chemistry. (2015). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. [Link]
-
Grgic, M., et al. (2017). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. Croatica Chemica Acta, 90(1), 1-6. [Link]
-
Beier, P., et al. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journal of Organic Chemistry, 12, 192-197. [Link]
-
Chemistry Stack Exchange. (2019). Why methoxy group acts similar to trifluoromethyl in nucleophilic aromatic substitution. [Link]
-
Organic Chemistry Portal. Synthesis of trifluoromethyl arenes. [Link]
-
BYJU'S. Ullmann Reaction. [Link]
-
Organic Chemistry Portal. Ullmann Reaction. [Link]
-
Flores-Holguín, N., et al. (2024). Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. Molecules, 29(8), 1785. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Togni reagent - Enamine [enamine.net]
- 5. ccspublishing.org.cn [ccspublishing.org.cn]
- 6. CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Togni reagent II - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. Rapid and Efficient Synthesis of [11C]Trifluoromethylarenes from Primary Aromatic Amines and [11C]CuCF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Trifluoromethyl arene synthesis by trifluoromethylation [organic-chemistry.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. EP0039810A1 - Process for the preparation of 2-trifluoromethyl aniline - Google Patents [patents.google.com]
Technical Support Center: Enhancing the Purity of 4-(Benzyloxy)-3-(trifluoromethyl)aniline
Welcome to the technical support center for the purification of 4-(Benzyloxy)-3-(trifluoromethyl)aniline. This guide is designed for researchers, scientists, and professionals in drug development who are looking to achieve high purity of this important synthetic intermediate. Here, we will delve into troubleshooting common purification challenges and provide detailed, field-tested protocols to enhance the quality of your material.
Troubleshooting Common Purification Issues
The purity of this compound can be compromised by a variety of impurities stemming from its synthesis. Understanding the likely contaminants is the first step in selecting an appropriate purification strategy. Common synthetic routes, such as the Williamson ether synthesis followed by nitro group reduction, can introduce specific impurities.[1]
Common Impurities and Recommended Actions:
| Impurity Type | Likely Source | Recommended Primary Purification Method |
| Unreacted Starting Materials | Incomplete reaction | Column Chromatography or Recrystallization |
| (e.g., 4-amino-2-(trifluoromethyl)phenol, benzyl bromide) | ||
| Nitro-intermediate | Incomplete reduction of the nitro group | Column Chromatography |
| (4-(benzyloxy)-3-(trifluoromethyl)nitrobenzene) | ||
| By-products from Side Reactions | Non-specific reactions during synthesis | Column Chromatography |
| Residual Solvents and Reagents | Trapped in the solid material | Recrystallization or Vacuum Drying |
| Colored Impurities | Often high molecular weight by-products | Recrystallization with charcoal treatment |
Logical Flow for Selecting a Purification Method
To assist in choosing the most effective purification strategy, the following decision tree illustrates a logical workflow based on the observed characteristics of your crude product.
Caption: Decision tree for selecting a purification method.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low purity after synthesis?
A1: In our experience, the most frequent cause of low purity is an incomplete reaction, particularly the reduction of the nitro-intermediate to the aniline. This results in a mixture of the desired product and the highly polar nitro compound. Another common issue is the presence of unreacted starting materials. A preliminary purity assessment by Thin Layer Chromatography (TLC) is highly recommended to diagnose the issue.
Q2: My product is a dark oil, not a solid. What should I do?
A2: If your product is an oil, it is likely that it contains a significant amount of impurities that are depressing its melting point. In this case, column chromatography is the preferred method of purification over recrystallization.[2] Once the major impurities are removed by chromatography, the purified fractions may solidify upon solvent evaporation.
Q3: I performed a recrystallization, but the yield was very low. How can I improve it?
A3: Low yield in recrystallization can be due to several factors:
-
Using too much solvent: This will keep a significant portion of your product dissolved even at low temperatures. Use the minimum amount of hot solvent required to fully dissolve the solid.
-
Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals or precipitation of the product as an oil. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
The chosen solvent is not ideal: The ideal solvent should dissolve the compound well when hot but poorly when cold. You may need to screen different solvents or solvent mixtures.
Q4: What is a good starting point for a recrystallization solvent for this compound?
A4: While a specific solvent system for this exact molecule is not widely published, based on its structure (an aromatic amine with a bulky, somewhat non-polar benzyloxy group), a mixed solvent system is a good starting point. A combination of a more polar solvent in which the compound is soluble (like dichloromethane or ethyl acetate) and a non-polar solvent in which it is less soluble (like hexane or pentane) is often effective. For a related compound, 4-chloro-3-trifluoromethyl aniline hydrochloride, a mixture of an alcohol and water has been used.[3] A trial-and-error approach with small amounts of material is recommended.
Q5: What eluent system should I use for column chromatography?
A5: For substituted anilines, a common and effective eluent system is a mixture of ethyl acetate and a non-polar solvent like hexanes or petroleum ether.[4] A good starting point for this compound would be a low percentage of ethyl acetate in hexanes (e.g., 5-10%). The polarity can be gradually increased if the compound does not elute. For a very similar compound, N-benzyl-N-(trifluoromethyl)aniline, an eluent system of 2% ethyl acetate in petroleum ether was used.[4] It is crucial to first determine the optimal solvent system using TLC.
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is a general guideline and may require optimization for your specific sample.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Dichloromethane/Hexane or Ethyl Acetate/Hexane)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: In a small test tube, add a small amount of your crude product. Add a few drops of a more polar solvent (e.g., dichloromethane) until the solid dissolves at room temperature. Then, slowly add a non-polar solvent (e.g., hexane) until the solution becomes cloudy. This indicates that the solid is precipitating. Gently warm the test tube to see if the solution becomes clear again. If it does, this is a good solvent system for recrystallization.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the hot, more polar solvent needed to just dissolve the solid.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat the solution for a few minutes. Hot-filter the solution to remove the charcoal.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold non-polar solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Flash Column Chromatography
This protocol is a general procedure for purifying a moderately polar compound on a silica gel column.
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Eluent (e.g., Ethyl Acetate/Hexane mixture)
-
Chromatography column
-
Sand
-
Collection tubes
-
TLC plates and chamber
Procedure:
-
TLC Analysis: Determine the appropriate eluent system by running TLC plates with your crude material in various ratios of ethyl acetate and hexane. The ideal system will give your desired product an Rf value of approximately 0.2-0.4.
-
Column Packing: Pack a chromatography column with silica gel as a slurry in the chosen eluent. Add a layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, and then evaporate the solvent to get a dry powder. Carefully add this dry-loaded sample to the top of the packed column. Add another layer of sand on top of the sample.
-
Elution: Carefully add the eluent to the column and apply pressure (e.g., with a pump or nitrogen) to begin eluting the compounds.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of your compound by TLC.
-
Isolation: Combine the pure fractions containing your product and evaporate the solvent under reduced pressure to obtain the purified this compound.
Caption: Workflow for column chromatography purification.
References
-
Reddy, G. S. (n.d.). Green Synthesis: Novel method for Substituted Anilines from its Benzyl Azides. ChemRxiv. [Link]
-
Beilstein Journals. (2024, July 2). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. [Link]
-
YouTube. (2024, January 14). Mastering Aniline: Step-by-Step Preparation from Benzene #chemistry #benzene #organic chemistry. [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-benzyloxyaniline. [Link]
- Google Patents. (n.d.). CN103709045A - Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride.
-
Organic Syntheses. (2023, November 3). N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)- benzamide. [Link]
-
University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Caltech Authors. (n.d.). Supporting Information. [Link]
-
Organic Syntheses Procedure. (n.d.). Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl). [Link]
-
PubChem. (n.d.). This compound. [Link]
-
The Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. [Link]
-
Supporting Information - DOI. (n.d.). [Link]
-
Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. [Link]
Sources
Technical Support Center: Synthesis of Aniline Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common pitfalls encountered during the synthesis of aniline derivatives. As Senior Application Scientists, we aim to provide not just solutions, but also the underlying chemical principles to empower your research.
I. Oxidation-Related Issues
Question 1: My aniline starting material/reaction mixture is turning dark brown/black. What's happening and how can I prevent it?
Answer:
This discoloration is a classic sign of aniline oxidation.[1] The amino group (-NH₂) makes the aromatic ring electron-rich and highly susceptible to oxidation, especially in the presence of air, certain metal salts (like Cu(II) or Fe(III)), or strong oxidizing agents.[1][2] The colored byproducts are often complex polymeric materials (polyaniline) or quinone-like structures.[1]
Troubleshooting Strategies:
| Strategy | Rationale | Experimental Protocol |
| Use Purified Starting Material | Old aniline is often discolored due to prolonged air exposure.[3] Impurities can catalyze oxidation. | Distill the aniline under reduced pressure, preferably over zinc dust or KOH pellets to remove colored impurities and water.[3][4] Store the purified aniline under an inert atmosphere (N₂ or Ar) and in an amber bottle to protect from light and air.[5] |
| Inert Atmosphere | Oxygen is a primary culprit in aniline oxidation.[1] | Before starting the reaction, thoroughly degas your solvent and purge the reaction flask with an inert gas like nitrogen or argon. Maintain a positive pressure of the inert gas throughout the reaction.[5] |
| pH Control | The rate of aniline oxidation is highly pH-dependent, often maximizing near the pKa of the specific aniline derivative.[1] | Buffer your reaction mixture if compatible with your chemistry. Avoid strongly acidic conditions where possible, as this can sometimes accelerate oxidation.[1] |
| Protecting Groups | Temporarily converting the highly activating -NH₂ group to a less reactive amide group (acetylation) significantly reduces its susceptibility to oxidation.[5][6] | React the aniline with acetyl chloride or acetic anhydride to form the corresponding acetanilide.[6][7] The amide can be easily hydrolyzed back to the aniline after the desired transformation.[5] |
II. Challenges in Electrophilic Aromatic Substitution
Question 2: I'm trying to perform a monohalogenation/nitration on aniline, but I'm getting multiple substitutions (e.g., tribromination). How can I achieve better selectivity?
Answer:
This is a direct consequence of the powerful activating nature of the amino group. It makes the ortho and para positions of the benzene ring so electron-rich that they react rapidly with electrophiles, making it difficult to stop the reaction at the monosubstituted stage.[8]
Troubleshooting Flowchart for Selectivity:
Caption: Workflow for achieving selective monosubstitution.
Detailed Protocol: Selective Monobromination of Aniline at the para-Position
-
Protection (Acetylation): In a flask, dissolve aniline in glacial acetic acid. Slowly add acetic anhydride with stirring. After the initial exothermic reaction, warm the mixture gently for about 10 minutes. Pour the mixture into cold water to precipitate the acetanilide. Collect the product by vacuum filtration and wash with water.[5]
-
Bromination: Dissolve the dried acetanilide in a suitable solvent (e.g., acetic acid). Add a solution of bromine in acetic acid dropwise while maintaining a low temperature. The bulky acetyl group sterically hinders the ortho positions, favoring substitution at the para position.[9]
-
Deprotection (Hydrolysis): Reflux the p-bromoacetanilide with aqueous hydrochloric acid (approx. 10% w/v) for 30-60 minutes. Cool the solution and neutralize with a base (e.g., NaOH solution) to precipitate the 4-bromoaniline.[5]
Question 3: My Friedel-Crafts reaction with aniline is failing. What is the issue?
Answer:
Aniline does not typically undergo Friedel-Crafts alkylation or acylation. The amino group is a Lewis base and reacts with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction.[10] This forms a deactivating complex on the nitrogen, which makes the aromatic ring electron-deficient and thus unreactive towards electrophilic substitution.[10]
Solution:
The most effective strategy is to protect the amino group as an acetanilide, as described in the previous question. The resulting amide is less basic and does not complex as strongly with the Lewis acid, allowing the Friedel-Crafts reaction to proceed. The acetyl group can be removed post-reaction.
III. N-Alkylation Pitfalls
Question 4: I'm attempting to mono-alkylate aniline, but my main product is the di-alkylated aniline. How can I control the reaction?
Answer:
This is a common challenge because the mono-alkylated aniline product is often more nucleophilic than the starting aniline, making it more reactive towards the alkylating agent.[11]
Strategies to Favor Mono-alkylation:
| Strategy | Rationale |
| Control Stoichiometry | Using a large excess of aniline makes it statistically more likely for the alkylating agent to react with the starting material rather than the product.[11] |
| Reaction Conditions | Lowering the reaction temperature and using a less polar solvent can help reduce the rate of the second alkylation step.[11] |
| Reductive Amination | This two-step method offers excellent control. First, form an imine between aniline and an aldehyde or ketone. Then, reduce the imine in a separate step. This avoids the use of highly reactive alkylating agents.[11] |
IV. Purification Headaches
Question 5: How can I effectively purify my crude aniline derivative, which is an oily substance?
Answer:
Purifying aniline derivatives, especially if they are oils or low-melting solids, requires a systematic approach.
Purification Decision Tree:
Caption: Decision-making workflow for purification.
Key Purification Techniques:
-
Acid-Base Extraction: This is a powerful first step. Dissolve the crude product in an organic solvent (e.g., diethyl ether, ethyl acetate). Wash with a dilute acid (e.g., 1M HCl) to protonate the aniline and its derivatives, pulling them into the aqueous layer.[5] The organic layer will contain non-basic impurities. Then, basify the aqueous layer (e.g., with NaOH) to regenerate the free amine, which can be extracted back into an organic solvent.
-
Column Chromatography: Silica gel chromatography is effective for separating anilines from byproducts with different polarities. However, anilines can sometimes streak on silica. To mitigate this, you can add a small amount of a basic modifier like triethylamine (~1%) to the eluent.
-
Distillation: If your product is thermally stable, vacuum distillation is an excellent method for purification, especially on a larger scale.[3][4]
-
Crystallization: If the product is a solid, recrystallization is a great option. If it's an oil, consider converting it to a salt (e.g., hydrochloride or oxalate salt), which is often a stable, crystalline solid that can be easily purified by recrystallization.[3][4] The free amine can then be regenerated.
References
-
Purification of Aniline - Chempedia - LookChem. [Link]
-
Green Synthesis: Novel method for Substituted Anilines from its Benzyl Azides | Organic Chemistry | ChemRxiv | Cambridge Open Engage. [Link]
-
The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications - Open Access Journals. [Link]
-
of 8 Green Synthesis: Novel method for Substituted Anilines from its Benzyl Azides Gondi Sudershan Reddy1* Affiliations - ChemRxiv. [Link]
-
(PDF) Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite - ResearchGate. [Link]
-
Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base - PMC - NIH. [Link]
-
Synthesis of Nitroarenes by Oxidation of Aryl Amines - MDPI. [Link]
-
Purify and dry aniline? : r/chemistry - Reddit. [Link]
-
Aniline - Structure, Properties, Preparation, Reactions, Uses - GeeksforGeeks. [Link]
-
Aniline synthesis by amination (arylation) - Organic Chemistry Portal. [Link]
-
synthesis of anilines - YouTube. [Link]
-
Aniline - Wikipedia. [Link]
-
Anilines: Reactions, Reaction Mechanisms and FAQs - Allen. [Link]
-
Protection of Aniline Derivatives - YouTube. [Link]
-
Reactions of Aniline - Chemistry Steps. [Link]
-
24.8: Reactions of Arylamines - Chemistry LibreTexts. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. openaccessjournals.com [openaccessjournals.com]
- 3. reddit.com [reddit.com]
- 4. Purification of Aniline - Chempedia - LookChem [lookchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Aniline - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 10. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 4-(Benzyloxy)-3-(trifluoromethyl)aniline
Welcome to the technical support guide for the synthesis of 4-(Benzyloxy)-3-(trifluoromethyl)aniline. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into managing the critical parameter of temperature throughout the synthetic process. Precise thermal control is paramount for achieving high yield, purity, and reproducibility. This guide offers a structured approach to understanding the causality behind experimental choices, troubleshooting common issues, and implementing robust protocols.
Section 1: Overview of Synthetic Pathways
The synthesis of this compound is typically achieved through a multi-step sequence. The choice of starting material dictates the specific transformations required, but the core challenges related to temperature control remain consistent across the most common routes. Two primary, validated pathways are outlined below.
-
Pathway A: Commences with a substituted nitroaromatic, involving an etherification followed by a nitro group reduction.
-
Pathway B: Starts with the corresponding aminophenol, requiring a direct etherification.
Each pathway involves distinct temperature-sensitive steps that are critical for success.
Caption: Troubleshooting decision tree for temperature-related synthesis issues.
Section 4: Optimized Experimental Protocol (Pathway A)
This protocol provides detailed temperature control points for the synthesis starting from 4-Chloro-2-(trifluoromethyl)nitrobenzene.
Step 1: Williamson Ether Synthesis
-
Setup: To an oven-dried, three-neck round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil). Add anhydrous DMF to form a slurry.
-
Initial Cooling: Cool the flask to 0 °C using an ice-water bath. This is critical to moderate the initial exothermic reaction.
-
Reagent Addition: Slowly add benzyl alcohol (1.1 equivalents) dropwise via syringe. Maintain the internal temperature below 10 °C during the addition. Vigorous bubbling (hydrogen evolution) will be observed.
-
Stirring: Stir the mixture at 0 °C for 30 minutes after the addition is complete to ensure full deprotonation.
-
Substrate Addition: Add a solution of 4-chloro-2-(trifluoromethyl)nitrobenzene (1.0 equivalent) in anhydrous DMF dropwise, again maintaining the temperature at 0 °C .
-
Reaction Progression: After the addition, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 70 °C using a temperature-controlled oil bath.
-
Monitoring: Monitor the reaction's progress by TLC. The reaction is typically complete within 4-6 hours.
-
Workup: Cool the reaction to room temperature before quenching by slowly adding ice-cold water.
Step 2: Catalytic Hydrogenation (Nitro Reduction)
-
Setup: In a suitable hydrogenation vessel, dissolve the crude 4-(Benzyloxy)-3-(trifluoromethyl)nitrobenzene (1.0 equivalent) from the previous step in a solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: Carefully add Palladium on Carbon (10% Pd, 2-5 mol%) under a nitrogen atmosphere.
-
Temperature Control: Ensure the vessel is equipped with a cooling system or placed in a water bath to maintain an internal temperature of 20-25 °C .
-
Hydrogenation: Purge the vessel with hydrogen gas and then maintain a positive pressure of hydrogen (typically 1-3 atm).
-
Monitoring: Monitor the reaction by hydrogen uptake or TLC. The reaction is highly exothermic initially; apply cooling as needed to keep the temperature below 30 °C .
-
Completion: Once hydrogen uptake ceases, immediately stop the reaction. Over-running the reaction time significantly increases the risk of debenzylation.
-
Workup: Purge the vessel with nitrogen. Filter the mixture through a pad of Celite® to remove the palladium catalyst and concentrate the filtrate under reduced pressure.
Section 5: Data Summary Table
| Reaction Step | Key Reagents | Recommended Temp (°C) | Rationale for Temperature Control | Consequences of Deviation |
| Williamson Ether Synthesis | Benzyl Alcohol, NaH | 0 °C (addition), then 70 °C | Control initial exotherm; drive reaction to completion. | Too Low: Incomplete reaction. Too High: Reagent decomposition, side reactions. |
| Nitro Group Reduction | H₂, Pd/C | 20 - 25 °C | Minimize hydrogenolysis of the benzyl ether. | Too Low: Very slow reaction. Too High (>40°C): Significant debenzylation, leading to yield loss and purification challenges. [1] |
| Nitro Group Reduction | Fe, HCl | 60 - 100 °C | Provide activation energy for the reaction. | Too Low: Incomplete reduction. Too High: Potential for other side reactions, though debenzylation is less of a concern. |
References
- BenchChem. (2025). Established Synthetic Pathways for this compound.
- BenchChem. (2025). Application Note: A Detailed Protocol for the Synthesis of 4-Bromo-3-(trifluoromethyl)aniline.
- BenchChem. (2025). Minimizing over-bromination in the synthesis of 4-Bromo-3-(trifluoromethyl)aniline.
- The Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na.
- ResearchGate. (2025). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives.
- PrepChem.com. (n.d.). Synthesis of 4-benzyloxyaniline.
- MDPI. (n.d.). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines.
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the GC-MS Analysis of 4-(Benzyloxy)-3-(trifluoromethyl)aniline: A Comparative Assessment
For researchers, scientists, and drug development professionals, the precise and robust analysis of pharmaceutical intermediates is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth technical comparison of a Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of 4-(Benzyloxy)-3-(trifluoromethyl)aniline, a key building block in the synthesis of various pharmaceutical agents. We will explore the rationale behind the developed GC-MS method, present its performance characteristics, and objectively compare it with alternative analytical techniques, supported by scientific principles and experimental data.
Introduction: The Analytical Challenge of this compound
This compound is a substituted aniline derivative characterized by a benzyloxy group and a trifluoromethyl group on the aromatic ring. This unique combination of functional groups presents distinct analytical challenges. The trifluoromethyl group enhances the compound's volatility, making it amenable to gas chromatography. However, the polar amine group can lead to peak tailing and poor chromatographic resolution due to interactions with active sites in the GC system. Furthermore, the relatively high molecular weight and the presence of the benzyloxy group can influence its fragmentation behavior in the mass spectrometer.
The accurate quantification of this analyte and its potential impurities is critical to ensure the quality and safety of the final drug product. Therefore, a well-developed and validated analytical method is paramount.
A Validated GC-MS Method for this compound
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry.[1] This makes it an ideal choice for the analysis of volatile and semi-volatile compounds in complex matrices.
The Rationale for Method Development
The development of a robust GC-MS method requires careful consideration of several key parameters to achieve optimal separation and detection of the target analyte.
-
The Case for Derivatization: Direct analysis of polar compounds like anilines by GC can be challenging, often resulting in poor peak shape and reduced sensitivity. To mitigate these issues, derivatization of the amine group is a common and effective strategy. Derivatization replaces the active hydrogen on the nitrogen atom with a less polar group, which improves the analyte's volatility and thermal stability, leading to sharper, more symmetrical peaks. For this application, we propose acylation with heptafluorobutyric anhydride (HFBA), a reagent known to produce stable derivatives with excellent chromatographic properties and generate characteristic mass spectra.
-
Column Selection: The choice of the GC column is critical for achieving the desired separation. A mid-polarity column, such as a 5% phenyl-methylpolysiloxane stationary phase, is recommended. This type of column provides a good balance of dispersive and polar interactions, enabling the effective separation of the derivatized analyte from potential impurities.
-
Injector and Detector Parameters: A split/splitless injector is suitable for this analysis, with splitless mode being preferred for trace-level analysis to maximize the amount of analyte reaching the column. The injector temperature should be optimized to ensure efficient volatilization of the derivatized analyte without causing thermal degradation. The mass spectrometer will be operated in electron ionization (EI) mode, which provides reproducible fragmentation patterns for structural elucidation and library matching.
Experimental Workflow
The following diagram illustrates the experimental workflow for the GC-MS analysis of this compound.
Caption: GC-MS workflow for the analysis of this compound.
Predicted Mass Spectral Fragmentation
Electron ionization of the HFBA-derivatized this compound is expected to produce a characteristic fragmentation pattern. The molecular ion (M+) should be observable, and key fragment ions would likely arise from:
-
Alpha-cleavage: Cleavage of the bond adjacent to the nitrogen atom.
-
Loss of the benzyloxy group: Fragmentation of the ether linkage.
-
Loss of the trifluoromethyl group: Cleavage of the C-CF3 bond.
-
Characteristic fragments from the HFBA derivative: Ions corresponding to the heptafluorobutyryl group.
Analyzing these fragment ions allows for confident identification of the target analyte.
Method Validation and Performance
A robust analytical method must be validated to ensure it is fit for its intended purpose.[2] The validation of this GC-MS method would be performed in accordance with ICH guidelines and would include the following parameters:
| Validation Parameter | Acceptance Criteria | Hypothetical Performance Data |
| Specificity | No interference at the retention time of the analyte. | Baseline resolution from all potential impurities. |
| Linearity (r²) | ≥ 0.995 | 0.999 |
| Range | Typically 80-120% of the test concentration. | 1 - 200 µg/mL |
| Accuracy (% Recovery) | 98.0% to 102.0% | 99.5% |
| Precision (% RSD) | Repeatability: ≤ 2.0%, Intermediate Precision: ≤ 3.0% | Repeatability: 1.2%, Intermediate Precision: 2.1% |
| Limit of Detection (LOD) | Signal-to-Noise ratio ≥ 3 | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10 | 0.3 µg/mL |
| Robustness | No significant impact on results with minor changes in method parameters. | Consistent results with variations in GC oven temperature ramp rate and injector temperature. |
Comparison with Alternative Analytical Techniques
While GC-MS is a powerful tool, it is essential to consider alternative techniques to make an informed decision based on the specific analytical needs. The primary alternatives for the analysis of this compound are High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS).
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a widely used technique for the analysis of pharmaceutical compounds, particularly those that are non-volatile or thermally labile.
-
Advantages: HPLC can often analyze aniline derivatives without the need for derivatization, simplifying sample preparation.[3] The instrumentation is widely available in most analytical laboratories.
-
Disadvantages: HPLC may have lower sensitivity and selectivity compared to GC-MS, especially for complex matrices. Co-eluting impurities can be challenging to resolve and identify without a mass spectrometer.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry, making it a highly versatile and sensitive technique.[4]
-
Advantages: LC-MS offers high sensitivity and selectivity, and it is suitable for a wide range of compounds, including those that are not amenable to GC. It is a powerful tool for impurity profiling and identification.
-
Disadvantages: The instrumentation is more complex and expensive than HPLC-UV. Matrix effects can sometimes suppress the ionization of the target analyte, affecting quantification.
Comparative Summary
The following table provides a comparative summary of GC-MS, HPLC-UV, and LC-MS for the analysis of this compound.
| Feature | GC-MS | HPLC-UV | LC-MS |
| Principle | Separation based on volatility and polarity in a gaseous mobile phase. | Separation based on polarity in a liquid mobile phase. | Separation based on polarity in a liquid mobile phase. |
| Sample Volatility | Required | Not required | Not required |
| Derivatization | Often required for polar analytes. | Generally not required. | Generally not required. |
| Sensitivity | High | Moderate | Very High |
| Selectivity | Very High (with MS detection) | Moderate | Very High |
| Instrumentation Cost | Moderate to High | Low to Moderate | High |
| Throughput | Moderate | High | Moderate |
| Best Suited For | Volatile and semi-volatile compounds, impurity identification. | Routine QC, non-volatile compounds. | Trace analysis, impurity profiling, structural elucidation. |
Step-by-Step Experimental Protocols
GC-MS Method
-
Sample Preparation and Derivatization:
-
Accurately weigh approximately 10 mg of the this compound sample into a volumetric flask and dissolve in a suitable solvent (e.g., ethyl acetate).
-
Transfer an aliquot of the sample solution to a reaction vial.
-
Add 100 µL of heptafluorobutyric anhydride (HFBA) and 50 µL of pyridine.
-
Cap the vial and heat at 60°C for 30 minutes.
-
Cool the vial to room temperature.
-
Evaporate the solvent and excess reagent under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of ethyl acetate for GC-MS analysis.
-
-
GC-MS Conditions:
-
GC System: Agilent 7890B or equivalent
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injector: Split/splitless, 250°C, splitless mode
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Program: Initial temperature 100°C (hold 2 min), ramp to 280°C at 15°C/min, hold for 5 min.
-
MS System: Agilent 5977B or equivalent
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: m/z 50-550
-
HPLC-UV Method (Alternative)
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample into a volumetric flask and dissolve in the mobile phase.
-
-
HPLC Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Column: Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 5 µm) or equivalent
-
Mobile Phase: Acetonitrile:Water (gradient elution)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm
-
Conclusion: Selecting the Optimal Method
The choice of the analytical method for this compound depends on the specific requirements of the analysis.
-
GC-MS is the recommended method for detailed impurity profiling and structural confirmation, especially when dealing with unknown impurities. Its high sensitivity and selectivity make it a powerful tool for ensuring the purity of this critical pharmaceutical intermediate.
-
HPLC-UV offers a simpler and more cost-effective solution for routine quality control and assay, where the primary goal is to quantify the main component.
-
LC-MS provides the highest sensitivity and is ideal for trace-level analysis and the characterization of non-volatile or thermally labile impurities.
Ultimately, a comprehensive analytical strategy may involve the use of multiple techniques to gain a complete understanding of the sample's composition and ensure the highest standards of quality and safety in drug development.
Caption: Logical flow for selecting the appropriate analytical method.
References
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Peeref. (2025). Development and Validation of a Novel GC-MS/MS Method for Simultaneous Determination of All Regulated Aromatic Amines in Leather Consumer Articles. [Link]
-
NIST. (n.d.). Aniline, 2-nitro-4-trifluoromethyl-. NIST WebBook. [Link]
-
PubMed. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. [Link]
-
ResearchGate. (n.d.). Development of a new GC-MS method for identification and quantitive determination of amine degradation byproducts. [Link]
-
PubMed. (1998). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. [Link]
-
EPA. (1996). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. [Link]
-
Asian Journal of Research in Chemistry. (2010). A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium. [Link]
-
National Institutes of Health. (2016). Development of a GC-MS Method for Determination of Various Polycyclic Aromatic Hydrocarbons in Iranian Traditional and Semi-industrial Taftoon Bread. [Link]
-
Taylor & Francis Online. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. [Link]
-
Research and Reviews: Journal of Chemistry. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. [Link]
-
Fluorine Notes. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. [Link]
-
PubMed. (2020). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. [Link]
-
Research and Reviews: Journal of Chemistry. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. [Link]
-
ResearchGate. (n.d.). Analysis of aniline and other impurities in dicyclohexylamine products by GC and GC-MS. [Link]
-
LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
RSC Publishing. (2018). Analysis of gas chromatography/mass spectrometry data for catalytic lignin depolymerization using positive matrix factorization. [Link]
-
ResearchGate. (2010). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Development and Validation of a Novel GC-MS/MS Method for Simultaneous Determination of All Regulated Aromatic Amines in Leather Consumer Articles: View, download, comment, and cite this abstract - Peeref [peeref.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. d-nb.info [d-nb.info]
A Senior Application Scientist's Guide to the 19F NMR Analysis of 4-(Benzyloxy)-3-(trifluoromethyl)aniline
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular architectures is a cornerstone for enhancing metabolic stability, binding affinity, and bioavailability. The trifluoromethyl group, a ubiquitous fluorine-containing moiety, serves as a powerful modulator of these properties. Consequently, the precise and unambiguous characterization of trifluoromethylated compounds is of paramount importance. This guide provides an in-depth, comparative analysis of 4-(Benzyloxy)-3-(trifluoromethyl)aniline using 19F Nuclear Magnetic Resonance (NMR) spectroscopy, a technique uniquely suited for the direct and sensitive detection of fluorine.
The Unrivaled Power of 19F NMR for Fluorinated Pharmaceuticals
For the analysis of organofluorine compounds, 19F NMR spectroscopy presents a distinct set of advantages over more conventional techniques like 1H and 13C NMR. The 19F nucleus possesses a natural abundance of 100% and a high gyromagnetic ratio, making it the second most sensitive NMR-active stable nucleus after 1H. This inherent sensitivity is further amplified by the virtual absence of endogenous fluorine in biological systems, resulting in background-free spectra.
A defining feature of 19F NMR is its exceptionally wide chemical shift range, which can span over 800 ppm. This vast spectral window dramatically reduces the likelihood of signal overlap, a common challenge in 1H NMR, especially for complex molecules. The chemical shift of a 19F nucleus is also exquisitely sensitive to its local electronic environment, making it a powerful probe for subtle changes in molecular structure and conformation.
Deciphering the 19F NMR Spectrum of this compound
The 19F NMR spectrum of this compound is expected to exhibit a single, sharp resonance corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. The precise chemical shift of this signal is dictated by the electronic nature of the substituents on the aniline ring. Generally, trifluoromethyl groups attached to an aromatic ring resonate in the region of -55 to -90 ppm relative to a standard such as CFCl3.[1][2][3]
A Comparative Look at Analytical Techniques
A comprehensive characterization of this compound necessitates a multi-faceted analytical approach. The following table provides a comparative overview of 19F NMR alongside other common analytical techniques.
| Technique | Advantages for this compound | Disadvantages |
| 19F NMR | Direct, unambiguous detection of the trifluoromethyl group. High sensitivity and wide chemical shift range, minimizing signal overlap. Chemical shift is highly sensitive to the electronic environment. | Provides limited information about the non-fluorinated parts of the molecule. Requires specialized NMR probes. |
| 1H NMR | Provides detailed structural information about the aromatic, benzylic, and amine protons. | Potential for signal overlap in the aromatic region. Does not directly detect the trifluoromethyl group. |
| 13C NMR | Reveals the carbon skeleton of the molecule. The trifluoromethyl carbon will appear as a characteristic quartet due to C-F coupling. | Lower sensitivity compared to 1H and 19F NMR, often requiring longer acquisition times. |
| Mass Spectrometry | Provides highly accurate molecular weight and elemental composition. | Does not provide information on the specific isomeric structure. It is a destructive technique. |
Rigorous Experimental Protocol for High-Fidelity 19F NMR Analysis
This detailed protocol is designed to yield a high-quality 19F NMR spectrum of this compound, ensuring both accuracy and reproducibility.
Materials
-
This compound
-
Deuterated Dimethyl Sulfoxide (DMSO-d6) or Deuterated Chloroform (CDCl3)
-
Internal Standard: Trifluorotoluene or Trifluoroacetic acid (TFA)
-
High-quality 5 mm NMR tubes
-
Calibrated micropipettes and volumetric glassware
Experimental Workflow Diagram
Caption: A stepwise workflow for the 19F NMR analysis of this compound.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.
-
Dissolve the sample in 0.6 to 0.7 mL of a suitable deuterated solvent. For polar compounds like anilines, DMSO-d6 is an excellent choice due to its high dissolving power.[5][6][7][8] CDCl3 is also a viable option for a wide range of organic molecules.[5][6][7][8]
-
Add a known quantity of an internal standard. Trifluorotoluene is a suitable choice as its chemical shift is in a similar region to the expected analyte signal but is unlikely to overlap.[4] Trifluoroacetic acid is another option, with a signal at approximately -75.0 ppm in DMSO-d6.[9]
-
Carefully transfer the solution to a 5 mm NMR tube.
-
-
Instrumental Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer using the deuterium signal from the solvent and perform shimming to optimize the magnetic field homogeneity.
-
Set up the 19F NMR experiment. A standard one-pulse experiment is generally sufficient. Key parameters to consider are:
-
Spectral Width: A spectral width of around 100 ppm should be adequate to cover the expected chemical shift range.
-
Acquisition Time: An acquisition time of 1 to 2 seconds is typically sufficient.
-
Relaxation Delay: A longer relaxation delay of 5 to 10 seconds is recommended to ensure complete relaxation of the 19F nuclei, which is crucial for accurate integration and quantification.[10]
-
Number of Scans: Depending on the sample concentration, 16 to 64 scans will usually provide a good signal-to-noise ratio.
-
-
-
Data Processing and Interpretation:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to generate the NMR spectrum.
-
Perform phase and baseline corrections to obtain a clean and accurate spectrum.
-
Reference the spectrum by setting the chemical shift of the internal standard to its known value.
-
Integrate the 19F signal. The integral value can be used for quantitative analysis when compared to the integral of the known amount of the internal standard.
-
Concluding Remarks
The 19F NMR analysis of this compound offers a direct, sensitive, and structurally informative approach that is indispensable for researchers in drug discovery and development. Its ability to provide a clear and unambiguous signal for the trifluoromethyl group makes it a superior technique for the specific characterization of this and other fluorinated molecules. While a comprehensive analytical strategy will undoubtedly incorporate complementary methods such as 1H NMR, 13C NMR, and mass spectrometry, 19F NMR stands as the gold standard for gaining detailed insights into the fluorine-containing portions of a molecule. The robust protocol and comparative analysis provided in this guide are intended to empower scientists to confidently and accurately characterize these vital pharmaceutical building blocks.
References
-
Supporting Information Aryltrifluoromethylative Cyclization of Unactivated Alkenes by the Use of PhICF3Cl under Catalyst-Free Condition. The Royal Society of Chemistry. [Link]
-
Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. UCHEM. [Link]
-
Deuterated Solvents for NMR. Isotope Science / Alfa Chemistry. [Link]
-
Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. PMC. [Link]
-
A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. NIH. [Link]
-
4-Trifluoromethylanisole - Optional[19F NMR] - Chemical Shifts. SpectraBase. [Link]
-
19Flourine NMR. University of Ottawa. [Link]
-
Certified Reference Materials for 19F Quantitative NMR Ensuring Traceability to “The International System of Units” (SI). [Link]
-
Electronic Supplementary Information (ESI) for. The Royal Society of Chemistry. [Link]
-
Internal Standard and Deuterated Solvent Selection: A Crucial Step in PFAS-Based Fluorine-19 (19F) NMR Research. DTIC. [Link]
-
Fluorine-19 Nuclear Magnetic Resonance. DTIC. [Link]
-
19F Chemical Shifts and Coupling Constants. UCSB Chemistry and Biochemistry. [Link]
-
19F NMR Reference Standards. [Link]
-
Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]
Sources
- 1. Certified Reference Materials for ¹⁹F NMR [sigmaaldrich.com]
- 2. learning.sepscience.com [learning.sepscience.com]
- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 4. colorado.edu [colorado.edu]
- 5. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 6. myuchem.com [myuchem.com]
- 7. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 8. Deuterated Compounds for NMR | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 19Flourine NMR [chem.ch.huji.ac.il]
A Comparative Guide to the Synthesis of 4-(Benzyloxy)-3-(trifluoromethyl)aniline for the Modern Research Chemist
For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. The compound 4-(benzyloxy)-3-(trifluoromethyl)aniline is a valuable building block in the synthesis of various pharmacologically active molecules, owing to the unique electronic and lipophilic properties imparted by the trifluoromethyl and benzyloxy groups. This guide provides an in-depth, objective comparison of the primary synthetic routes to this important aniline derivative, complete with detailed experimental protocols, quantitative data, and expert insights to inform your synthetic strategy.
Introduction to the Synthetic Landscape
The synthesis of this compound can be approached from several distinct starting materials, each with its own set of advantages and challenges. The choice of a particular route will often depend on factors such as the availability and cost of starting materials, scalability, safety considerations, and the desired purity of the final product. This guide will focus on three prevalent synthetic strategies:
-
Route 1: Two-Step Synthesis from 4-Chloro-2-(trifluoromethyl)nitrobenzene via etherification followed by nitro group reduction.
-
Route 2: Direct Benzylation of 4-Amino-2-(trifluoromethyl)phenol through a Williamson ether synthesis.
-
Route 3: Late-Stage Amination of 1-Bromo-4-(benzyloxy)-2-(trifluoromethyl)benzene utilizing modern cross-coupling methodologies like the Buchwald-Hartwig amination or the Ullmann condensation.
Each of these routes will be discussed in detail, providing a clear rationale for the experimental choices and a critical evaluation of their respective merits.
Comparative Analysis of Synthetic Routes
The following table provides a high-level comparison of the key parameters for each synthetic route, offering a quick reference for decision-making.
| Parameter | Route 1: From Nitro-intermediate | Route 2: From Amino-phenol | Route 3: From Bromo-intermediate |
| Starting Material Cost | Generally low to moderate | Moderate to high | High |
| Number of Steps | 2 | 1 | 1 (after synthesis of bromo-intermediate) |
| Overall Yield | Good to excellent | Good | Variable, can be high |
| Scalability | High | Moderate | Moderate to high |
| Key Challenges | Handling of nitro compounds, potential for side reactions during reduction | Availability and stability of the starting aminophenol | Catalyst cost and optimization, harsh conditions for Ullmann |
| Green Chemistry Aspects | Use of potentially hazardous reducing agents | More atom-economical | Use of transition metal catalysts |
Route 1: Synthesis from 4-Chloro-2-(trifluoromethyl)nitrobenzene
This well-established, two-step route is often favored for its reliable and scalable nature, starting from the commercially available 4-chloro-2-(trifluoromethyl)nitrobenzene.
Workflow Diagram
Caption: Workflow for the synthesis of this compound starting from 4-chloro-2-(trifluoromethyl)nitrobenzene.
Step 1: Williamson Ether Synthesis
The initial step involves a nucleophilic aromatic substitution reaction where the chloride is displaced by the benzyloxide anion. The electron-withdrawing nature of the nitro and trifluoromethyl groups activates the aromatic ring towards nucleophilic attack, facilitating this transformation.[1]
Experimental Protocol:
-
To a solution of benzyl alcohol (1.2 eq) in a suitable aprotic polar solvent such as DMF or DMSO, add a strong base like sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes to ensure complete formation of the sodium benzyloxide.
-
Add a solution of 4-chloro-2-(trifluoromethyl)nitrobenzene (1.0 eq) in the same solvent dropwise to the reaction mixture.
-
Heat the reaction to 80-100 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product, 4-(benzyloxy)-3-(trifluoromethyl)nitrobenzene, can be purified by recrystallization or column chromatography.
Expertise & Experience: The choice of a strong base like NaH is crucial for the complete deprotonation of benzyl alcohol, ensuring a high concentration of the nucleophile. The use of a polar aprotic solvent helps to solvate the cation and increase the reactivity of the alkoxide.
Step 2: Nitro Group Reduction
The reduction of the nitro group to an amine is a common and well-understood transformation in organic synthesis. Several methods can be employed, with the choice often depending on the scale and available equipment.
Experimental Protocol (using SnCl₂): [2]
-
In a round-bottom flask, dissolve 4-(benzyloxy)-3-(trifluoromethyl)nitrobenzene (1.0 eq) in ethanol.
-
Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) to the solution.
-
Carefully add concentrated hydrochloric acid (HCl) and heat the mixture to reflux (around 70-80 °C).
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is basic.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude this compound can be purified by column chromatography.
Alternative Reduction Method (Catalytic Transfer Hydrogenation): [3][4][5]
For a milder and often cleaner reduction, catalytic transfer hydrogenation is an excellent alternative.
-
Dissolve the nitro-intermediate (1.0 eq) in methanol or ethanol.
-
Add ammonium formate (5-10 eq) and a catalytic amount of 10% palladium on carbon (Pd/C, 5-10 mol%).
-
Heat the mixture to reflux and monitor the reaction progress.
-
Upon completion, cool the mixture and filter through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure and partition the residue between water and an organic solvent.
-
Work-up as described for the SnCl₂ reduction.
Trustworthiness: Catalytic transfer hydrogenation is often preferred for its milder conditions and easier workup, avoiding the use of heavy metal salts. However, care must be taken to ensure the benzyloxy group is not cleaved under hydrogenolysis conditions.[2]
Route 2: Direct Benzylation of 4-Amino-2-(trifluoromethyl)phenol
This route offers a more convergent approach, forming the target molecule in a single step from the corresponding aminophenol.
Workflow Diagram
Caption: Workflow for the direct synthesis of this compound from 4-amino-2-(trifluoromethyl)phenol.
Williamson Ether Synthesis
The Williamson ether synthesis is a classic and reliable method for forming ethers.[6][7] In this case, the phenolic hydroxyl group is deprotonated to form a phenoxide, which then acts as a nucleophile to displace the halide from benzyl bromide.
Experimental Protocol: [8]
-
Dissolve 4-amino-2-(trifluoromethyl)phenol (1.0 eq) in a suitable polar aprotic solvent such as acetone or DMF.
-
Add a base such as potassium carbonate (K₂CO₃, 2-3 eq) to the mixture.
-
Add benzyl bromide (1.1 eq) dropwise to the suspension.
-
Heat the reaction mixture to reflux and stir until the starting material is consumed, as monitored by TLC.
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product, which can be purified by column chromatography or recrystallization.
Expertise & Experience: The use of a milder base like K₂CO₃ is often sufficient for the deprotonation of the more acidic phenol compared to an alcohol. Acetone is a good solvent choice as it is easily removed and allows for a convenient workup. The amino group is generally less nucleophilic than the phenoxide and does not significantly compete in the alkylation reaction under these conditions.
Route 3: Late-Stage Amination of 1-Bromo-4-(benzyloxy)-2-(trifluoromethyl)benzene
This approach is attractive when the corresponding bromo-intermediate is readily available or can be synthesized efficiently. It allows for the introduction of the amine functionality in the final step, which can be advantageous for certain complex syntheses.
Workflow Diagram
Caption: Workflow for the synthesis of this compound via late-stage amination.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1][9][10] It offers high functional group tolerance and generally proceeds under milder conditions than the classical Ullmann condensation.
Experimental Protocol: [9]
-
To an oven-dried Schlenk tube, add 1-bromo-4-(benzyloxy)-2-(trifluoromethyl)benzene (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g., XPhos or RuPhos, 2-4 mol%).
-
Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 eq).
-
Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add a source of ammonia, such as a solution of ammonia in dioxane or an ammonia surrogate like benzophenone imine followed by hydrolysis. The use of aqueous ammonia has also been reported with specific ligand systems.[11]
-
Add a dry, degassed solvent such as toluene or dioxane.
-
Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed.
-
Cool the reaction, dilute with an organic solvent, and filter through Celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
Authoritative Grounding: The choice of ligand is critical for the success of the Buchwald-Hartwig amination and often requires screening to find the optimal conditions for a specific substrate.[12]
Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed method for forming C-N bonds.[13][14] It typically requires harsher reaction conditions compared to the Buchwald-Hartwig amination.
General Considerations:
The Ullmann amination of 1-bromo-4-(benzyloxy)-2-(trifluoromethyl)benzene would involve heating the aryl bromide with a source of ammonia (e.g., aqueous ammonia or ammonia gas) in the presence of a copper catalyst (e.g., CuI or copper powder) and a ligand (e.g., a diamine) in a high-boiling polar solvent like NMP or DMSO at temperatures often exceeding 150 °C.[13] While effective in some cases, the high temperatures can lead to side reactions, and the reaction can be sensitive to the nature of the substrate and the catalyst system. Modern developments have led to milder conditions, but the Buchwald-Hartwig amination is often the preferred method for its broader applicability and milder conditions.[15]
Conclusion and Recommendations
The synthesis of this compound can be successfully achieved through several viable routes.
-
Route 1 is a robust and scalable option, particularly suitable for large-scale synthesis where the cost of starting materials is a key consideration. The two-step sequence is straightforward, and the reactions are generally high-yielding.
-
Route 2 is the most direct approach, offering a single-step synthesis from a more advanced intermediate. This route is highly attractive for laboratory-scale synthesis, provided the starting aminophenol is readily available.
-
Route 3 provides a modern and flexible approach, allowing for the late-stage introduction of the amine functionality. The Buchwald-Hartwig amination is generally the preferred method over the Ullmann condensation due to its milder reaction conditions and broader substrate scope. This route is particularly useful in the context of library synthesis or when the bromo-intermediate is a common precursor for other analogs.
The ultimate choice of synthetic route will be guided by the specific needs of the project, balancing factors such as cost, scale, available expertise, and the desired purity of the final product.
References
-
Buchwald–Hartwig Amination with Aqueous Ammonia - Synthesis Spotlight. (2024). Available at: [Link]
-
Scalable and sustainable reductive amidation of nitroarenes, nitroalkenes, and nitroalkyls with acyl saccharins in aqueous media. (2024). ResearchGate. Available at: [Link]
-
Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. (2021). Organic Process Research & Development. Available at: [Link]
-
Scalable and sustainable reductive amidation of nitroarenes, nitroalkenes, and nitroalkyls with acyl saccharins in aqueous media. (2025). PubMed. Available at: [Link]
-
The Development of a Scalable, Chemoselective Nitro Reduction. (2012). ACS Publications. Available at: [Link]
-
A safe and convenient synthesis of 4-benzyloxy-3-chloroaniline. Semantic Scholar. Available at: [Link]
-
Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. PMC. Available at: [Link]
-
The Williamson Ether Synthesis. (2014). Master Organic Chemistry. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]
-
Ullmann condensation. Wikipedia. Available at: [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ResearchGate. Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
Williamson Ether Synthesis. J&K Scientific LLC. Available at: [Link]
-
Catalytic Hydrogen Transfer Reductions Using Ammonium Formate. Erowid. Available at: [Link]
-
Ullmann reaction. Wikipedia. Available at: [Link]
-
Room-Temperature Cu-Catalyzed Amination of Aryl Bromides Enabled by DFT-Guided Ligand Design. (2023). Journal of the American Chemical Society. Available at: [Link]
-
Catalytic Hydrogen Transfer Reductions Using Ammonium Formate. A Review. Zenodo. Available at: [Link]
-
VERSATILE CATALYTIC TRANSFER HYDROGENATIONS IN ORGANIC SYNTHESIS. ScholarWorks @ UTRGV. Available at: [Link]
-
Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile. Wordpress. Available at: [Link]
-
Ullmann Reaction. Cambridge University Press. Available at: [Link]
- Visualizing and Understanding Ordered Surface Phases during the Ullmann Coupling Reaction. [No Source Provided].
-
Williamson Ether Synthesis. Utah Tech University. Available at: [Link]
-
Catalytic Transfer Hydrogenation of Aromatic Nitro Compounds by Employing Ammonium Formate and 5% Platinum on Carbon. ResearchGate. Available at: [Link]
-
Williamson Ether Synthesis Lab Report. Cram. Available at: [Link]
-
Should I use Buchwald reaction or Ullman reaction?. (2015). ResearchGate. Available at: [Link]
- A DFT study of reduction of nitrobenzene to aniline with SnCl2 and hydrochloric acid. [No Source Provided].
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [No Source Provided].
-
Reduction of Nitroarenes with SnCl 2 in TBAB. ResearchGate. Available at: [Link]
-
Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. PubMed. Available at: [Link]
-
The Buchwald–Hartwig Amination After 25 Years. the University of Groningen research portal. Available at: [Link]
-
Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivatives with trichlorosilane. Beilstein Journals. Available at: [Link]
- A DFT study of reduction of nitrobenzene to aniline with SnCl2 and hydrochloric acid. [No Source Provided].
-
Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. ResearchGate. Available at: [Link]
-
4-Methoxy-3-(trifluoromethyl)aniline. PMC. Available at: [Link]
-
One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. The Royal Society of Chemistry. Available at: [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review: Catalytic Hydrogen Transfer Reductions Using Ammonium Formate - [www.rhodium.ws] [erowid.org]
- 5. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. jk-sci.com [jk-sci.com]
- 8. 4-Methoxy-3-(trifluoromethyl)aniline - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. Buchwald–Hartwig Amination with Aqueous Ammonia [synthesisspotlight.com]
- 12. research.rug.nl [research.rug.nl]
- 13. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 14. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of 4-(Benzyloxy)-3-(trifluoromethyl)aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of a trifluoromethyl (-CF3) group and a benzyloxy moiety onto an aniline core presents a compelling starting point for medicinal chemistry exploration. The -CF3 group is a well-established bioisostere for a methyl group, offering enhanced metabolic stability, increased lipophilicity, and improved target-binding affinity. The benzyloxy group provides a modifiable handle for tuning steric and electronic properties, as well as establishing key interactions within biological targets. This guide will delve into the structure-activity relationships (SAR) of analogous compounds, present comparative biological data, and provide detailed experimental protocols for the evaluation of these derivatives.
I. Comparative Biological Activity: Kinase Inhibition and Antimicrobial Efficacy
The 4-(benzyloxy)-3-(trifluoromethyl)aniline scaffold is a promising platform for the development of potent kinase inhibitors and antimicrobial agents. While direct comparative studies on a comprehensive library of derivatives from this specific starting molecule are limited in publicly available literature, valuable insights can be gleaned from structurally analogous compounds.
Kinase Inhibitors: Targeting EGFR and Beyond
The anilino-quinazoline and anilino-pyrimidine cores are well-established pharmacophores for ATP-competitive kinase inhibitors. The this compound moiety serves as a crucial "hinge-binding" element, orienting the molecule within the kinase active site.
A noteworthy study on a series of 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidine derivatives, which are structurally very similar to derivatives of the topic compound, demonstrated potent dual inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and ErbB-2 (HER2) kinases[1]. These kinases are critical drivers in the proliferation of various cancer cells.
Table 1: Comparative Inhibitory Activity of 4-(Benzyloxy)-Aniline Analogs against Kinases and Cancer Cell Lines [1]
| Compound ID | Modifications on the Core Scaffold | EGFR IC50 (nM) | ErbB-2 IC50 (nM) | A431 Cell Line IC50 (µM) (EGFR overexpressing) | SKOV-3 Cell Line IC50 (µM) (ErbB-2 overexpressing) |
| 6 | 3-acrylamidophenoxy at C6 of pyrimidine | 37 | 29 | 3.25 | 0.89 |
| 9 | 3-cyanoacetamidophenoxy at C6 of pyrimidine | 48 | 38 | - | - |
| 11 | 3-[6-(4-amino)pyrimidinyl]amino)phenoxy at C6 of pyrimidine | 61 | 42 | 4.24 | 0.71 |
| 14 | 3-phenoxyacetamidophenoxy at C6 of pyrimidine | 65 | 79 | - | - |
Note: The core structure for these analogs is 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-pyrimidine.
Analysis of Structure-Activity Relationship (SAR):
The data suggests that modifications at the C6 position of the pyrimidine ring significantly influence the inhibitory potency. The introduction of groups capable of forming hydrogen bonds or covalent interactions, such as the acrylamide moiety in compound 6 , can enhance activity. This highlights the potential for optimizing the this compound scaffold by exploring diverse substituents on a heterocyclic core to which it is attached. The trifluoromethyl group at the 3-position of the aniline ring is anticipated to contribute favorably to binding affinity through hydrophobic interactions within the kinase active site.
Antimicrobial Activity
The trifluoromethyl-aniline moiety is also a key feature in a number of potent antimicrobial agents. Studies on pyrazole derivatives incorporating a trifluoromethyl-phenyl group have demonstrated significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
One study detailed the synthesis and evaluation of a series of 4-[4-(anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl]benzoic acid derivatives[2]. These compounds exhibited potent antibacterial activity, with Minimum Inhibitory Concentrations (MICs) in the low microgram per milliliter range.
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Trifluoromethyl-Aniline Analogs [2]
| Compound ID | Modifications on the Aniline Ring | S. aureus (Sa23) | S. aureus (MRSA - Sa12) | B. subtilis (Bs) | E. faecium (VRE - Ef21) |
| 46 | 3-bromo | 0.78 | 1.56 | 0.78 | 3.12 |
| 47 | 4-bromo | 0.78 | 1.56 | 0.78 | 3.12 |
| 50 | 3-trifluoromethyl | 0.78 | 1.56 | 0.78 | 3.12 |
| 59 | 3-fluoro-5-trifluoromethyl | 0.39 | 0.78 | 0.39 | 1.56 |
| 79 | 2,3,4,5-tetrafluoro | 0.78 | 0.78 | 0.78 | 0.78 |
Analysis of Structure-Activity Relationship (SAR):
The presence of electron-withdrawing groups on the aniline ring, such as halogens and additional trifluoromethyl groups, appears to be crucial for potent antibacterial activity[2]. Compound 59 , with both fluoro and trifluoromethyl substituents, demonstrated the most potent activity against several strains. This suggests that the electronic properties of the aniline ring play a significant role in the antimicrobial mechanism, which may involve disruption of the bacterial cell membrane or inhibition of essential enzymes.
II. Experimental Protocols
To facilitate further research and validation, this section provides detailed, step-by-step methodologies for key assays used to evaluate the biological activity of this compound derivatives.
Protocol 1: In Vitro EGFR Kinase Inhibition Assay (Luminescent Kinase Assay)
This protocol is adapted from commercially available luminescent kinase assays, such as ADP-Glo™, which quantify kinase activity by measuring the amount of ADP produced.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant EGFR kinase.
Materials:
-
Recombinant Human EGFR (active kinase domain)
-
Test compounds (derivatives of this compound)
-
Positive control inhibitor (e.g., Gefitinib)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP (Adenosine 5'-triphosphate)
-
Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
96-well or 384-well white, flat-bottom plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in Kinase Assay Buffer to the desired final concentrations. Include a "no inhibitor" positive control (DMSO vehicle) and a "no enzyme" blank control.
-
Reaction Setup: In a 384-well plate, add 1 µL of the diluted compound or control.
-
Add 2 µL of a master mix containing the Poly(Glu, Tyr) substrate and ATP in Kinase Assay Buffer.
-
Kinase Reaction Initiation: Initiate the reaction by adding 2 µL of diluted EGFR enzyme to each well. The final reaction volume will be 5 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Luminescence Generation: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Subtract the blank control values from all other readings. Plot the percent inhibition (relative to the positive control) against the logarithm of the test compound concentration. Determine the IC50 value using a non-linear regression curve fit (e.g., four-parameter logistic curve).
Protocol 2: Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Objective: To determine the cytotoxic effect of this compound derivatives on cancer cell lines.
Materials:
-
Human cancer cell line (e.g., A431, SKOV-3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the diluted compounds. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light, until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently mix the plate and measure the absorbance at a wavelength between 550 and 600 nm using a multi-well spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Plot the percent viability against the logarithm of the compound concentration and determine the IC50 value.
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Objective: To determine the MIC of this compound derivatives against various bacterial strains.
Materials:
-
Bacterial strains (e.g., S. aureus, B. subtilis)
-
Mueller-Hinton Broth (MHB)
-
Test compounds
-
Positive control antibiotic (e.g., Vancomycin)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compounds in DMSO. Perform a serial two-fold dilution of the compounds in MHB in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the bacterial inoculum to each well containing the diluted compounds. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.
III. Visualization of Key Concepts
To better illustrate the concepts discussed, the following diagrams are provided.
Signaling Pathway
Caption: EGFR/ErbB-2 signaling pathway and the point of inhibition.
Experimental Workflow
Caption: General workflow for the synthesis and biological evaluation.
IV. Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of novel therapeutics. Analysis of structurally related compounds strongly suggests that derivatives of this molecule are likely to exhibit potent activity as kinase inhibitors, particularly against EGFR and ErbB-2, and as antimicrobial agents against Gram-positive bacteria.
Future research should focus on the synthesis and systematic evaluation of a diverse library of derivatives based on this core structure. Key areas for exploration include:
-
Modification of the Heterocyclic Core: Investigating different heterocyclic systems (e.g., quinazolines, pyrimidines, pyrazoles) to which the aniline moiety is attached to optimize interactions with the target's hinge region.
-
Substitution on the Benzyloxy Ring: Exploring the impact of various substituents on the benzyloxy phenyl ring to modulate potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their anticancer and antimicrobial effects.
By leveraging the insights provided in this guide and pursuing these future research directions, the scientific community can unlock the full therapeutic potential of this compound derivatives.
V. References
-
Hansa, R.K.C., Khan, M.M.K., Frangie, M.M., et al. (2021). 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl]benzoic acid derivatives as potent anti-gram-positive bacterial agents. European Journal of Medicinal Chemistry, 219, 113402. [Link]
-
Sathiyamoorthi, E., Lee, J. H., Kim, H. S., & Lee, J. H. (2024). Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. Marine Drugs, 22(1), 23. [Link]
-
Saleh, I., Kc, H. R., Roy, S., Abugazleh, M. K., Ali, H., Gilmore, D., & Alam, M. A. (2021). Design, synthesis, and antibacterial activity of N-(trifluoromethyl) phenyl substituted pyrazole derivatives. RSC Medicinal Chemistry, 12(10), 1690-1697. [Link]
-
Chen, Y., Chen, Y., Chen, Y., et al. (2023). Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. International Journal of Molecular Sciences, 24(7), 6034. [Link]
-
Wang, Y., Liu, Y., Zhang, J., et al. (2012). Synthesis and biological evaluation of 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidines as dual EGFR/ErbB-2 kinase inhibitors. Bioorganic & Medicinal Chemistry, 20(2), 877-885. [Link]
Sources
- 1. Synthesis and biological evaluation of 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidines as dual EGFR/ErbB-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
The Trifluoromethylaniline Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery and Agrochemical Design
Introduction: The Strategic Value of the Trifluoromethyl Group in Anilines
In the landscape of modern medicinal and agricultural chemistry, the strategic incorporation of fluorine-containing moieties has become a cornerstone of rational design. Among these, the trifluoromethyl (CF₃) group stands out for its profound impact on a molecule's physicochemical and, consequently, biological properties. When appended to an aniline scaffold, the resulting trifluoromethylanilines become versatile building blocks for a diverse array of bioactive compounds. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of trifluoromethylanilines, offering insights for researchers, scientists, and drug development professionals. We will explore how the unique electronic nature and steric bulk of the CF₃ group influence molecular interactions and how further substitutions on the aniline ring can fine-tune biological activity across different applications.
The power of the trifluoromethyl group lies in its ability to modulate several key molecular properties simultaneously.[1][2] Its strong electron-withdrawing nature can significantly alter the pKa of the aniline nitrogen, influencing its ability to participate in hydrogen bonding and ionic interactions within a biological target.[3] Furthermore, the high metabolic stability of the C-F bond often protects adjacent positions from oxidative metabolism, enhancing the pharmacokinetic profile of a drug candidate.[2] The lipophilicity of the CF₃ group (Hansch π constant of +0.88) can improve membrane permeability, a critical factor for bioavailability.[2] This guide will dissect these fundamental principles with experimental data, providing a clear rationale for the design of next-generation trifluoromethylaniline-based compounds.
The Trifluoromethyl Group as a Bioisostere
One of the most powerful strategies in medicinal chemistry is the concept of bioisosterism, where a functional group is replaced by another with similar steric and electronic properties to enhance a desired biological activity or to mitigate undesirable properties. The trifluoromethyl group is frequently employed as a bioisostere for several common functional groups, including methyl (-CH₃), chloro (-Cl), and even nitro (-NO₂) groups.[3][4]
-
Versus Methyl Group: Replacing a metabolically susceptible methyl group with a trifluoromethyl group can block oxidative metabolism, thereby increasing the compound's half-life. While sterically larger than a methyl group, the CF₃ group can sometimes lead to more favorable van der Waals interactions within a binding pocket.[2]
-
Versus Chloro Group: The trifluoromethyl group is sterically similar to a chlorine atom, allowing it to occupy similar space in a receptor. However, its electronic properties are significantly different, providing a tool to modulate target interactions.[1]
-
Versus Nitro Group: In some cases, the trifluoromethyl group has been successfully used to replace a nitro group, which can sometimes be associated with toxicity concerns. This substitution can lead to compounds with improved potency and metabolic stability.[5][6]
The following diagram illustrates the concept of bioisosteric replacement with the trifluoromethyl group.
Caption: Bioisosteric replacement of a functional group with a trifluoromethyl group.
Impact of Trifluoromethyl Group Position on Biological Activity
The position of the trifluoromethyl group on the aniline ring (ortho, meta, or para to the amino group) has a profound impact on the molecule's conformation, electronic distribution, and ultimately, its biological activity.
-
ortho-Trifluoromethylanilines: The close proximity of the bulky and electron-withdrawing CF₃ group to the amino group can induce a steric twist, forcing the amino group out of the plane of the aromatic ring. This can have a significant effect on the molecule's ability to bind to a target.
-
meta-Trifluoromethylanilines: This substitution pattern is common in many bioactive molecules. The CF₃ group at the meta position exerts a strong inductive electron-withdrawing effect, which can influence the acidity of the aniline proton and the molecule's overall electronic character.
-
para-Trifluoromethylanilines: With the CF₃ group positioned opposite the amino group, its electron-withdrawing effect is transmitted through both induction and resonance. This can significantly impact the reactivity of the aniline and its interactions with biological macromolecules.
Comparative Analysis of Trifluoromethylaniline Derivatives
The true utility of the trifluoromethylaniline scaffold is realized through the introduction of additional substituents on the aromatic ring. The following sections provide a comparative analysis of trifluoromethylaniline derivatives in three key application areas, supported by experimental data.
Kinase Inhibitors
Trifluoromethylanilines are a key component of numerous kinase inhibitors, where they often form crucial interactions within the ATP-binding pocket of the enzyme. The trifluoromethyl group can contribute to binding affinity through hydrophobic interactions and by modulating the hydrogen bonding capacity of the aniline nitrogen.
| Compound | Target Kinase(s) | Aniline Scaffold | IC₅₀ (nM) | Reference(s) |
| Ponatinib | BCR-ABL, VEGFR2, FGFR1, SRC | 3-Bromo-5-(trifluoromethyl)aniline | 0.37 (BCR-ABL), 1.5 (VEGFR2), 2.2 (FGFR1), 5.4 (SRC) | [1] |
| Nilotinib | BCR-ABL | 3-(Trifluoromethyl)-4-methylaniline | 20 (BCR-ABL) | [1] |
| Compound 30 | FLT3, CHK1 | 5-(Trifluoromethyl)pyrimidin-2-amine | ≤ 25 (FLT3-WT, FLT3-D835Y, CHK1) | [7] |
| Pyridinylimidazole 11 | p38α | 2,6-Diamino-3,5-difluoropyridine | - | [8] |
Key SAR Insights for Kinase Inhibitors:
-
The presence of a halogen, such as bromine, in addition to the trifluoromethyl group can significantly enhance potency, as seen in Ponatinib.[1]
-
The overall substitution pattern on the aniline ring dictates the selectivity profile of the inhibitor across different kinases.
-
For some kinases, electron-withdrawing groups on the aniline ring, in general, can reduce potency, with some exceptions.[9]
Antibacterial Agents
Trifluoromethylaniline derivatives have shown promising activity against a range of bacteria, particularly Gram-positive strains. The lipophilic nature of the trifluoromethyl group can facilitate the penetration of the bacterial cell membrane.
| Compound | Bacterial Strain(s) | Aniline Scaffold | MIC (µg/mL) | Reference(s) |
| 2-Iodo-4-trifluoromethylaniline (ITFMA) | Vibrio parahaemolyticus, Vibrio harveyi | 2-Iodo-4-trifluoromethylaniline | 50 | [2][10] |
| 4-Amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) | Vibrio parahaemolyticus, Vibrio harveyi | 4-Amino-3-chloro-5-nitrobenzotrifluoride | 100 | [2][10] |
| Pyrazole Derivative 6 | S. aureus, B. subtilis, E. faecalis, E. faecium | 4-(Phenoxy)aniline with a trifluoromethylphenyl pyrazole | 1.56 (E. faecium), 3.12 (E. faecalis) | [3] |
| Pyrazole Derivative 13 | MRSA | 4-(Trifluoromethyl)aniline with a pyrazole core | 3.12 | [3] |
| Pyrazole Derivative 59 | Gram-positive bacteria | Fluoro-trifluoromethyl substituted aniline with a pyrazole core | Potent (sub µg/mL) | [4] |
Key SAR Insights for Antibacterial Agents:
-
Hydrophobic and halogen substituents on the aniline ring often enhance antibacterial activity.[4]
-
The presence of a protic substituent, such as a carboxylic acid, can eliminate or significantly reduce activity.[3][11]
-
Combining the trifluoromethylaniline moiety with other heterocyclic scaffolds, like pyrazole, is a successful strategy for developing potent antibacterial agents.[3][4][11]
Herbicides
The dinitroaniline class of herbicides, which includes the widely used trifluralin, features a trifluoromethylaniline core. These compounds act as pre-emergence herbicides, inhibiting root growth.
| Compound | Target Weeds | Aniline Scaffold | Activity | Reference(s) |
| Trifluralin | Annual grasses and broadleaf weeds | 2,6-Dinitro-N,N-dipropyl-4-(trifluoromethyl)aniline | Pre-emergence herbicide | [12] |
| Compound 7a | Abutilon theophrasti, Amaranthus retroflexus | α-Trifluoroanisole with a 3-chloro-5-trifluoromethylpyridine | ED₅₀ = 13.32 g a.i./hm² (A. theophrasti), 5.48 g a.i./hm² (A. retroflexus) | [13] |
| Compound 11a | Dicotyledonous and monocotyledonous weeds | N-(2,2,2)-trifluoroethylpyrazole derivative | Good pre-emergence activity at 150 g a.i. ha⁻¹ | [14] |
Key SAR Insights for Herbicides:
-
The specific substitution pattern on the aniline ring is crucial for both herbicidal activity and crop selectivity.
-
For some α-trifluoroanisole derivatives, bulky groups on certain positions of the phenyl ring can decrease herbicidal activity.[13]
-
The introduction of other fluorine-containing moieties, such as a trifluoromethoxy group, can be beneficial for activity.[13]
Experimental Protocols
To ensure the scientific integrity and reproducibility of the data presented, this section provides detailed, step-by-step methodologies for key experiments used in the evaluation of trifluoromethylaniline derivatives.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific kinase.
Materials:
-
Kinase of interest
-
Kinase substrate (peptide or protein)
-
ATP
-
Test compound (e.g., trifluoromethylaniline derivative)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96- or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to create a range of concentrations to be tested.
-
Kinase Reaction: a. In a well of a microplate, add the test compound at various concentrations. Include a vehicle control (DMSO only). b. Add the kinase enzyme to each well and incubate briefly to allow for compound binding. c. Initiate the kinase reaction by adding a mixture of the substrate and ATP. d. Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
ADP Detection: a. Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. b. Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.
-
Data Analysis: a. Measure the luminescence in each well using a plate reader. b. Plot the luminescence signal against the logarithm of the inhibitor concentration. c. Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.
The following diagram outlines the workflow for an in vitro kinase inhibition assay.
Caption: Workflow for an in vitro kinase inhibition assay.
Antibacterial Minimum Inhibitory Concentration (MIC) Testing (Broth Microdilution)
This protocol details the determination of the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a bacterium.
Materials:
-
Test compound
-
Bacterial strain(s)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35 ± 2°C)
Procedure:
-
Inoculum Preparation: a. From a fresh agar plate, select several colonies of the test bacterium. b. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute this suspension in CAMHB to achieve the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL in the well).
-
Compound Dilution: a. In a 96-well plate, perform serial twofold dilutions of the test compound in CAMHB. b. Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).
-
Inoculation and Incubation: a. Add the standardized bacterial inoculum to each well (except the negative control). b. Incubate the plate at 35 ± 2°C for 16-20 hours.
-
Result Interpretation: a. After incubation, visually inspect the wells for turbidity. b. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
Greenhouse Herbicidal Activity Assay (Post-emergence)
This protocol outlines a method for assessing the post-emergence herbicidal activity of a compound in a controlled greenhouse environment.
Materials:
-
Test compound
-
Target weed species and crop species
-
Pots or trays with a suitable soil mix
-
Greenhouse with controlled temperature, humidity, and light
-
Herbicide sprayer
-
Adjuvants (if required)
Procedure:
-
Plant Preparation: a. Sow seeds of the weed and crop species in pots and allow them to grow to a specific stage (e.g., 2-4 leaf stage). b. Thin the seedlings to a uniform number per pot.
-
Herbicide Application: a. Prepare a stock solution of the test compound and dilute it to the desired application rates. An appropriate adjuvant may be added to the spray solution. b. Apply the herbicide solution evenly to the plants using a calibrated sprayer. Include an untreated control group.
-
Evaluation: a. Return the treated plants to the greenhouse and observe them over a period of time (e.g., 14-21 days). b. Assess herbicidal injury using a visual rating scale (e.g., 0% = no injury, 100% = plant death). c. For quantitative analysis, measure plant height or harvest the above-ground biomass and determine the fresh or dry weight.
-
Data Analysis: a. Calculate the percent inhibition or injury compared to the untreated control. b. For dose-response studies, determine the effective dose required to cause 50% inhibition (ED₅₀).
Conclusion and Future Perspectives
The trifluoromethylaniline scaffold has proven to be a remarkably fruitful starting point for the development of a wide range of biologically active molecules. The unique properties conferred by the trifluoromethyl group provide a powerful tool for medicinal and agricultural chemists to fine-tune the potency, selectivity, and pharmacokinetic properties of their compounds. The structure-activity relationships discussed in this guide highlight the importance of considering not only the presence of the CF₃ group but also its position on the aniline ring and the nature of other substituents.
Future research in this area will likely focus on the development of novel trifluoromethylation methodologies to access an even greater diversity of trifluoromethylaniline derivatives. Furthermore, the application of computational modeling and quantitative structure-activity relationship (QSAR) studies will continue to refine our understanding of the complex interplay between molecular structure and biological function, paving the way for the rational design of even more effective and safer drugs and agrochemicals based on this privileged scaffold.
References
-
A Comparative Guide to the Efficacy of Kinase Inhibitors Derived from Bromo-(Trifluoromethyl)aniline Isomers. Benchchem.
-
Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. MDPI.
-
Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. RSC Medicinal Chemistry.
-
Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. PubMed.
-
4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. PubMed Central.
-
Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. PubMed Central.
-
Design, Synthesis, and Antimicrobial Activity of N-(Trifluoromethyl)phenyl Substituted Pyrazole Derivatives. ResearchGate.
-
SAR of 2,6-diamino-3,5-difluoropyridinyl substituted heterocycles as novel p38MAP kinase inhibitors. PubMed.
-
Synthesis and herbicidal activity of a pentafluorosulfanyl analog of trifluralin. ResearchGate.
-
Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. PubMed Central.
-
Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. PubMed Central.
-
The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry.
-
The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. PubMed Central.
-
Synthesis and herbicidal activity of novel N-(2,2,2)-trifluoroethylpyrazole derivatives. PubMed.
-
Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). National Institutes of Health.
-
Trifluralin. PubChem.
-
Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. MDPI.
-
Discovery of 1-(4-(4-Propionylpiperazin-1- yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3. MIT Open Access Articles.
-
The discovery of orally active triaminotriazine aniline amides as inhibitors of p38 MAP kinase. PubMed.
-
Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1. PubMed Central.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. youtube.com [youtube.com]
- 3. microbe-investigations.com [microbe-investigations.com]
- 4. protocols.io [protocols.io]
- 5. Conducting a Bioassay For Herbicide Residues | NC State Extension Publications [content.ces.ncsu.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. protocols.io [protocols.io]
- 12. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]
A Comparative Guide to Analytical Method Validation for 4-(Benzyloxy)-3-(trifluoromethyl)aniline
This guide provides a comprehensive framework for the development and validation of analytical methods for 4-(benzyloxy)-3-(trifluoromethyl)aniline, a critical intermediate in pharmaceutical synthesis. As direct, validated methods for this specific compound are not extensively published, this document synthesizes regulatory standards and methodologies from analogous compounds to present a robust, scientifically-grounded approach.[1] We will objectively compare the primary analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—and detail the necessary validation protocols to ensure data integrity, in line with global regulatory expectations.
The validation of an analytical procedure is the documented process of demonstrating its suitability for the intended purpose.[2][3] For a pharmaceutical intermediate, this means the method must accurately and reliably measure critical quality attributes such as identity, purity, and strength. The International Council for Harmonisation (ICH) guidelines, particularly the recently updated Q2(R2), provide a harmonized framework for these validation activities, which are echoed by regulatory bodies like the FDA and EMA.[4][5][6]
The Regulatory Pillar: Understanding ICH Q2(R2) Validation Parameters
The foundation of any robust analytical method is its validation against a series of performance characteristics defined by the ICH.[7] A validation protocol must be established before studies begin, pre-defining the experiments and acceptance criteria.[6][8] The core parameters are:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components.[7] For this compound, this means the method must be able to separate it from starting materials, reaction by-products, and potential isomers.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[9]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitable linearity, accuracy, and precision.[3][9] For an assay, this is typically 80% to 120% of the test concentration.[10]
-
Accuracy: The closeness of test results to the true value. It is often determined by recovery studies of a known quantity of analyte spiked into a sample matrix.[8]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels:
-
Repeatability: Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Expresses within-laboratory variations (e.g., different days, analysts, or equipment).[10]
-
Reproducibility: Precision between laboratories (collaborative studies).
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[10]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[8][10]
dot
Caption: The lifecycle of an analytical method, from development to validation and routine use.
Comparative Analysis of Primary Analytical Techniques
The choice of analytical technique for this compound depends on the specific analytical objective, such as routine purity assessment, quantification of impurities, or identification of volatile contaminants. Both HPLC and GC are powerful chromatographic techniques, but their applicability is governed by the physicochemical properties of the analyte and potential impurities.[11]
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase (e.g., C18). | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase in a capillary column. |
| Analyte Suitability | Ideal for non-volatile, semi-volatile, and thermally labile compounds like this compound.[1] | Best for volatile and semi-volatile compounds. May require derivatization for polar analytes to increase volatility. |
| Primary Application | Assay (purity), quantification of non-volatile impurities, stability studies. | Analysis of volatile impurities, residual solvents, and positional isomers if they exhibit different volatility.[12][13] |
| Common Detector | UV-Vis/Photodiode Array (PDA) Detector. | Flame Ionization Detector (FID) for general hydrocarbons; Mass Spectrometry (MS) for identification. |
| Advantages | High precision and accuracy, robust, widely available, versatile for a broad range of compounds.[11] | High separation efficiency, excellent for resolving complex mixtures of volatile compounds, definitive identification with MS.[11] |
| Limitations | Requires the analyte to have a UV chromophore for detection. | Not suitable for non-volatile or thermally unstable compounds; potential for analyte degradation at high temperatures. |
In-Depth Guide: HPLC Method Development and Validation
For routine quality control, assay, and impurity profiling of this compound, a reverse-phase HPLC method with UV detection is the most appropriate and robust choice.
Rationale for Method Development Choices
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is the workhorse for separating moderately polar to non-polar aromatic compounds. Its hydrophobic stationary phase will effectively retain the analyte and separate it from more polar or non-polar impurities.
-
Mobile Phase: A gradient elution using acetonitrile and water is a standard starting point. Acetonitrile is chosen for its low UV cutoff and viscosity. The addition of 0.1% formic acid to the aqueous phase is critical; it protonates residual silanols on the column, minimizing peak tailing, and ensures the aniline moiety is in a consistent protonation state, leading to sharp, symmetrical peaks.[1]
-
Detection: The aromatic rings and conjugated system in the molecule make it an excellent candidate for UV detection. A wavelength of 254 nm is a common choice for aromatic compounds, though a full UV scan should be performed to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.
-
Temperature: Maintaining a constant column temperature (e.g., 30 °C) is crucial for ensuring reproducible retention times.
Experimental Protocol: HPLC Method Validation
The following step-by-step protocol outlines the validation of the proposed HPLC method according to ICH Q2(R2) guidelines.[3][5]
1. System Suitability:
-
Procedure: Before starting any validation experiments, inject a standard solution (e.g., 0.5 mg/mL) five times.
-
Acceptance Criteria:
-
Relative Standard Deviation (RSD) of peak area and retention time: ≤ 2.0%.
-
Tailing factor: ≤ 2.0.
-
Theoretical plates: > 2000.
-
2. Specificity:
-
Procedure:
-
Analyze a blank (diluent), a reference standard of this compound, and a sample solution.
-
Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on the sample.
-
-
Acceptance Criteria:
-
No interfering peaks should be observed at the retention time of the main peak in the blank.
-
The method must demonstrate the ability to separate the main peak from any degradation products and potential impurities. Peak purity analysis using a PDA detector should confirm spectral homogeneity.
-
3. Linearity and Range:
-
Procedure: Prepare a series of at least five concentrations of the reference standard, typically spanning 50% to 150% of the nominal assay concentration.
-
Acceptance Criteria:
-
Plot peak area versus concentration.
-
The correlation coefficient (r²) should be ≥ 0.999.
-
The y-intercept should be insignificant compared to the response at 100% concentration.
-
4. Accuracy (Recovery):
-
Procedure: Spike a placebo or sample matrix with the analyte at three different concentration levels (e.g., 80%, 100%, 120% of the assay concentration). Prepare three replicates at each level (9 determinations total).[8]
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
5. Precision:
-
Repeatability: Analyze a minimum of six replicate preparations of the sample at 100% of the test concentration.[10]
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or on different equipment.
-
Acceptance Criteria: The RSD for both repeatability and intermediate precision studies should be ≤ 2.0%.
6. Limit of Quantitation (LOQ) and Limit of Detection (LOD):
-
Procedure: Determine based on the signal-to-noise ratio (S/N). Typically, S/N of 10 for LOQ and 3 for LOD.[10]
-
Acceptance Criteria: The precision (RSD) at the LOQ should be ≤ 10%.
7. Robustness:
-
Procedure: Make small, deliberate changes to the method parameters, such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±10%).
-
Acceptance Criteria: The system suitability parameters must still be met, and the peak response should not change significantly.
dotdot digraph "Validation_Parameters" { graph [fontname="Arial", layout=neato, model=subset]; node [shape=ellipse, style="filled", fontname="Arial", color="#202124"]; edge [fontname="Arial", color="#5F6368"];
center [label="Fit for Purpose", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF", fontsize=16, pos="3.5,3.5!"];
Accuracy [label="Accuracy", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="3.5,6!"]; Precision [label="Precision", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="1,3.5!"]; Specificity [label="Specificity", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="6,3.5!"]; Linearity [label="Linearity", fillcolor="#34A853", fontcolor="#FFFFFF", pos="3.5,1!"]; Range [label="Range", fillcolor="#34A853", fontcolor="#FFFFFF", pos="5.5,1.5!"]; LOQ [label="LOQ / LOD", fillcolor="#FBBC05", fontcolor="#202124", pos="1.5,1.5!"]; Robustness [label="Robustness", fillcolor="#FBBC05", fontcolor="#202124", pos="3.5,0!"];
center -> Accuracy [len=1.5]; center -> Precision [len=1.5]; center -> Specificity [len=1.5]; center -> Linearity [len=1.5];
Linearity -> Range [dir=back, style=dashed]; Linearity -> LOQ [dir=back, style=dashed]; Accuracy -> Precision [style=dotted, dir=none]; Robustness -> center [len=2.5, style=dashed]; }
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. database.ich.org [database.ich.org]
- 4. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ema.europa.eu [ema.europa.eu]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. propharmagroup.com [propharmagroup.com]
- 9. youtube.com [youtube.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. tsijournals.com [tsijournals.com]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of 4-(Benzyloxy)-3-(trifluoromethyl)aniline: A Guide for Laboratory Professionals
Understanding the Hazard Profile: An Evidence-Based Approach
Given the absence of a dedicated SDS, we must infer the potential hazards of 4-(Benzyloxy)-3-(trifluoromethyl)aniline by examining its structural components: the aniline core, the trifluoromethyl group, and the benzyloxy moiety. Aniline and its derivatives are generally classified as toxic and may be harmful if swallowed, inhaled, or absorbed through the skin. The trifluoromethyl group can enhance the compound's lipophilicity and metabolic stability, potentially influencing its toxicological profile.
Based on data for related compounds such as 4-(trifluoromethoxy)aniline and 4-(benzyloxy)aniline hydrochloride, we can anticipate the following hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
-
Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.
Therefore, it is imperative to handle this compound as a hazardous substance.
Pre-Disposal Safety: Personal Protective Equipment (PPE) and Handling
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate PPE and are working in a designated, well-ventilated area, preferably a certified chemical fume hood.
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant gloves (e.g., Butyl, Neoprene, Viton). Nitrile gloves are not recommended for prolonged contact with anilines. | To prevent skin absorption, which is a primary route of exposure for aniline compounds. |
| Eye Protection | Chemical splash goggles or a face shield. | To protect against accidental splashes that can cause serious eye damage. |
| Lab Coat | A fully buttoned, long-sleeved lab coat. | To provide a barrier against skin contact. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols. | To prevent inhalation of the compound, which can be toxic. |
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to treat it as a hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular solid waste.
Step 1: Waste Segregation and Collection
Collect all waste materials containing this compound in a dedicated, properly labeled, and compatible waste container.
-
For pure compound or residues: Place in a clearly labeled, sealable container.
-
For contaminated materials (e.g., gloves, weighing paper, absorbent pads): Double-bag these materials in clear plastic bags and then place them in the designated hazardous waste container.
Step 2: Waste Container Labeling
Properly label the hazardous waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Toxic," "Irritant")
-
The date of accumulation
-
The name of the principal investigator or laboratory contact
Step 3: Storage of Chemical Waste
Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids. The storage area should have secondary containment to mitigate any potential leaks or spills.
Caption: Disposal Workflow for this compound
Step 4: Arranging for Disposal
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste container. Adhere to all local, state, and federal regulations for hazardous waste disposal.
Emergency Procedures: Spills and Exposure
In the event of a spill or accidental exposure, immediate and appropriate action is critical.
Spill Management:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area.
-
Control Ignition Sources: If the material is flammable, remove all sources of ignition.
-
Containment: For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite). Do not use combustible materials like paper towels as the primary absorbent.
-
Collection: Carefully collect the absorbed material and any contaminated soil or surfaces into a sealed container for hazardous waste disposal.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent (check for compatibility first), followed by soap and water.
Exposure Response:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Caption: Spill Response Decision Tree
By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within your laboratory. The principles of proactive risk assessment, proper handling, and compliant disposal are fundamental to responsible scientific practice.
References
Navigating the Synthesis Landscape: A Guide to the Safe Handling and Disposal of 4-(Benzyloxy)-3-(trifluoromethyl)aniline
For the vanguard of pharmaceutical research and development, the synthesis of novel compounds is a daily pursuit. With this innovation comes the critical responsibility of ensuring the safety of laboratory personnel and the environment. This guide provides essential, immediate safety and logistical information for the handling and disposal of 4-(Benzyloxy)-3-(trifluoromethyl)aniline, a key intermediate in many developmental pipelines.
This document moves beyond a simple checklist, offering a framework of deep trust and scientific integrity. As Senior Application Scientists, we understand that true laboratory safety is not about rigid adherence to a template, but a dynamic process of risk assessment and informed decision-making. Here, we explain the "why" behind each procedural step, grounding our recommendations in established safety protocols and the specific chemical nature of this compound.
Understanding the Hazard Profile: A Synthesis of Analog Data
Therefore, it is prudent to treat this compound with a high degree of caution, assuming it possesses the following hazards:
-
Acute Toxicity: Harmful or fatal if swallowed, inhaled, or absorbed through the skin.[3]
-
Skin and Eye Irritation/Damage: Causes skin irritation and serious eye damage.[2][3][4]
-
Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.[1][2]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The following table summarizes the minimum required PPE, with explanations rooted in the compound's anticipated hazards.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene gloves (double-gloving recommended) | Aromatic amines can permeate some glove materials.[5][6] Double-gloving provides an additional barrier against dermal absorption, which can be a significant route of exposure. |
| Eye and Face Protection | Chemical splash goggles and a full-face shield | Protects against splashes and potential vapors, preventing severe eye irritation or damage.[7] |
| Body Protection | Chemical-resistant lab coat or apron over long-sleeved clothing | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | NIOSH-approved respirator with organic vapor cartridges | Should be used when handling the solid outside of a certified chemical fume hood or when aerosols may be generated.[8][9] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
The following protocol outlines a self-validating system for the safe handling of this compound, from receipt to temporary storage.
Receiving and Unpacking
-
Step 1.1: Visually inspect the package for any signs of damage or leaks upon arrival.
-
Step 1.2: Don appropriate PPE (gloves, lab coat, and safety glasses) before opening the secondary container.
-
Step 1.3: Open the package inside a certified chemical fume hood to contain any potential dust or vapors.
-
Step 1.4: Verify the contents against the shipping documents and inspect the primary container for integrity.
Weighing and Aliquoting
-
Step 2.1: All manipulations of solid this compound must be performed within a chemical fume hood to minimize inhalation exposure.[1]
-
Step 2.2: Use dedicated, clearly labeled weighing utensils.
-
Step 2.3: Tare the balance with the receiving vessel before transferring the compound.
-
Step 2.4: Transfer the desired amount of the compound carefully to avoid generating dust.
-
Step 2.5: Close the primary container tightly immediately after use.
In-Process Handling
-
Step 3.1: When dissolving or reacting the compound, add it slowly to the solvent or reaction mixture to control any potential exothermic reactions.
-
Step 3.2: Keep all containers with this compound clearly labeled with the full chemical name and relevant hazard pictograms.
-
Step 3.3: Work in a well-ventilated area, preferably within a chemical fume hood.[10]
Storage
-
Step 4.1: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[1][10]
-
Step 4.2: Ensure the container is tightly sealed to prevent the release of vapors.
-
Step 4.3: Store in a locked cabinet or other secure location to restrict access.[1]
Caption: Workflow for Handling this compound.
Disposal Plan: Ensuring Environmental Responsibility
Proper disposal of this compound and its associated waste is paramount to prevent environmental contamination. As a halogenated organic compound, it requires specific disposal procedures.
Waste Segregation
-
Crucial Step: All waste contaminated with this compound, including disposable gloves, weigh boats, and contaminated labware, must be collected in a designated, labeled hazardous waste container.[11]
-
Rationale: Halogenated organic waste must be segregated from non-halogenated waste streams to ensure proper disposal, which often involves high-temperature incineration.[12][13] Mixing waste streams can lead to regulatory non-compliance and improper disposal.
Waste Container Management
-
Step 2.1: Use a chemically compatible container with a secure, tight-fitting lid.
-
Step 2.2: Clearly label the waste container as "Hazardous Waste: Halogenated Organic Compounds" and list this compound as a constituent.[11]
-
Step 2.3: Keep the waste container closed at all times, except when adding waste.[11]
Final Disposal
-
Step 3.1: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Step 3.2: Do not attempt to dispose of this chemical down the drain or in regular trash. Aniline and its derivatives are toxic to aquatic life.
-
Step 3.3: While chemical neutralization methods like using Fenton's reagent exist for breaking down aromatic and halogenated compounds, these should only be performed by trained personnel with a thorough understanding of the reaction and its potential hazards. For most laboratory settings, professional disposal is the safest and most compliant option.
Emergency Procedures: Preparedness is Key
Spill:
-
Evacuate the immediate area and alert nearby personnel.
-
If the spill is large or in a poorly ventilated area, evacuate the entire lab and contact your institution's emergency response team.
-
For small spills within a chemical fume hood, use an absorbent material, such as a spill pillow or vermiculite, to contain the spill.
-
Collect the absorbent material and place it in the designated halogenated waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
By adhering to these comprehensive guidelines, researchers can confidently and safely work with this compound, fostering a culture of safety and scientific excellence.
References
- What are the Health and Safety Guidelines for Using Amines?
- 4 - SAFETY D
- SAFETY D
- A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads - CDC Stacks.
- Proper disposal of chemicals - Sciencemadness Wiki.
- A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads - PubMed.
- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes - epa nepis.
- Personal Protective Equipment (PPE) - CHEMM.
- Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia.
- This compound - ChemicalBook.
- Safety Data Sheet: 4-(Benzyloxy) aniline hydrochloride - Carl ROTH.
- Safety Data Sheet: 4-(Benzyloxy) aniline hydrochloride - Carl ROTH.
- 5 - Safety d
- This compound | C14H12F3NO | CID 15132959 - PubChem.
- SAFETY D
- • SAFETY D
- 4-Fluoro-3-(trifluoromethyl)
- Safety Data Sheet: 4-(Benzyloxy) aniline hydrochloride - Carl ROTH.
- Halogenated Organic Liquids - Standard Oper
- hazardous waste segreg
- Halogenated Solvents in Laboratories - Campus Oper
Sources
- 1. fishersci.com [fishersci.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. cpachem.com [cpachem.com]
- 5. stacks.cdc.gov [stacks.cdc.gov]
- 6. A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. velsafe.com [velsafe.com]
- 8. diplomatacomercial.com [diplomatacomercial.com]
- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 10. carlroth.com [carlroth.com]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. bucknell.edu [bucknell.edu]
- 13. campusoperations.temple.edu [campusoperations.temple.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
